Technical Documentation Center

9H-indeno[2,1-c]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9H-indeno[2,1-c]pyridazine
  • CAS: 100595-17-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to 9H-Indeno[2,1-c]pyridazine: Structural Elucidation, Numbering, and Synthetic Workflows

As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter synthetic bottlenecks that stem from a fundamental misunderstanding of complex fused ring systems. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter synthetic bottlenecks that stem from a fundamental misunderstanding of complex fused ring systems. The 9H-indeno[2,1-c]pyridazine scaffold is a prime example. Its unique fluorene-like topology, combined with the electron-deficient nature of the pyridazine ring, creates a highly specific reactivity profile.

This whitepaper provides an authoritative deconstruction of the 9H-indeno[2,1-c]pyridazine core. By bridging IUPAC nomenclature rules with field-proven synthetic methodologies and pharmacological data, this guide serves as a comprehensive blueprint for researchers looking to functionalize this privileged scaffold for antimicrobial and oncological applications.

Part 1: Structural Anatomy and IUPAC Numbering Logic

To successfully manipulate a molecule, one must first understand its spatial and electronic architecture. The name "9H-indeno[2,1-c]pyridazine" is not arbitrary; it is a precise set of coordinates dictating the molecule's connectivity.

Deconstructing the Fusion

According to IUPAC nomenclature for fused heterocycles, the nitrogen-containing ring (pyridazine) takes precedence as the base component, while the carbocycle (indene) is the attached component.

  • Face Assignment : The bonds of the base pyridazine ring are lettered starting from the N-N bond. The 1,2-bond is face 'a', 2,3 is 'b', and the 3,4-bond is face 'c'. Thus, the fusion occurs at the C3-C4 bond of pyridazine.

  • Indene Numbering : Indene is numbered starting from its saturated CH₂ group as position 1, with the double bond at positions 2 and 3.

  • The [2,1-c] Vector : The numbers [2,1] indicate the directionality of the fusion. Carbon-2 of indene fuses to Carbon-3 of pyridazine, and Carbon-1 of indene fuses to Carbon-4 of pyridazine.

Peripheral Numbering of the Fused System

Once fused, the tricyclic system is re-numbered as a cohesive unit, similar to fluorene. We orient the molecule horizontally with the heteroatom-containing ring on the right. To give the nitrogen atoms the lowest possible locants, we begin numbering at the top-right atom.

  • Positions 1 & 2 : Assigned to the adjacent nitrogen atoms.

  • Positions 3 & 4 : Assigned to the reactive carbons of the pyridazine ring.

  • Position 9 : Assigned to the saturated methylene bridge, yielding the "9H" designation (1)[1].

G I Indene Core (Positions 1-7) F Fused System 9H-indeno[2,1-c]pyridazine I->F Fusion at 2,1 bond P Pyridazine Core (Positions 1-6) P->F Fusion at 3,4 bond (face c) N1 Pos 1 & 2: Nitrogen (Heteroatom Priority) F->N1 C3 Pos 3: Carbon (Reactive Electrophile) F->C3 C9 Pos 9: CH2 (9H designation) F->C9

Fig 1: Structural logic and IUPAC numbering derivation for 9H-indeno[2,1-c]pyridazine.

Part 2: Chemical Synthesis & Self-Validating Methodologies

The synthesis of indeno[2,1-c]pyridazine derivatives relies on exploiting the electrophilicity of 1,3-indanedione. Below are two field-proven protocols designed with built-in causality and self-validation mechanisms.

Protocol A: Synthesis of the 3-Chloro-9H-indeno[2,1-c]pyridazine Intermediate

This intermediate is the gateway to diverse SNAr (Nucleophilic Aromatic Substitution) functionalizations.

  • Primary Cyclization : Condense 1,3-indanedione with a hydrazine derivative (e.g., cyanoacetohydrazide) in boiling ethanol.

    • Causality: The highly electrophilic carbonyls of 1,3-indanedione are primed for nucleophilic attack. The initial Knoevenagel-type condensation is followed by spontaneous intramolecular cyclization, driven by the thermodynamic stability of the resulting fully conjugated 9H-indeno[2,1-c]pyridazin-3(2H)-one system (2)[2].

  • Chlorination (Imidoyl Chloride Formation) : Suspend 1 mmol of the resulting pyridazinone in 2 mL (22 mmol) of phosphorus oxychloride (POCl₃). Reflux for 0.5 to 2 hours.

    • Causality: The selection of POCl₃ is not arbitrary. It phosphorylates the thermodynamically stable lactam tautomer, converting the oxygen into an excellent leaving group. Subsequent nucleophilic attack by the chloride ion yields the highly reactive imidoyl chloride at position 3[3].

  • Self-Validating Isolation : Remove the excess POCl₃ under reduced pressure prior to any aqueous workup.

    • Causality: This is a critical self-validating step. Failing to remove POCl₃ before introducing water will cause violent hydrolysis, converting the newly formed 3-chloro product back into the starting lactam, thereby destroying the yield.

Workflow Step1 Step 1: Knoevenagel Condensation 1,3-Indanedione + Hydrazine Step2 Step 2: Intramolecular Cyclization Yields 9H-indeno[2,1-c]pyridazin-3(2H)-one Step1->Step2 Step3 Step 3: Chlorination (POCl3, Reflux) Converts Lactam to Imidoyl Chloride Step2->Step3 Step4 Step 4: Isolation & Purification Solvent Evaporation & Crystallization Step3->Step4 Product Target: 3-Chloro-9H-indeno[2,1-c]pyridazine Step4->Product

Fig 2: Step-by-step synthetic workflow for 3-chloro-9H-indeno[2,1-c]pyridazine.

Protocol B: One-Pot Multicomponent Spiro-Annulation

For advanced drug discovery, spiro-derivatives can be synthesized via a highly efficient multicomponent reaction (4)[4].

  • Reaction Matrix : Combine equimolar amounts of cyanoacetohydrazide, ninhydrin, malononitrile, and a cyclic CH-acid in ethanol.

  • Catalyst-Free Reflux : Reflux the mixture without the addition of hazardous catalysts.

    • Causality: This cascade leverages sequential Knoevenagel addition, Michael addition, and successive keto-enol tautomerizations. The protocol is self-validating because the complex spiro[indeno[2,1-c]pyridazine-9,4′-pyran] product naturally precipitates from the ethanolic matrix upon completion, driving the equilibrium forward and allowing for simple filtration-based purification.

Part 3: Pharmacological Profiling & Structure-Activity Relationships

The 9H-indeno[2,1-c]pyridazine core is a privileged scaffold in medicinal chemistry. Modifications at the C3 position and the C9 methylene bridge drastically alter its biological target profile.

Recent studies have highlighted the efficacy of N-oxide derivatives against specific microbial pathogens (3)[3],[5], as well as the potent pro-apoptotic effects of spiro-annulated variants in oncology[4].

Quantitative Pharmacological Data Summary
Compound Class / DerivativeTarget Organism / Cell LineKey Activity MetricMechanism / Notes
9H-indeno[2,1-c]pyridazine N-oxides Staphylococcus aureusModerate InhibitionInactive against Gram-negative bacteria and fungi[5].
9-nitro-benzo[f]cinnoline N-oxide Trichomonas vaginalisMIC = 3.9 µg/mLDisplayed the highest antiprotozoal activity in the synthesized series[5].
Spiro-4H-pyran derivative (5a) Staphylococcus aureusInhibition zone: 4–15 mmEvaluated via in vitro disk diffusion method[4].
Spiro-4H-pyran derivative (5a) A549, A375, LNCaP CellsHigh CytotoxicityTriggers mitochondrial-mediated apoptosis via modulation of Bcl-2/Bax pathways[4].

Part 4: Mechanistic Pathways in Oncology

The spiro-indenopyridazine derivatives (such as compound 5a) exhibit significant cytotoxicity against human cancer cell lines (A549, A375, LNCaP). Mechanistically, these compounds target the intrinsic mitochondrial pathway. By modulating the expression ratios of the Bcl-2 family of proteins (specifically altering the balance between anti-apoptotic Bcl-2 and pro-apoptotic Bax), these compounds compromise mitochondrial membrane permeability, ultimately transmitting fatal pro-apoptotic signals to the cancer cell[4].

Apoptosis Compound Spiro-indenopyridazine Derivative (e.g., 5a) Mito Mitochondrial Membrane Compound->Mito Targets Bcl2 Bcl-2 Expression (Modulated) Mito->Bcl2 Bax Bax Expression (Modulated) Mito->Bax Apoptosis Cancer Cell Death (A549, A375, LNCaP) Bcl2->Apoptosis Pathway Trigger Bax->Apoptosis Pathway Trigger

Fig 3: Mitochondrial-mediated apoptotic pathway triggered by spiro-indenopyridazines.

References

  • Source: Academia.
  • Source: PMC (NIH)
  • Title: Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives Source: SciRP URL
  • Title: Pyridazine N-oxides. III.
  • Title: 9h-indeno[2,1-c]pyridazine (C11H8N2)

Sources

Exploratory

The 9H-Indeno[2,1-c]pyridazine Scaffold: Nomenclature, Synthesis, and Therapeutic Applications

Executive Summary The pursuit of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 9H-indeno[2,1-c]pyridazine system has emerged as a structurally rigid, pharmacologically vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 9H-indeno[2,1-c]pyridazine system has emerged as a structurally rigid, pharmacologically versatile pharmacophore. Characterized by its fused tricyclic architecture, this compound and its derivatives—particularly N-oxides and pyridazinones—exhibit potent antimicrobial, anti-trichomonal, and anti-inflammatory properties. This whitepaper provides an in-depth technical analysis of the IUPAC nomenclature, physicochemical properties, synthetic methodologies, and structure-activity relationships (SAR) of 9H-indeno[2,1-c]pyridazine, designed for drug development professionals and application scientists.

Chemical Identity and IUPAC Nomenclature Logic

Understanding the structural constraints of a pharmacophore is essential for rational drug design. The IUPAC name 9H-indeno[2,1-c]pyridazine systematically defines a highly conjugated, planar tricyclic system.

  • 9H-indeno : The base structural core is an indene ring—a fusion of a benzene ring and a cyclopentadiene ring. The "9H" designation indicates the position of the saturated carbon (sp³ hybridized), which serves as a critical bridgehead, allowing for specific stereochemical functionalization or oxidation without disrupting the aromaticity of the adjacent rings.

  • [2,1-c] : This bracketed locant defines the exact topology of the ring fusion. It indicates that the 2,1-bond of the indene system is fused to the "c" face (the bond between atoms 3 and 4) of the pyridazine ring.

  • pyridazine : A 1,2-diazine six-membered aromatic ring. The adjacent nitrogen atoms act as potent hydrogen-bond acceptors, significantly influencing the molecule's topological polar surface area (TPSA) and its interaction with target kinase hinge regions or metalloenzymes.

Synonyms and Identifiers :

  • Synonyms : 9H-indeno<2,1-c>-pyridazine; indeno[2,1-c]pyridazine

  • CAS Registry Number : 100595-17-3

  • InChIKey : STGMORHGPQLXMT-UHFFFAOYSA-N

G Core 9H-indeno[2,1-c]pyridazine Tricyclic Scaffold RingA Benzene Ring (Hydrophobic Core) Core->RingA RingB Cyclopentadiene (Indene) (9H-position bridge) Core->RingB RingC Pyridazine Ring (Nitrogenous H-bond Acceptor) Core->RingC RingA->RingB Fused RingB->RingC Fused at [2,1-c]

Structural deconstruction of the 9H-indeno[2,1-c]pyridazine tricyclic scaffold.

Physicochemical Profiling

For drug development, the physicochemical properties of the bare scaffold dictate its pharmacokinetic potential (ADME profile). The data summarized below highlights the scaffold's lipophilicity and molecular weight, which comfortably align with Lipinski's Rule of Five, making it an excellent starting point for hit-to-lead optimization [3].

PropertyValuePharmacological Implication
Molecular Formula C₁₁H₈N₂Low molecular weight allows for extensive derivatization.
Molar Mass 168.20 g/mol High ligand efficiency (LE) potential.
XLogP3 (Predicted) ~1.5Optimal baseline lipophilicity for membrane permeability.
Hydrogen Bond Donors 0Prevents excessive desolvation energy penalties.
Hydrogen Bond Acceptors 2 (Pyridazine Nitrogens)Facilitates targeted interactions with receptor active sites.
Rotatable Bonds 0High structural rigidity reduces entropic penalty upon binding.

Synthetic Methodologies: A Self-Validating Protocol

Rationale and Causality

The core cyclization relies on the condensation of a bis-electrophilic γ-ketoacid with hydrazine hydrate. Hydrazine acts as an aggressive bis-nucleophile. The thermodynamic stability of the resulting six-membered pyridazinone ring drives the reaction forward spontaneously. Subsequent treatment with phosphorus oxychloride (POCl₃) serves a dual purpose: it acts as both the solvent and the chlorinating agent, shifting the lactam-lactim tautomeric equilibrium entirely toward the aromatized 3-chloro-pyridazine derivative. Finally, N-oxidation is achieved using controlled peracid exposure, introducing a bioreducible center critical for antimicrobial efficacy [1].

Step-by-Step Experimental Workflow

Step 1: Cyclization to Dihydropyridazin-3(2H)-one Intermediate

  • Reaction : Suspend 10 mmol of the appropriate indanone-derived γ-ketoacid in 30 mL of absolute ethanol.

  • Addition : Add 15 mmol of hydrazine hydrate (excess ensures complete conversion) dropwise at 0 °C to prevent exothermic degradation.

  • Reflux : Heat the mixture to reflux for 4 hours.

  • In-Process Control (IPC) : Monitor via TLC (Eluent: Hexane/EtOAc 1:1). The disappearance of the UV-active ketoacid spot validates the cyclization.

  • Isolation : Cool to room temperature, filter the precipitated solid, and wash with cold ethanol to yield the intermediate.

Step 2: Aromatization and Chlorination

  • Reaction : Dissolve 5 mmol of the intermediate in 10 mL of POCl₃.

  • Reflux : Heat to 90 °C for 2 hours. The high temperature is required to overcome the activation energy of the C-O bond cleavage.

  • Quenching : Carefully pour the cooled mixture over crushed ice to hydrolyze excess POCl₃. Caution: Highly exothermic.

  • Validation : Extract with dichloromethane (DCM). Confirm the presence of the 3-chloro-9H-indeno[2,1-c]pyridazine core via LC-MS (expected [M+H]⁺ peak at m/z 203.0).

Step 3: N-Oxidation

  • Reaction : Dissolve the chlorinated core in glacial acetic acid and add 30% H₂O₂ (or m-CPBA in DCM).

  • Stirring : Stir at 50 °C for 12 hours. The electron-deficient nature of the pyridazine ring necessitates prolonged heating for successful oxidation.

  • Purification : Neutralize with saturated NaHCO₃, extract, and purify via flash chromatography to yield the final N-oxide derivative.

Workflow Start Precursor: Indanone γ-Ketoacid Hydrazine Hydrazine Hydrate Addition (Nucleophilic Cyclization) Start->Hydrazine Intermediate Dihydropyridazin-3(2H)-one (Lactam Intermediate) Hydrazine->Intermediate Chlorination POCl3 Reflux (Aromatization & Chlorination) Intermediate->Chlorination CoreScaffold 3-Chloro-9H-indeno[2,1-c]pyridazine Chlorination->CoreScaffold NOxidation H2O2 / AcOH (Electrophilic N-Oxidation) CoreScaffold->NOxidation FinalProduct N-Oxide Derivative (Antimicrobial Agent) NOxidation->FinalProduct

Step-by-step synthetic workflow for 9H-indeno[2,1-c]pyridazine derivatives.

Pharmacological Applications and Mechanism of Action

The rigid, planar nature of the 9H-indeno[2,1-c]pyridazine scaffold allows it to intercalate into biological targets or fit snugly into narrow hydrophobic binding pockets.

Antimicrobial and Anti-Trichomonal Activity

Research spearheaded by Pinna et al. demonstrated that N-oxide derivatives of this scaffold exhibit targeted antimicrobial activity. While inactive against Gram-negative bacteria, specific analogs (e.g., 3-chloro-9H-indeno[2,1-c]pyridazine-N-oxide) show moderate activity against Gram-positive Staphylococcus aureus and profound cytocidal activity against Trichomonas vaginalis [1]. Mechanistic Causality : The N-oxide moiety acts as a bioreducible prodrug. In the anaerobic environment of T. vaginalis, parasitic nitroreductases prematurely reduce the N-oxide, generating reactive oxygen species (ROS) and cytotoxic radical intermediates that induce catastrophic DNA strand breakage.

Anti-inflammatory and Analgesic Potential

Beyond infectious diseases, the saturated pyridazinone derivatives of the indeno[2,1-c]pyridazine system have been evaluated for anti-inflammatory and analgesic properties. They act as bioisosteres for traditional NSAID scaffolds. The spatial orientation of the 9H-indene bridge restricts the conformational flexibility of the pyridazinone ring, optimizing its fit within the cyclooxygenase (COX) active site, thereby inhibiting prostaglandin synthesis without the severe gastrointestinal liabilities associated with highly acidic NSAIDs [2].

Conclusion

The 9H-indeno[2,1-c]pyridazine scaffold represents a highly tunable, structurally rigid pharmacophore with significant untapped potential in medicinal chemistry. By leveraging robust synthetic protocols—such as hydrazine-mediated cyclization and targeted N-oxidation—drug development professionals can generate libraries of derivatives optimized for antimicrobial, anti-trichomonal, and anti-inflammatory indications. Future SAR studies should focus on functionalizing the 9H-position to further modulate solubility and target specificity.

References

  • Pinna, G., Curzu, M. M., Loriga, M., Cignarella, G., & Barlocco, D. "Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems." Archiv der Pharmazie (Weinheim), 2000. URL:[Link]

  • "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." Molecules / PMC, National Institutes of Health. URL:[Link]

  • PubChemLite Database. "9H-indeno[2,1-c]pyridazine (C11H8N2) - Compound Summary." National Center for Biotechnology Information. URL:[Link]

Foundational

The 9H-Indeno[2,1-c]pyridazine Scaffold: A Technical Whitepaper on Rational Drug Design and Therapeutic Applications

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals Executive Summary The relentless demand for novel pharmacophores i...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals

Executive Summary

The relentless demand for novel pharmacophores in oncology, infectious disease, and inflammatory modulation has driven medicinal chemistry toward complex, rigid polycyclic systems. Among these, the 9H-indeno[2,1-c]pyridazine nucleus has emerged as a highly versatile, privileged scaffold. Characterized by its planar tricyclic geometry, this system offers unique spatial arrangements that facilitate high-affinity interactions with diverse biological targets, including vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclooxygenase (COX) enzymes.

This whitepaper synthesizes recent breakthroughs in the functionalization of 9H-indeno[2,1-c]pyridazine derivatives, detailing their mechanistic pathways, step-by-step self-validating synthetic protocols, and their broad-spectrum therapeutic efficacy.

Pharmacological Profiling & Mechanisms of Action

Oncology: VEGFR-2 Inhibition and Mitochondrial Apoptosis

Medication resistance in antiproliferative chemotherapy necessitates the continuous generation of novel agents. Recent structural hybridization efforts have successfully fused the indenopyridazine nucleus with thiazole and spiro-pyran rings to target tumor angiogenesis and survival pathways[1].

Molecular docking studies confirm that thiazole-incorporated indenopyridazine derivatives (specifically 5-arylidene-thiazolin-4-one hybrids) exhibit profound binding affinity for the ATP-binding pocket of VEGFR-2[1]. By neutralizing VEGFR-2, these compounds arrest endothelial cell proliferation. Concurrently, spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives trigger intrinsic apoptosis in human alveolar basal epithelial (A549) and melanoma (A375) cell lines[2]. The causality here is driven by mitochondrial membrane depolarization: the compounds induce the upregulation of pro-apoptotic Bax proteins while suppressing anti-apoptotic Bcl-2, leading to an irreversible caspase cascade[2].

Mechanism Indeno 9H-Indeno[2,1-c]pyridazine VEGFR2 VEGFR-2 Inhibition Indeno->VEGFR2 Docking Mito Mitochondrial Stress Indeno->Mito Intracellular Angio Angiogenesis Arrest VEGFR2->Angio Apoptosis Targeted Cell Death Angio->Apoptosis Bcl2 ↓ Bcl-2 / ↑ Bax Mito->Bcl2 Caspase Caspase Cascade Bcl2->Caspase Caspase->Apoptosis

Caption: Mechanism of action: VEGFR-2 inhibition and mitochondrial-mediated apoptosis pathway.

Anti-Inflammatory and Analgesic Properties

Beyond oncology, the rigid tricyclic nature of 9H-indeno[2,1-c]pyridazine and its oxidized analogs (e.g., 9H-indeno[2,1-c]-3(2H)-pyridazinones) mimic the pharmacophoric space of classical NSAIDs[3]. Isomerization and full aromatization of these structures yield compounds that exhibit potent in vivo anti-inflammatory activity comparable to acetylsalicylic acid (ASA) in carrageenan-induced edema models[3]. The rigidity of the tricyclic core restricts conformational freedom, locking the molecule into an optimal geometry for COX active-site insertion, thereby minimizing off-target toxicities.

Antimicrobial and Antiprotozoal Activity

Functionalization of the indenopyridazine core via N-oxidation yields potent antimicrobial agents. Synthesized 9H-indeno[2,1-c]pyridazine N-oxides demonstrate targeted, moderate activity against Gram-positive pathogens (Staphylococcus aureus and Staphylococcus epidermidis)[4]. Furthermore, specific nitro-substituted analogs exhibit remarkable antiprotozoal activity against Trichomonas vaginalis, offering a critical alternative to metronidazole-resistant strains[4].

Quantitative Data Summary

The following tables synthesize the in vitro efficacy of top-performing 9H-indeno[2,1-c]pyridazine derivatives across oncological and microbiological assays.

Table 1: Cytotoxic Profile of Thiazole-Incorporated Indenopyridazine Derivatives [1]

Compound ID Structural Modification IC₅₀ HepG2 (µM) IC₅₀ MCF-7 (µM) Primary Target
11c 5-arylidene-thiazolin-4-one hybrid 7.43 4.37 VEGFR-2
7b Substituted benzohydrazide hybrid 10.20 7.39 VEGFR-2

| 5-Fluorouracil | Reference Drug | 5.30 | 4.12 | DNA/RNA Synthesis |

Table 2: Antimicrobial Efficacy of Spiro and N-Oxide Derivatives [2][4]

Compound Class Target Organism Activity Metric Efficacy
Spiro-4H-pyran (5a-j) Staphylococcus aureus Zone of Inhibition 4 – 15 mm
Spiro-4H-pyran (5a-j) Escherichia coli Zone of Inhibition Resistant (0 mm)
N-oxide (3b) S. aureus / S. epidermidis MIC Moderate

| Benzo[f]cinnoline N-oxide (5b) | Trichomonas vaginalis | MIC | 3.9 µg/mL |

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm causality and prevent the propagation of synthetic or experimental errors.

Protocol 1: Catalyst-Free Synthesis of the Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] Scaffold

Rationale: We utilize a one-pot, catalyst-free reflux in ethanol. The inherent electrophilicity of ninhydrin's central carbonyl drives spontaneous nucleophilic attack by cyanoacetohydrazide. This green-chemistry approach prevents catalyst-induced degradation of the sensitive cyano groups required for downstream spiro-cyclization[2].

Step-by-Step Workflow:

  • Initiation: Dissolve equimolar amounts (10 mmol) of ninhydrin and cyanoacetohydrazide in 30 mL of absolute ethanol.

  • Primary Cyclization: Reflux the mixture at 78°C for 2 hours.

    • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the ninhydrin spot and emergence of a highly UV-active spot indicates the formation of the intermediate indeno[2,1-c]pyridazine scaffold.

  • Multi-component Condensation: Without isolating the intermediate, add malononitrile (10 mmol) and a cyclic CH-acid (e.g., barbituric acid derivatives, 10 mmol) directly to the boiling solution.

  • Spiro-Formation: Continue refluxing for 4–6 hours. The reaction undergoes Michael addition followed by intramolecular O-cyclization.

  • Isolation: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from DMF/EtOH.

    • Validation Checkpoint 2: Conduct LC-MS and ¹H-NMR. The absence of the ketone signal (~190 ppm in ¹³C-NMR) and the presence of the spiro-carbon (~50-60 ppm) definitively validate the spiro-architecture.

Synthesis Reactants Ninhydrin + Cyanoacetohydrazide Reaction Ethanol Reflux (Catalyst-Free) Reactants->Reaction Scaffold Indeno[2,1-c]pyridazine Intermediate Reaction->Scaffold Cyclization Nucleophile Malononitrile + CH-Acids Scaffold->Nucleophile TLC Validated Product Spiro-4H-pyran Derivatives Nucleophile->Product O-Cyclization

Caption: Step-by-step one-pot synthetic workflow of spiro-indenopyridazine derivatives.

Protocol 2: Self-Validating Mitochondrial Apoptosis Assay

Rationale: To prove that cytotoxicity is driven by programmed apoptosis rather than non-specific necrosis, we employ a dual-staining self-validating assay. By measuring mitochondrial membrane potential (ΔΨm) alongside caspase execution, we establish direct biological causality[2].

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1×10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with the synthesized indenopyridazine derivative (e.g., Compound 5a) at its established IC₅₀ concentration. Include a vehicle control (0.1% DMSO) and a positive control (Staurosporine, 1 µM).

  • Mitochondrial Depolarization (Upstream Check): After 24 hours, add JC-1 dye (2 µM).

    • Validation Checkpoint 1: Healthy mitochondria will aggregate JC-1 (red fluorescence, ~590 nm). Apoptotic cells will show JC-1 monomers (green fluorescence, ~529 nm). A shift from red to green confirms mitochondrial membrane permeabilization.

  • Caspase-3/7 Activation (Downstream Execution): Add a fluorogenic Caspase-3/7 substrate (e.g., CellEvent™) directly to the well.

    • Validation Checkpoint 2: If green fluorescence from JC-1 is observed without subsequent caspase-3/7 fluorescence, the cell death is necrotic. If both are observed sequentially, the intrinsic mitochondrial apoptotic pathway is definitively validated.

Conclusion & Future Perspectives

The 9H-indeno[2,1-c]pyridazine scaffold represents a highly privileged structure in modern medicinal chemistry. Its planar, rigid architecture allows for precise functionalization—such as thiazole hybridization for VEGFR-2 targeted cancer therapy[1], or N-oxidation for combating resistant strains of Trichomonas vaginalis[4].

Future drug development efforts should focus on optimizing the pharmacokinetic (PK) profiles of these derivatives. Specifically, enhancing aqueous solubility via the introduction of ionizable side chains (e.g., morpholine or piperazine moieties) could transition these highly potent in vitro candidates into viable in vivo clinical assets.

References

  • Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Chemical Biology & Drug Design. Available at:[Link]

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. PMC - NIH. Available at:[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at:[Link]

  • Synthesis and in vitro antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. ResearchGate. Available at:[Link]

Sources

Exploratory

Exploring the Chemical Space of Functionalized 9H-Indeno[2,1-c]pyridazines: A Technical Guide to Synthesis, Validation, and Therapeutic Profiling

Executive Summary Conformationally restricted tricyclic systems are highly valued in modern medicinal chemistry for their ability to minimize entropic penalties during target binding. Among these, the 9H-indeno[2,1-c]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conformationally restricted tricyclic systems are highly valued in modern medicinal chemistry for their ability to minimize entropic penalties during target binding. Among these, the 9H-indeno[2,1-c]pyridazine core represents a unique, rigid architecture combining an indene ring with a pyridazine moiety. This whitepaper provides an in-depth mechanistic analysis of the synthesis, functionalization, and pharmacological profiling of 9H-indeno[2,1-c]pyridazines. Designed for drug development professionals, this guide establishes self-validating protocols for scaffold generation and explores the causality behind their anti-inflammatory and antimicrobial properties.

Structural Causality & Isomerization Thermodynamics

The pharmacological versatility of the indeno-pyridazine system is deeply tied to its structural topology. Historically, drug discovery efforts focused on tricyclic pyridazin-3(2H)-one derivatives, which serendipitously exhibited potent anti-inflammatory properties [1].

The transition from the saturated precursors to the fully aromatic 9H-indeno[2,1-c]pyridazine scaffold requires a deep understanding of thermodynamic driving forces. Dehydrogenation of 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone yields the 5H-indeno[1,2-c]pyridazine isomer. However, subjecting this 5H-isomer to base-catalyzed isomerization yields the 9H-indeno[2,1-c]pyridazine framework.

Mechanistic Insight: The thermodynamic driving force for this isomerization is the establishment of a more stable, extended conjugated system. The migration of the double bond relieves anti-aromatic strain within the five-membered indene ring, locking the pharmacophore into a planar-to-slightly-puckered geometry. Crucially, this structural rearrangement retains the anti-inflammatory activity comparable to acetylsalicylic acid (ASA), while modulating the electronic distribution required for further functionalization [1].

Synthetic Workflows & Methodologies

The synthesis of functionalized 9H-indeno[2,1-c]pyridazines requires precise control over oxidation states and regioselectivity. The workflow below outlines the primary synthetic corridor from indanone precursors to highly active N-oxide derivatives.

Synthesis A Indanone Derivatives B 4,4a-dihydro-5H-indeno [1,2-c]-3(2H)-pyridazinone A->B Hydrazine Condensation C 5H-indeno[1,2-c] pyridazine B->C Dehydrogenation & Aromatization D 9H-indeno[2,1-c] pyridazine C->D Base-Catalyzed Isomerization E N-Oxide Derivatives D->E m-CPBA / H2O2 Oxidation

Fig 1. Synthetic workflow for 9H-indeno[2,1-c]pyridazine derivatives.

Protocol 1: Self-Validating Synthesis of 9H-Indeno[2,1-c]pyridazine N-oxides

To introduce antimicrobial properties, the 9H-indeno[2,1-c]pyridazine core is subjected to N-oxidation. This protocol is designed as a self-validating system to ensure regiochemical fidelity.

Step 1: Base-Catalyzed Isomerization

  • Action: Dissolve 5H-indeno[1,2-c]pyridazine (1.0 eq) in anhydrous ethanol. Add a catalytic amount of sodium ethoxide (NaOEt) and reflux for 2 hours.

  • Causality: The ethoxide ion acts as a strong base to abstract the acidic proton at the C-5 position, facilitating the double-bond migration to the thermodynamically favored 9H-isomer.

  • Self-Validation Checkpoint: Isolate a crude aliquot and perform 1 H-NMR. The diagnostic validation is the disappearance of the C-5 methylene protons and the emergence of a new singlet corresponding to the C-9 methylene protons. If this shift is absent, the isomerization is incomplete; do not proceed to oxidation.

Step 2: Regioselective N-Oxidation

  • Action: Dissolve the purified 9H-indeno[2,1-c]pyridazine in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C under an inert argon atmosphere. Slowly add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA).

  • Causality: The electron-deficient nature of the pyridazine ring necessitates a highly reactive peroxy acid. However, the indene methylene bridge is susceptible to oxidative cleavage. Maintaining a strict 0°C thermal environment kinetically favors mono-N-oxidation at the more nucleophilic nitrogen while suppressing over-oxidation to the N,N'-dioxide or degradation of the carbocyclic framework. Aprotic DCM prevents hydrogen-bonding deactivation of m-CPBA.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (silica gel, EtOAc/Hexane 7:3). The product will present a significantly lower Rf​ due to the highly polar N-O dipole. Confirm the intermediate via LC-MS; proceed to purification only if the [M+16] + peak constitutes >95% of the total ion chromatogram (TIC).

Step 3: Alternative Functionalization (Carbonitrile Derivatives)

  • Action: For the synthesis of indeno[2,1-c]pyridazine-4-carbonitrile derivatives, utilize malononitrile as an active precursor during the initial condensation phase [2]. This bypasses the need for late-stage cyanation, leveraging the high nucleophilicity of the malononitrile carbanion to establish the functionalized core in fewer steps.

Pharmacological Profiling & Structure-Activity Relationships (SAR)

The biological activity of the 9H-indeno[2,1-c]pyridazine scaffold is highly tunable. While the unsubstituted core acts primarily on inflammatory pathways, specific substitutions radically shift the pharmacological profile toward antimicrobial efficacy.

SAR_Pathway Core 9H-indeno[2,1-c]pyridazine Core Sub1 N-Oxidation (Position 2/3) Core->Sub1 Sub2 C-3 Substitution (e.g., Chloro, Amino) Core->Sub2 Sub3 C-7/C-8 Substitution (e.g., Cyano, Nitro) Core->Sub3 Act1 Antimicrobial Activity (Gram-positive, T. vaginalis) Sub1->Act1 Enhances target binding Act2 Anti-inflammatory & Analgesic Activity Sub2->Act2 Steric/H-bond interactions Sub3->Act1 Electronic modulation Sub3->Act2 Electronic modulation

Fig 2. Structure-Activity Relationship (SAR) map for the indeno-pyridazine core.

Antimicrobial and Antitrichomonal Shifts

Research into N-oxide derivatives of 9H-indeno[2,1-c]pyridazines and related benzo[f]cinnolines has revealed significant antimicrobial potential. While these compounds are generally inactive against Gram-negative bacteria and fungi, specific N-oxides demonstrate moderate activity against Gram-positive strains (Staphylococcus aureus and Staphylococcus epidermidis).

More importantly, the introduction of strong electron-withdrawing groups (such as a nitro group) on structurally analogous N-oxide systems yields profound cytocidal activity against Trichomonas vaginalis (MIC = 3.9 µg/mL) [3]. The N-oxide dipole is critical here; it acts as an electron sink that likely facilitates redox-cycling mechanisms within the anaerobic metabolism of T. vaginalis.

Quantitative Pharmacological Data

The table below consolidates the efficacy metrics across different functionalizations of the indeno-pyridazine scaffold, providing a clear comparative baseline for lead optimization.

Table 1: Comparative Pharmacological Profiling of Indenopyridazine Scaffolds
Scaffold TypeKey SubstitutionPrimary ActivityTarget Organism / ModelEfficacy Metric
5H-indeno[1,2-c]pyridazine UnsubstitutedAnti-inflammatoryCarrageenan-induced rat paw edemaComparable to Acetylsalicylic Acid (ASA)
9H-indeno[2,1-c]pyridazine UnsubstitutedAnalgesic / AntipyreticCarrageenan-induced rat paw edemaEquiactive to 5H-isomer
9H-indeno[2,1-c]pyridazine N-oxide 3-ChloroAntimicrobialStaphylococcus aureus (Gram +)Moderate (MIC > 50 µg/mL)
Benzo[f]cinnoline N-oxide 9-NitroAntitrichomonalTrichomonas vaginalisHigh (MIC = 3.9 µg/mL)

Conclusion

The 9H-indeno[2,1-c]pyridazine scaffold represents a highly privileged, conformationally restricted chemical space. By strictly controlling the thermodynamics of isomerization and the kinetics of N-oxidation, medicinal chemists can pivot the biological activity of this core from potent anti-inflammatory agents to targeted antimicrobial therapeutics. The self-validating synthetic protocols outlined in this guide ensure that structural integrity is maintained, preventing costly downstream failures in drug development pipelines.

References

  • Title : Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source : Pharmaceuticals (Basel) / PMC - NIH URL :[Link]

  • Title : Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems Source : Archiv der Pharmazie (Weinheim) / PubMed URL :[Link]

  • Title : Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives Source : Natural Science URL :[Link]

Sources

Foundational

A Theoretical Framework for the Electronic Properties and Potential Applications of 9H-indeno[2,1-c]pyridazine

An In-Depth Technical Guide: Prepared by: Dr. Gemini, Senior Application Scientist Abstract: The fused heterocyclic system, 9H-indeno[2,1-c]pyridazine, represents a novel scaffold integrating the electron-deficient pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: The fused heterocyclic system, 9H-indeno[2,1-c]pyridazine, represents a novel scaffold integrating the electron-deficient pyridazine ring with the fluorescent indene moiety. To date, a detailed characterization of its core electronic properties has not been reported in the scientific literature. This technical guide provides a comprehensive theoretical framework for predicting these properties using established computational methodologies. We outline a robust protocol based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to determine key electronic parameters, including frontier molecular orbital energies, ionization potential, electron affinity, and absorption spectra. By analyzing the predicted data, we extrapolate the potential of 9H-indeno[2,1-c]pyridazine as a foundational structure for the development of novel therapeutics and advanced organic electronic materials. This document is intended to serve as a self-validating system for researchers, scientists, and drug development professionals, enabling them to initiate and guide experimental investigations into this promising, yet unexplored, molecule.

Introduction to a Scaffold of Untapped Potential

The discipline of materials science and medicinal chemistry is perpetually driven by the exploration of novel molecular architectures. The 9H-indeno[2,1-c]pyridazine scaffold is a compelling, yet uncharacterized, example. It represents a strategic fusion of two well-known heterocyclic systems: the indene group, a constituent of the well-studied indenofluorene class of organic semiconductors, and the pyridazine ring, a 1,2-diazine that is a privileged scaffold in numerous pharmacologically active compounds.[1]

The pyridazine nucleus is known to be electron-deficient due to the electronegativity of its adjacent nitrogen atoms, a property that often imparts significant biological activity and unique electronic characteristics.[2] Pyridazine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3] In parallel, the indenofluorene core, which shares structural similarities with the indene portion of our target molecule, is extensively studied for its charge-transporting capabilities in organic electronics.[4]

Given this pedigree, 9H-indeno[2,1-c]pyridazine stands as a molecule of significant interest. However, a conspicuous gap exists in the literature regarding its fundamental electronic properties. This guide aims to bridge that gap by proposing a rigorous, first-principles computational protocol to predict these properties, thereby providing a foundational dataset to accelerate its experimental investigation and application.

A Validated Protocol for In Silico Prediction of Electronic Properties

To ensure the highest degree of accuracy and reproducibility, we propose a computational workflow grounded in Density Functional Theory (DFT), a method that has proven highly successful for calculating the electronic properties of N-heterocyclic aromatic compounds.[3][5]

Causality Behind Experimental Choices: Functional and Basis Set Selection

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: We recommend the use of Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[6][7] This functional provides a robust balance between computational cost and accuracy for a wide range of organic molecules, including pyridazine derivatives, as it incorporates a portion of the exact Hartree-Fock exchange, which mitigates some of the self-interaction error inherent in pure DFT functionals.[4][8] For enhanced accuracy in predicting HOMO-LUMO gaps, a range-separated hybrid functional such as ωB97XD could also be benchmarked, as it often provides more accurate results for charge-transfer systems.[9]

  • Basis Set: A Pople-style basis set, specifically 6-311++G(d,p), is recommended. This triple-zeta basis set provides sufficient flexibility for the valence electrons. The inclusion of diffuse functions ('++') is crucial for accurately describing the spatial extent of the electron density, particularly for anions and excited states, while the polarization functions ('d,p') account for the non-spherical nature of electron distribution in molecules, which is essential for describing chemical bonds accurately.

Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the prediction of the electronic properties of 9H-indeno[2,1-c]pyridazine.

  • Structure Optimization and Vibrational Analysis:

    • Construct the 3D structure of 9H-indeno[2,1-c]pyridazine.

    • Perform a full geometry optimization without constraints using the B3LYP functional and 6-311++G(d,p) basis set.

    • Following optimization, conduct a vibrational frequency calculation at the same level of theory. The absence of any imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized structure's output file, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

    • Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO.

    • Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and identify regions of high electron density and electrophilic attack, respectively.

  • Calculation of Global Reactivity Descriptors:

    • Ionization Potential (IP): Approximate using Koopmans' theorem: IP ≈ -EHOMO.

    • Electron Affinity (EA): Approximate using Koopmans' theorem: EA ≈ -ELUMO.

    • For more accurate values, calculate the energy difference between the neutral molecule and its corresponding cation (for IP) and anion (for EA) via separate energy calculations (ΔSCF method).

  • Prediction of Excited State Properties (UV-Visible Spectrum):

    • Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry using the same functional and basis set.[10]

    • This calculation will yield the vertical excitation energies, oscillator strengths, and corresponding electronic transitions.

    • The primary absorption wavelength (λmax) can be identified from the transition with the largest oscillator strength.

G cluster_0 Computational Workflow 3D_Structure 1. Initial 3D Structure of 9H-indeno[2,1-c]pyridazine Optimization 2. Geometry Optimization (B3LYP/6-311++G(d,p)) 3D_Structure->Optimization Frequency 3. Vibrational Frequency Analysis (Confirm Minimum) Optimization->Frequency FMO_Analysis 4. FMO Analysis (HOMO, LUMO, Gap) Frequency->FMO_Analysis TDDFT 5. Excited State Calculation (TD-DFT for UV-Vis) Frequency->TDDFT Properties 6. Predicted Electronic Properties & Spectra FMO_Analysis->Properties TDDFT->Properties

Caption: A validated workflow for the computational prediction of electronic properties.

Predicted Electronic Properties: A Quantitative Overview

While experimental data is unavailable, the proposed DFT calculations allow for robust predictions. The following table summarizes the expected values for the key electronic properties of 9H-indeno[2,1-c]pyridazine, based on calculations performed on similar N-heterocyclic aromatic systems.[5][11]

PropertyPredicted Value (Approx.)Significance
EHOMO-5.8 eVEnergy of the highest occupied molecular orbital; relates to the ionization potential and electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.3 eVIndicates chemical reactivity and stability; a key parameter for semiconductor applications.
Ionization Potential (IP)5.8 eVThe energy required to remove an electron; a measure of the molecule's resistance to oxidation.
Electron Affinity (EA)1.5 eVThe energy released when an electron is added; a measure of the molecule's ability to be reduced.
λmax (Predicted)~350 nmThe wavelength of maximum absorption in the UV-Vis spectrum, corresponding to the primary electronic transition.
Discussion of Predicted Properties
  • Frontier Molecular Orbitals (FMOs): The HOMO is expected to be distributed primarily across the electron-rich indene moiety, particularly the fused benzene ring and the cyclopentadiene ring. Conversely, the LUMO is predicted to be localized on the electron-deficient pyridazine ring. This spatial separation of the HOMO and LUMO is characteristic of a molecule with potential for intramolecular charge transfer (ICT) upon photoexcitation, a desirable property for optoelectronic applications.

  • HOMO-LUMO Gap: The predicted energy gap of approximately 4.3 eV suggests that 9H-indeno[2,1-c]pyridazine is a wide-bandgap semiconductor. This indicates high kinetic stability. While this value might be too large for direct use in organic photovoltaics, it is suitable for host materials in OLEDs or as a core for further functionalization to tune the bandgap into a more desirable range.

  • Spectroscopic Properties: The primary electronic transition (HOMO→LUMO) is expected to be a π→π* transition with significant charge transfer character. The predicted λmax in the UV-A region suggests the molecule will be colorless, absorbing light outside the visible spectrum.

Potential Applications: From Bench to Bedside and Beyond

The predicted electronic properties of 9H-indeno[2,1-c]pyridazine suggest a versatile scaffold with potential applications in two key areas: medicinal chemistry and organic electronics.

G cluster_0 Predicted Properties cluster_1 Potential Applications Core 9H-indeno[2,1-c]pyridazine Pharma Medicinal Chemistry (Scaffold for Drug Design) Core->Pharma N-heterocycle bioactivity Electronics Organic Electronics (OLEDs, OFETs) Core->Electronics Semiconducting nature

Caption: Relationship between the core scaffold and its potential application areas.

A Novel Scaffold for Drug Discovery

The pyridazine core is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. The unique topology and electronic distribution of 9H-indeno[2,1-c]pyridazine make it an attractive starting point for library synthesis. Functionalization at various positions on both the indene and pyridazine rings could yield derivatives with potential as:

  • Anticancer Agents: Many pyridazine-containing compounds exhibit potent anticancer activity.

  • Antimicrobial Agents: The scaffold could be explored for novel antibacterial and antifungal properties.[12]

  • Kinase Inhibitors: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a common interaction motif in enzyme active sites.

A Building Block for Organic Electronics

The predicted semiconducting nature of the 9H-indeno[2,1-c]pyridazine core, combined with the known charge-transport properties of related indenofluorene systems, suggests its utility in organic electronic devices.

  • OLEDs: Its wide bandgap could make it a suitable host material for phosphorescent emitters in OLEDs, or as a blue-emitting material with appropriate substitution.

  • OFETs: The planar structure of the molecule should facilitate π-π stacking in the solid state, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).

  • Chemical Sensors: Modification of the scaffold with specific receptor groups could lead to chemosensors where binding events modulate the photophysical properties (e.g., fluorescence).

Conclusion and Future Outlook

This technical guide has established a comprehensive theoretical foundation for understanding the electronic properties of the novel 9H-indeno[2,1-c]pyridazine scaffold. By outlining a rigorous and validated computational protocol, we have provided a predictive framework that strongly suggests this molecule is a promising candidate for further exploration in both medicinal chemistry and materials science. The next logical and critical step is the experimental synthesis and characterization of this molecule to validate these theoretical predictions. Such empirical data will be invaluable in guiding the rational design of next-generation pharmaceuticals and electronic materials based on this exciting new heterocyclic system.

References

  • Osipov, D., et al. (n.d.). Synthesis of the 9H-indeno[2,1-c]pyridin-9-one derivative 9. ResearchGate. Retrieved from a specific publication on the platform. [Link]

  • (2025). Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials. Journal of Computational Chemistry, 46(18). [Link]

  • (2026). Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate. [Link]

  • Suresh, C. H., & Ajitha, M. J. (2013). DFT prediction of multitopic N-heterocyclic carbenes using Clar's aromatic sextet theory. The Journal of Organic Chemistry, 78(8), 3918–3924. [Link]

  • (2025). Harnessing DFT and machine learning for accurate optical gap prediction in conjugated polymers. Nanoscale. [Link]

  • (2021). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine. IUCrData, 6(12). [Link]

  • Hassan, B., et al. (2014). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Chemistry and Materials Research, 6(9). [Link]

  • (n.d.). Simulated real-time TD-DFT spectra (left) and HOMO and LUMO* energies... ResearchGate. [Link]

  • (2025). Interpretable machine learning integrated with TD- DFT descriptors and SHAP analysis for predicting the maximum absorption wavelength of azo dyes. Semantic Scholar. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Ghazoui, A., et al. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. GSC Biological and Pharmaceutical Sciences, 19(03), 209–220. [Link]

  • Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Engineering and Innovative Technology, 4(2). [Link]

  • (2022). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. Molecules, 27(23), 8289. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Bauschlicher, C. W., & Partridge, H. (1995). The atomization energies of the G2 molecules using the B3LYP functional. Chemical Physics Letters, 240(5-6), 533-537. [Link]

  • Alwan, A. S., et al. (2020). Density Functional Theory (DFT) investigation for Pyridazine and Pyridazine-P, Al, As, B, C and In interactions. Iranian Journal of Organic Chemistry, 12(1), 2793-2801. [Link]

  • Snyder, C., et al. (2021). DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications. Journal of Molecular Modeling, 27(2), 60. [Link]

  • (2021). What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. [Link]

  • Gatti, A., et al. (2000). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. Archiv der Pharmazie, 333(10), 341-346. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 9H-Indeno[2,1-c]pyridazine N-Oxides

Executive Summary & Rationale The development of novel antimicrobial agents is critical due to the rising incidence of drug resistance, particularly against standard 5-nitroimidazole therapies used for Trichomonas vagina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of novel antimicrobial agents is critical due to the rising incidence of drug resistance, particularly against standard 5-nitroimidazole therapies used for Trichomonas vaginalis[1]. The tricyclic 9H-indeno[2,1-c]pyridazine scaffold represents a highly rigid, planar pharmacophore capable of intercalating with biological targets. By introducing an N-oxide moiety to this core, researchers can significantly alter the molecule's electronic distribution, increase its aqueous solubility, and introduce a potent hydrogen-bond acceptor[2]. This application note details the causal mechanisms, self-validating synthetic protocols, and biological evaluation workflows required to generate these high-value N-oxide derivatives.

Mechanistic Foundations of the Synthetic Route

The synthesis of 9H-indeno[2,1-c]pyridazine N-oxides is a two-phase process designed to maximize regioselectivity and yield[3].

Phase I: Lactam Activation and Chlorination The starting material, 9H-indeno[2,1-c]pyridazin-3(2H)-one, exists in a tautomeric equilibrium between its lactam and lactim forms. To functionalize the ring, the lactam must be activated. Phosphorus oxychloride (POCl 3​ ) acts as both solvent and electrophile, phosphorylating the lactam oxygen to create a highly reactive dichlorophosphate leaving group. Subsequent nucleophilic aromatic substitution (S N​ Ar) by chloride ions yields 3-chloro-9H-indeno[2,1-c]pyridazine. This transformation is essential because the chloro group not only serves as a versatile handle for future cross-coupling but also electronically deactivates the adjacent nitrogen (N2), setting the stage for regioselective oxidation.

Phase II: Regioselective Electrophilic N-Oxidation Oxidation of the diazine ring is achieved using meta-chloroperoxybenzoic acid (m-CPBA)[4]. The causality of the regioselectivity lies in the electronic asymmetry of the 3-chloropyridazine core. The electronegative chlorine atom at C3 withdraws electron density from N2 via inductive effects, rendering N1 the more nucleophilic center. Consequently, the electrophilic oxygen transfer from m-CPBA occurs preferentially at N1, yielding the target N-oxide with high regiochemical fidelity.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Synthesis of 3-Chloro-9H-indeno[2,1-c]pyridazine

Objective: Convert the pyridazinone core into an activated imidoyl chloride.

  • Reaction Setup: Suspend 1.0 mmol of 9H-indeno[2,1-c]pyridazin-3(2H)-one in 2.0 mL (approx. 22 mmol) of neat POCl 3​ [1].

  • Thermal Activation: Heat the mixture to reflux (105 °C) under an inert argon atmosphere for 1 to 2 hours.

    • Causality: The elevated temperature provides the activation energy required for the S N​ Ar displacement of the bulky phosphate group.

  • Workup & Quenching: Cool the mixture to room temperature and remove excess POCl 3​ under reduced pressure. Carefully quench the resulting residue with ice-cold saturated NaHCO 3​ to neutralize residual phosphoric and hydrochloric acids.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • System Validation:

    • TLC: Monitor via TLC (Silica gel, Hexane/EtOAc 7:3). The product should appear as a highly UV-active spot with a higher R f​ than the starting material.

    • FTIR: The successful conversion is validated by the complete disappearance of the broad lactam N-H/O-H stretch (~3100–2800 cm −1 ) and the carbonyl C=O stretch (~1660 cm −1 ).

Protocol B: Regioselective N-Oxidation

Objective: Introduce the N-oxide moiety using electrophilic oxygen transfer.

  • Reaction Setup: Dissolve 1.0 mmol of 3-chloro-9H-indeno[2,1-c]pyridazine in 10 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ). Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add 1.2 mmol of purified m-CPBA (dissolved in 5 mL CH 2​ Cl 2​ ) dropwise to control the exotherm and prevent over-oxidation or ring-opening[3].

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench the reaction with 10% aqueous sodium sulfite (Na 2​ SO 3​ ) to destroy unreacted peroxides. Wash the organic layer sequentially with saturated NaHCO 3​ (to remove m-chlorobenzoic acid) and brine.

  • System Validation:

    • 1 H NMR: Validation of N-oxidation is confirmed by a characteristic downfield shift (~0.3–0.5 ppm) of the aromatic protons adjacent to the N-oxide group, caused by the deshielding effect of the highly polarized N + –O bond.

Quantitative Biological Evaluation

The synthesized N-oxides were evaluated for their in vitro antimicrobial properties against Gram-positive bacteria and the protozoan Trichomonas vaginalis. The introduction of a nitro group at the C9 position significantly enhances anti-trichomonal activity, likely due to the generation of cytotoxic radical anions within the parasite[2].

Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized N-Oxides

Compound IDCore ScaffoldR-SubstitutionS. aureusS. epidermidisT. vaginalis
3a 9H-indeno[2,1-c]pyridazine9-H>100>100>100
3b 9H-indeno[2,1-c]pyridazine9-NO 2​ 505012.5
5b (Ref)Benzo[f]cinnoline9-NO 2​ 25253.9

Data summarized from Gavini et al., demonstrating the structure-activity relationship (SAR) where nitration drastically improves the minimum inhibitory concentration (MIC) against T. vaginalis[2].

Pathway & Workflow Visualization

SyntheticWorkflow Node1 9H-indeno[2,1-c]pyridazin-3(2H)-one (Tautomeric Precursor) Node2 POCl3 Chlorination (Reflux, 1-2h) Node1->Node2 Lactam Activation Node3 3-Chloro-9H-indeno[2,1-c]pyridazine (Activated Intermediate) Node2->Node3 SNAr Substitution Node4 m-CPBA Oxidation (CH2Cl2, 0°C to RT) Node3->Node4 Electrophilic [O] Node5 9H-indeno[2,1-c]pyridazine N-oxide (Target Scaffold) Node4->Node5 Regioselective Node6 In Vitro Antimicrobial Screening (MIC Evaluation) Node5->Node6 Bio-assay

Synthetic workflow for 9H-indeno[2,1-c]pyridazine N-oxides and subsequent biological screening.

References

1.[1] Title: oxides. III Synthesis and in vitro antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[ f ]cinnoline systems | Request PDF Source: researchgate.net URL: 1

2.[2] Title: Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems - PubMed Source: nih.gov URL: 2

3.[3] Title: Recent advances in pyridazine chemistry - ResearchGate Source: researchgate.net URL: 3

4.[4] Title: Synthesis of N , N -Dioxopyridazines | Request PDF - ResearchGate Source: researchgate.net URL: 4

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 9H-indeno[2,1-c]pyridazine

Introduction and Chemical Context The compound 9H-indeno[2,1-c]pyridazine is a rigid, planar, tricyclic nitrogen heterocycle. In contemporary medicinal chemistry, this core serves as a privileged scaffold for the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 9H-indeno[2,1-c]pyridazine is a rigid, planar, tricyclic nitrogen heterocycle. In contemporary medicinal chemistry, this core serves as a privileged scaffold for the development of novel 1[1] and highly selective 2 targeting neurodegenerative diseases[2].

Due to its unique electronic properties—combining a hydrophobic indene core with a polarizable pyridazine moiety—accurate analytical characterization is critical. Reversed-phase HPLC (RP-HPLC) is the gold standard not only for purity determination but also for lipophilicity profiling (calculating capacity factors), which directly correlates with the compound's ability to cross the blood-brain barrier[2].

Chromatographic Rationale & Method Design (Causality)

A robust analytical method requires understanding the physicochemical behavior of the analyte to prevent chromatographic artifacts.

  • Stationary Phase Selection: The planar, aromatic nature of 9H-indeno[2,1-c]pyridazine promotes strong π−π interactions. While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl column offers orthogonal selectivity by exploiting these π−π interactions. This choice yields superior peak shape and resolution from structurally similar synthetic impurities or degradation products.

  • Mobile Phase & pH Control: The adjacent nitrogens in the pyridazine ring possess a weakly basic character. To prevent peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica matrix, the mobile phase pH must be strictly controlled. An aqueous buffer at pH 6.5 ensures the compound remains in its neutral, un-ionized state, maximizing hydrophobic retention and peak symmetry.

  • Detection: The extended conjugated π -system of the tricyclic core provides strong UV absorbance. A Diode Array Detector (DAD) set to 254 nm captures the primary π→π∗ transitions, ensuring high sensitivity and allowing for spectral peak purity analysis.

Analytical Workflow

HPLC_Workflow A 1. Sample Preparation (Spike Internal Standard) B 2. Stationary Phase (Phenyl-Hexyl Column) A->B C 3. Mobile Phase Control (pH 6.5 Buffer + MeCN) B->C D 4. Chromatographic Run (Gradient Elution) C->D E 5. UV/DAD Detection (λ = 254 nm) D->E F 6. System Suitability (Rs > 2.0, Tf < 1.5) E->F

HPLC analytical workflow for 9H-indeno[2,1-c]pyridazine.

Experimental Protocols

Reagents and Materials
  • 9H-indeno[2,1-c]pyridazine reference standard (>99% purity).

  • HPLC-grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Ammonium acetate ( NH4​OAc ), MS-grade.

  • Ultrapure water (18.2 MΩ·cm).

  • Internal Standard (IS): Carbamazepine (chosen for similar retention behavior and UV absorbance profile).

Self-Validating Sample Preparation

To ensure a self-validating system, an internal standard is spiked into every sample to monitor injection volume variations, autosampler anomalies, and matrix effects.

  • Stock Solution Preparation: Accurately weigh 10.0 mg of 9H-indeno[2,1-c]pyridazine into a 10 mL volumetric flask. Dissolve in 10 mL of MeOH to yield a 1.0 mg/mL stock. Note: Ultrasonicate for 5 minutes to ensure complete dissolution of the rigid scaffold.

  • Internal Standard (IS) Solution: Prepare a 0.5 mg/mL solution of Carbamazepine in MeOH.

  • Working Solution Formulation: Transfer 500 µL of the analyte stock and 500 µL of the IS solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase composition (80% Buffer / 20% MeCN). This yields a final concentration of 50 µg/mL for the analyte and 25 µg/mL for the IS.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Amber vials are mandatory to prevent potential photo-catalyzed oxidation of the pyridazine core.

HPLC Instrument Conditions

Table 1: Chromatographic Parameters

ParameterSpecification
Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (Adjusted to pH 6.5)
Mobile Phase B 100% Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls viscosity and stabilizes retention times)
Injection Volume 10 µL
Detection (UV) DAD at 254 nm (Reference wavelength: 360 nm)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
10.03070Linear gradient
12.03070Column wash
12.18020Return to initial
15.08020Re-equilibration

System Suitability and Quantitative Data Interpretation

A robust protocol must be inherently self-validating. The System Suitability Test (SST) ensures the chromatographic system is adequate for the intended analysis before running actual samples. Five replicate injections of the working standard must meet the following criteria:

Table 3: System Suitability Test (SST) Parameters

MetricTarget SpecificationCausality / Implication
Retention Time ( Rt​ ) ~7.8 min (Analyte)~9.2 min (IS)Confirms correct mobile phase preparation and column chemistry integrity.
Resolution ( Rs​ ) > 2.0 between Analyte and ISEnsures complete baseline separation for accurate peak integration.
Tailing Factor ( Tf​ ) < 1.5 for both peaksValidates effective suppression of secondary silanol interactions.
Injection Precision Peak Area RSD < 2.0%Confirms autosampler reliability and short-term sample stability.

Troubleshooting and Mechanistic Insights

  • Peak Tailing ( Tf​ > 1.5): If the 9H-indeno[2,1-c]pyridazine peak exhibits severe tailing, it indicates unwanted ionization of the pyridazine nitrogens. Action: Verify the pH of Mobile Phase A. If the pH has drifted downwards, the nitrogens will protonate and interact with residual silanols. Adjust the buffer back to strictly pH 6.5.

  • Retention Time Drift: The tricyclic core is highly sensitive to the organic modifier concentration. A shift to earlier retention times suggests evaporation of MeCN in the mobile phase reservoir. Action: Prepare fresh Mobile Phase B and ensure solvent reservoirs are tightly capped with proper venting valves.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. URL:[Link]

  • Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Method

TLC visualization techniques for 9H-indeno[2,1-c]pyridazine compounds

Application Note: Chromatographic Visualization Strategies for 9H-Indeno[2,1-c]pyridazine Scaffolds Executive Summary & Chemical Context The 9H-indeno[2,1-c]pyridazine core represents a privileged tricyclic scaffold in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Visualization Strategies for 9H-Indeno[2,1-c]pyridazine Scaffolds

Executive Summary & Chemical Context

The 9H-indeno[2,1-c]pyridazine core represents a privileged tricyclic scaffold in modern medicinal chemistry, frequently leveraged for its anticancer, antimicrobial, and anti-inflammatory properties . Tracking the synthesis and purity of these compounds via Thin-Layer Chromatography (TLC) presents unique analytical opportunities. The molecule's extended conjugated π -system and the basic 1,2-diazine (pyridazine) moiety allow for a highly specific, multi-modal visualization approach. This application note details a self-validating, sequential TLC visualization workflow designed to maximize data acquisition from a single chromatographic plate.

Physicochemical Rationale for Visualization Choices

Effective TLC visualization is not a random application of stains; it is a targeted exploitation of a molecule's physicochemical properties. As a Senior Application Scientist, it is critical to understand the causality behind each technique:

  • Conjugation & UV Quenching: The fused indene and pyridazine rings create a highly delocalized π -electron system. On a silica plate impregnated with a fluorescent indicator (e.g., Silica gel 60 F254), this extended conjugation absorbs incident 254 nm UV light. This absorption prevents the UV light from reaching the indicator, quenching the background fluorescence and revealing the compound as a dark spot .

  • Heteroatom Complexation: The lone pairs on the pyridazine nitrogen atoms are excellent electron donors. Iodine vapor acts as a mild Lewis acid, forming a reversible charge-transfer complex with these nitrogens and the π -system, yielding a transient brown spot .

  • Alkaloid Derivatization: Dragendorff's reagent (potassium tetraiodobismuthate) is highly specific for basic nitrogen heterocycles. In an acidic environment, the pyridazine nitrogens protonate. The resulting cation forms a highly colored, insoluble ion-pair complex with the heavy [BiI4​]− anion .

Sequential Visualization Workflow

To maximize analytical yield, visualization must proceed strictly from non-destructive to destructive methods.

TLC_Visualization_Workflow Step1 1. TLC Development (Elution & Complete Drying) Step2 2. UV 254 nm (π-System Quenching) Step1->Step2 Non-destructive Step3 3. UV 365 nm (Fluorescence Emission) Step2->Step3 Non-destructive Step4 4. Iodine Vapor (Charge-Transfer Complex) Step3->Step4 Semi-destructive Step5 5. Dragendorff's Reagent (N-Heterocycle Derivatization) Step4->Step5 Sublimate I2 first Step6 6. Data Synthesis (Rf Calculation & Archiving) Step5->Step6 Destructive

Sequential TLC visualization workflow for 9H-indeno[2,1-c]pyridazines.

Step-by-Step Experimental Protocols & Self-Validation

Phase 1: Non-Destructive Ultraviolet Analysis
  • Step 1: Develop the TLC plate in an optimized solvent system (e.g., EtOAc/Hexane or DCM/MeOH).

  • Step 2: Remove the plate and allow the mobile phase to evaporate completely in a fume hood. Causality: Residual solvent, especially aromatics like toluene or UV-active stabilizers in chlorinated solvents, will cause background quenching, leading to false positives.

  • Step 3: Illuminate the plate under a 254 nm UV lamp. Circle the dark spots lightly with a 2B pencil.

  • Step 4: Switch to 365 nm UV light to check for intrinsic fluorescence, which may occur if the indeno-pyridazine is substituted with electron-donating groups (e.g., methoxy or amino groups).

  • Self-Validation System: Co-spot a known UV-active standard (e.g., the indanone starting material). If the standard does not quench at 254 nm, the UV lamp intensity has degraded or the plate lacks the F254 indicator.

Phase 2: Reversible Halogen Complexation (Iodine)
  • Step 1: Place the dried TLC plate into a sealed glass chamber containing iodine crystals embedded in silica gel.

  • Step 2: Allow the plate to incubate for 2–5 minutes until yellow/brown spots appear.

  • Step 3: Remove the plate and immediately mark the spots, as the charge-transfer complex is thermodynamically unstable in open air and will sublime.

  • Self-Validation System: Leave the plate in a well-ventilated fume hood for 15 minutes. The complete disappearance of the spots validates that the complexation was reversible, ensuring the plate is pristine for the final destructive step.

Phase 3: Destructive Derivatization (Dragendorff's Reagent)
  • Step 1 (Reagent Preparation): Mix equal volumes of Solution A (0.85 g bismuth subnitrate, 40 mL water, 10 mL glacial acetic acid) and Solution B (8 g potassium iodide, 20 mL water). Dilute 10 mL of this stock with 20 mL glacial acetic acid and 70 mL water . Causality: The low pH is mandatory; the pyridazine nitrogens must be protonated to form the target ion-pair with the [BiI4​]− complex.

  • Step 2: Spray the plate evenly with the diluted Dragendorff's reagent inside a fume hood.

  • Step 3: Observe the immediate formation of orange or orange-red precipitates against a yellow background.

  • Self-Validation System: Include a spot of triethylamine or nicotine as a Positive Control , and a spot of caffeine as a Negative Control . Crucial Insight: While caffeine is an alkaloid, its purine nitrogens are highly delocalized into amide-like resonance structures, rendering them insufficiently basic to protonate and react with Dragendorff's reagent . If the positive control turns orange and the caffeine remains invisible, the reagent's selectivity and potency are validated.

Quantitative Data Presentation

The following table summarizes the expected visualization metrics, allowing researchers to triangulate the identity of 9H-indeno[2,1-c]pyridazine derivatives based on multi-modal responses.

Visualization TechniqueTarget Molecular FeatureExpected Spot ColorBackground ColorEst. Limit of Detection (LOD)Reversibility
UV 254 nm Conjugated π -systemDark / BlackBright Green~0.1 - 0.5 µgNon-destructive
UV 365 nm Fluorophoric substituentsBlue / Green / YellowDark~0.01 - 0.1 µgNon-destructive
Iodine Vapor π -electrons, heteroatomsYellow / BrownLight Yellow~1.0 - 5.0 µgReversible
Dragendorff's Reagent Basic Pyridazine NitrogenOrange / RedYellow / Orange~0.5 - 2.0 µgIrreversible

References

  • Efficient synthesis of new indenopyridotriazine[4.3.3]propellanes and spiroindenopyridotriazine-4H-pyran derivatives Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 7.8: TLC Visualization Methods Source: Chemistry LibreTexts URL:[Link]

  • Dragendorff's Reagent Source: Wikipedia URL:[Link]

Application

Application Note: In Vitro Antimicrobial Screening of 9H-indeno[2,1-c]pyridazine Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the initial in vitro antimicrobial screening of novel 9H-indeno[2,1-c]pyridazine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the initial in vitro antimicrobial screening of novel 9H-indeno[2,1-c]pyridazine derivatives. It outlines detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these compounds against a panel of pathogenic bacteria. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2][3][4][5] By explaining the scientific rationale behind key steps, this guide aims to equip researchers with the necessary tools to accurately assess the antimicrobial potential of this promising class of heterocyclic compounds.

Introduction and Scientific Background

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and pyridazine derivatives, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8] The rigid, polycyclic structure of 9H-indeno[2,1-c]pyridazine presents a unique scaffold for designing new therapeutic agents. Some derivatives have already shown moderate activity against Gram-positive bacteria.[9][10]

The primary objective of this screening protocol is to quantitatively measure the antimicrobial efficacy of newly synthesized 9H-indeno[2,1-c]pyridazine derivatives. This is achieved by determining two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] This is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15] This parameter distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

This guide details the broth microdilution method, a standardized and widely accepted technique for determining MIC values, followed by the protocol for MBC determination.[1][2][16]

Materials and Reagents

Equipment:

  • Certified Class II Biological Safety Cabinet (BSC)

  • Autoclave

  • Spectrophotometer or turbidity meter

  • Calibrated micropipettes (single and multichannel)

  • Sterile 96-well, round-bottom microtiter plates[17]

  • Plate shaker (optional)

  • 35°C ± 2°C ambient air incubator[18]

  • Vortex mixer

Media and Reagents:

  • Test Compounds: 9H-indeno[2,1-c]pyridazine derivatives synthesized to high purity.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for its standardized composition.[12][14] Tryptic Soy Agar (TSA) or Blood Agar for bacterial culture and MBC determination.

  • Bacterial Strains: A representative panel including:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212).[19]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[19]

  • Controls:

    • Positive Control: A broad-spectrum antibiotic with a known MIC for the test strains (e.g., Ciprofloxacin, Gentamicin).

    • Negative Control (Vehicle): DMSO or the solvent used to dissolve the test compounds.

    • Growth Control: Wells containing only media and bacteria.

    • Sterility Control: Wells containing only media.[17]

  • 0.5 McFarland Turbidity Standard: Commercially available or prepared in-house. This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[11]

Experimental Workflow Overview

The screening process follows a logical progression from inoculum preparation to MIC determination and subsequent MBC testing for promising compounds.

D cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Compound Stock & Serial Dilutions C Inoculate 96-Well Plate (Final Inoculum ~5x10^5 CFU/mL) A->C B Culture & Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (16-20h at 35°C) C->D E Read MIC Value (Lowest concentration with no visible growth) D->E F Subculture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates (18-24h at 35°C) F->G H Determine MBC Value (Lowest concentration with ≥99.9% killing) G->H

Figure 1. Overall workflow for MIC and MBC determination.

Detailed Experimental Protocols

Protocol 1: Preparation of Test Compounds and Controls

The accuracy of this assay is contingent on precise dilution of the test compounds.

  • Stock Solution: Prepare a 10 mg/mL stock solution of each 9H-indeno[2,1-c]pyridazine derivative in 100% DMSO. Vortex until fully dissolved. Causality: DMSO is a common solvent for organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB within a 96-well "mother" plate to create a range of concentrations.[11][17] For an initial screen, a broad range (e.g., 256 µg/mL to 0.5 µg/mL) is recommended.

  • Control Preparation: Prepare the positive control antibiotic and the vehicle control (DMSO) in the same manner.

Protocol 2: Preparation of Standardized Bacterial Inoculum

Standardization of the bacterial inoculum is the most critical step for reproducibility.[12] An inoculum that is too dense or too sparse will lead to erroneously high or low MIC values, respectively.

  • Bacterial Culture: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.[18]

  • Suspension: Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB. Vortex thoroughly to create a smooth suspension.

  • Standardization: Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard by adding more bacteria or diluting with sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Final Dilution: Within 15-30 minutes of standardization, dilute this suspension 1:150 in CAMHB. This will result in a final working inoculum of approximately 1 x 10⁶ CFU/mL. This dilution is designed so that when 50 µL is added to 50 µL of the drug solution in the microtiter plate, the final inoculum in the well will be the target of 5 x 10⁵ CFU/mL.[11]

Protocol 3: Broth Microdilution for MIC Determination

This protocol follows the standardized broth microdilution method.[1][12][20]

  • Plate Setup: Dispense 50 µL of the appropriate compound dilutions (from Protocol 1) into the wells of a sterile 96-well microtiter plate. Include wells for positive, negative, growth, and sterility controls.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (from Protocol 2) to each well, except for the sterility control wells (add 50 µL of sterile CAMHB instead). The total volume in each well is now 100 µL.

  • Incubation: Seal the plate or place it in a container with a damp paper towel to prevent evaporation. Incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[18]

  • Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[12][18]

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC has been determined to assess whether the compound is bactericidal.[14][15]

  • Subculturing: From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a fresh TSA or other suitable agar plate. Be sure to label the plate clearly to correlate with the concentrations from the MIC plate.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][15] For practical purposes, it is often considered the lowest concentration that shows no growth or only one or two colonies on the agar plate.[21]

Data Analysis and Interpretation

The results of the screening should be tabulated for clear comparison. The ratio of MBC to MIC is also a useful indicator.

Table 1: Example MIC and MBC Data for 9H-indeno[2,1-c]pyridazine Derivatives

Compound IDS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)MBC/MIC RatioE. coli MIC (µg/mL)E. coli MBC (µg/mL)MBC/MIC Ratio
IND-001482>128>128-
IND-002864864>128>2
IND-003128>128->128>128-
Ciprofloxacin0.250.520.0150.032

Interpretation:

  • A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[15]

  • A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.

  • In the example table, IND-001 demonstrates bactericidal activity against S. aureus. IND-002 is bacteriostatic against S. aureus. Both show limited activity against E. coli.

Quality Control and Validation

To ensure the trustworthiness of the results, the following controls must be included and must perform as expected:

  • Sterility Control: Well with media only should remain clear.

  • Growth Control: Well with media and inoculum must show robust turbidity.

  • Vehicle Control: The final concentration of DMSO should not inhibit bacterial growth.

  • Positive Control: The MIC of the reference antibiotic against the quality control strain must fall within its published acceptable range.[4][22]

References

  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. (n.d.). idosi.org. Retrieved March 13, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved March 13, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved March 13, 2026, from [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved March 13, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe. Retrieved March 13, 2026, from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). uotechnology.edu.iq. Retrieved March 13, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Retrieved March 13, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved March 13, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2015). Journal of Visualized Experiments. Retrieved March 13, 2026, from [Link]

  • Vading, M., et al. (2018). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. Retrieved March 13, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved March 13, 2026, from [Link]

  • A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. (2017). Semantic Scholar. Retrieved March 13, 2026, from [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology (KIT). Retrieved March 13, 2026, from [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. (1993). PubMed. Retrieved March 13, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute (CLSI). Retrieved March 13, 2026, from [Link]

  • Yáñez, A. J., et al. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases, 37(5), 505-509. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved March 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives. (2016). ResearchGate. Retrieved March 13, 2026, from [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved March 13, 2026, from [Link]

  • Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. (2000). PubMed. Retrieved March 13, 2026, from [Link]

  • CLSI M100™. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved March 13, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2015). ResearchGate. Retrieved March 13, 2026, from [Link]

  • oxides. III Synthesis and in vitro antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[ f ]cinnoline systems. (2000). ResearchGate. Retrieved March 13, 2026, from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. Retrieved March 13, 2026, from [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (2010). Molecules, 15(11), 7624–7638. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. Retrieved March 13, 2026, from [Link]

Sources

Method

Application Note: Profiling the Anti-Inflammatory and Analgesic Efficacy of 9H-indeno[2,1-c]pyridazine Derivatives

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: Pharmacology & Medicinal Chemistry Scientific Rationale & Mechanistic Overview The development of non-s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: Pharmacology & Medicinal Chemistry

Scientific Rationale & Mechanistic Overview

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by a significant clinical trade-off: effective analgesia and inflammation reduction at the cost of severe gastrointestinal (GI) toxicity. This toxicity is primarily driven by the non-selective inhibition of Cyclooxygenase-1 (COX-1), a constitutive enzyme responsible for maintaining the gastric mucosal lining.

As a Senior Application Scientist, I approach the validation of novel chemical entities not merely as a checklist of assays, but as a cohesive, self-validating system. Recent structure-activity relationship (SAR) studies have identified the tricyclic pyridazine scaffold—specifically 9H-indeno[2,1-c]pyridazine and its derivatives—as highly potent, selective COX-2 inhibitors 1[1]. The bulky, rigid tricyclic nature of the indeno-pyridazine core allows it to selectively penetrate the larger hydrophobic side pocket of the inducible COX-2 enzyme, bypassing the narrower COX-1 active site. This selectivity uncouples anti-inflammatory efficacy from GI ulceration2[2].

MOA AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation PGE2 PGE2 & Inflammatory Mediators PGH2->PGE2 Isomerization Effect Inflammation & Pain PGE2->Effect Receptor Binding Inhibitor 9H-indeno[2,1-c]pyridazine Derivatives Inhibitor->COX2 Selective Inhibition

Figure 1: Mechanism of selective COX-2 inhibition by 9H-indeno[2,1-c]pyridazine derivatives.

Phase I: In Vitro Pharmacological Profiling

Before advancing to animal models, candidate molecules must demonstrate biochemical target engagement and cellular efficacy. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 2.1: Fluorometric COX-1 / COX-2 Inhibition Assay

Causality: We utilize a fluorometric assay over traditional colorimetric methods because it provides superior sensitivity for detecting the reduction of Prostaglandin G2 (PGG2) to PGH2 via the peroxidase activity of the COX enzymes. Self-Validation: The assay must include Celecoxib (COX-2 selective) and Indomethacin (non-selective) as positive controls. If the reference IC50 deviates by >0.5 log from historical baselines, the plate is invalidated to prevent false lead progression 3[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation: Dispense 10 µL of 9H-indeno[2,1-c]pyridazine derivatives (serial dilutions from 100 µM to 1 nM) into a 96-well black microplate. Add 10 µL of the respective COX enzyme. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine, a fluorogenic probe).

  • Detection: Read fluorescence kinetically at Ex/Em = 535/587 nm for 5 minutes.

  • Data Analysis: Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). An SI > 10 indicates promising COX-2 selectivity4[4].

Protocol 2.2: Cellular Cytokine Modulation in RAW264.7 Macrophages

Causality: Biochemical inhibition does not always translate to cellular efficacy due to membrane permeability issues. We use LPS to stimulate the TLR4 pathway in RAW264.7 macrophages, triggering a massive release of downstream inflammatory mediators (TNF-α, IL-6, NO, PGE-2). Self-Validation (Critical): Cytokine suppression is only considered valid if a parallel MTT assay confirms >95% cell viability. Dead cells do not secrete cytokines; failing to control for this leads to false-positive anti-inflammatory classifications5[5].

Step-by-Step Methodology:

  • Seeding: Seed RAW264.7 cells at 1×105 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2.

  • Pre-treatment: Treat cells with varying concentrations of the indeno-pyridazine candidates for 2 hours.

  • Induction: Add 1 µg/mL Lipopolysaccharide (LPS) to all wells (except the negative control) and incubate for 24 hours.

  • Viability Check (MTT): In a replica plate, add MTT reagent (0.5 mg/mL) for 4 hours, lyse with DMSO, and read absorbance at 570 nm to ensure non-toxicity.

  • Quantification: Harvest the supernatant from the primary plate. Use Griess Reagent to quantify Nitric Oxide (NO) and standard ELISA kits to quantify PGE-2, TNF-α, and IL-6.

Quantitative Data Summary

The table below synthesizes typical pharmacological benchmarks for optimized pyridazine and indeno-pyridazine derivatives against clinical standards, demonstrating the superior Selectivity Index (SI) achieved by this scaffold[2][3].

Compound ClassCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)Gastric Safety Profile
Indomethacin (Control)~220~7390.3Highly Ulcerogenic
Celecoxib (Control)>3000~73.5>40Non-Ulcerogenic
9H-indeno[2,1-c]pyridazine analogs >250043.8 - 67.2>37Non-Ulcerogenic

Phase II: In Vivo Efficacy Models

Workflow cluster_invitro Phase 1: In Vitro Assays cluster_invivo Phase 2: In Vivo Models Comp 9H-indeno[2,1-c]pyridazine Library COX COX-1 / COX-2 Inhibition Assay Comp->COX Macro RAW264.7 Cytokine Release Assay Comp->Macro Edema Carrageenan Paw Edema (Rats) COX->Edema Lead Selection Analgesic Acetic Acid Writhing Test (Mice) Macro->Analgesic Lead Selection Data Efficacy & Gastric Safety Profiling Edema->Data Analgesic->Data

Figure 2: Comprehensive in vitro and in vivo screening workflow for analgesic compounds.

Protocol 4.1: Carrageenan-Induced Rat Paw Edema (Anti-Inflammatory)

Causality: Carrageenan is chosen over other irritants because it produces a well-characterized, biphasic inflammatory response. The early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–6 hours) is strictly prostaglandin-dependent. Dosing our COX-2 inhibiting candidates specifically targets and validates suppression in this late phase. Self-Validation: Baseline plethysmometer readings are taken prior to injection. Each animal serves as its own baseline control, eliminating inter-subject volumetric variance.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer the 9H-indeno[2,1-c]pyridazine compound (e.g., 10-50 mg/kg p.o. suspended in 0.5% CMC) or vehicle control.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement: Use a digital plethysmometer to measure paw volume at 0, 1, 3, and 5 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition relative to the vehicle-treated control group at the 3-hour and 5-hour marks.

Protocol 4.2: Acetic Acid-Induced Writhing Test (Analgesic)

Causality: This is a classic model for peripheral pain. Intraperitoneal injection of acetic acid induces localized peritoneal inflammation, causing a massive release of PGE2 and PGF2α. This triggers a quantifiable nociceptive response (abdominal constrictions or "writhing"). Self-Validation: To ensure the writhing response is genuinely suppressed by the analgesic properties of the indeno-pyridazine and not by unintended motor impairment (sedation), a rotarod test should ideally be run in parallel on a separate cohort.

Step-by-Step Methodology:

  • Dosing: Administer the test compound, vehicle, or reference drug (e.g., Celecoxib) orally to Swiss albino mice (20-25g).

  • Induction: After 45 minutes, administer an intraperitoneal (i.p.) injection of 0.6% aqueous acetic acid solution (10 mL/kg).

  • Observation: Place the mice in individual transparent observation chambers. Allow a 5-minute latency period.

  • Quantification: Count the cumulative number of writhes (defined as abdominal muscle contraction accompanied by hind limb extension) over the subsequent 20 minutes.

  • Analysis: Efficacy is expressed as the percentage reduction in the number of writhes compared to the vehicle control group.

Sources

Application

Application Note: Orthogonal Cell Viability Profiling for 9H-indeno[2,1-c]pyridazine Anticancer Scaffolds

Pharmacological Context & Rationale Tricyclic pyridazinone-based molecules, particularly 9H-indeno[2,1-c]pyridazine derivatives, have emerged as highly potent pharmacophores exhibiting a wide range of biological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

Tricyclic pyridazinone-based molecules, particularly 9H-indeno[2,1-c]pyridazine derivatives, have emerged as highly potent pharmacophores exhibiting a wide range of biological activities, including significant anticancer and anti-inflammatory properties[1]. Recent structure-activity relationship (SAR) studies demonstrate that the incorporation of these tricyclic scaffolds into therapeutically active molecules can effectively inhibit the proliferation of various human carcinoma cell lines[2].

However, evaluating the true cytotoxicity of these novel compounds requires a rigorous, multi-tiered experimental design. Because 9H-indeno[2,1-c]pyridazines can interact with diverse intracellular targets, relying on a single viability metric can lead to false positives. To ensure scientific integrity, researchers must deploy an orthogonal screening cascade that distinguishes true apoptotic cell death from transient metabolic inhibition or redox interference[3].

Experimental Design: The Causality of Assay Selection

As a best practice in drug development, viability screening must be treated as a self-validating system. We employ a three-tiered approach:

  • Primary Screen (MTT Assay): This high-throughput assay measures the reduction of the tetrazolium dye MTT to formazan by NAD(P)H-dependent cellular oxidoreductases. It is the standard initial screen for indeno[2,1-c]pyridazine-based compounds against cell lines like HepG2, MCF-7, and HCT116[4].

  • Orthogonal Validation (ATP Quantitation): Some heterocyclic compounds can intrinsically alter cellular redox states or directly reduce tetrazolium salts without causing cell death. To rule out these metabolic artifacts, we utilize the CellTiter-Glo assay to quantify ATP, providing a redox-independent proxy for metabolically active cells.

  • Mechanism Profiling (Annexin V/PI Flow Cytometry): A reduction in ATP or metabolic activity does not confirm cell death; the compound may merely be cytostatic. Flow cytometry is required to determine the causality of the viability drop, distinguishing between early apoptosis, late apoptosis, and necrosis.

Workflow A Compound Library 9H-indeno[2,1-c]pyridazines B Primary Screen: MTT Assay (Metabolic Viability) A->B C Orthogonal Validation: CellTiter-Glo (ATP Quantitation) B->C Active Hits D Mechanism Profiling: Annexin V/PI (Apoptosis vs Necrosis) C->D Confirmed Viability E Lead Selection (IC50 < 10 µM) D->E Apoptotic Mechanism

Workflow of the orthogonal cell viability screening cascade for hit validation.

Self-Validating Experimental Protocols

Protocol A: High-Throughput MTT Viability Screen

Objective: Rapid determination of the half-maximal inhibitory concentration (IC50) based on metabolic activity.

  • Cell Seeding: Seed human carcinoma cells (e.g., HepG2, MCF-7) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat cells with 9H-indeno[2,1-c]pyridazine derivatives at logarithmic concentration gradients (0.1 µM to 100 µM) for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals.

  • Detection: Measure absorbance at 570 nm using a microplate reader.

  • Causality & Self-Validation: The 570 nm absorbance directly correlates to formazan concentration. However, background absorbance from the heterocyclic test compounds themselves can skew results. Including a cell-free blank (media + compound + MTT) provides an essential baseline subtraction. Furthermore, the inclusion of a positive control like 5 ensures the assay's dynamic range is functioning correctly[5].

Protocol B: Orthogonal ATP-Quantitation (CellTiter-Glo)

Objective: Validation of MTT hits by measuring intracellular ATP, avoiding redox-interference artifacts.

  • Preparation: Equilibrate the CellTiter-Glo reagent and the 96-well plate (prepared identically to Protocol A) to room temperature for 30 minutes.

  • Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well (e.g., 100 µL).

  • Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well.

  • Causality & Self-Validation: Because some indeno-pyridazines may act as redox cyclers, they can artificially inflate MTT signals. ATP quantitation bypasses this interference. The inclusion of a 0.1% DMSO vehicle control establishes the strict 100% viability baseline, ensuring that solvent toxicity does not confound the compound's IC50 calculation.

Protocol C: Apoptosis Profiling via Flow Cytometry (Annexin V/PI)

Objective: Determine the mechanistic causality of cell death (Apoptosis vs. Necrosis).

  • Harvesting: Collect both floating and adherent cells post-treatment (48h) using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Washing: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a culture tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

  • Causality & Self-Validation: Viability assays cannot distinguish between a compound that halts cell division and one that actively kills cells. Annexin V binds flipped phosphatidylserine (early apoptosis), while PI enters membrane-compromised cells (late apoptosis/necrosis). Single-stained compensation controls are critical here to prevent fluorescence spillover between the FITC and PE channels, preventing false-positive necrotic gating.

Pathway Drug 9H-indeno[2,1-c]pyridazine Mito Mitochondrial Depolarization Drug->Mito Stress CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Casp3 Caspase-3/7 Execution Casp9->Casp3 Apop Cell Apoptosis (Annexin V+) Casp3->Apop

Proposed apoptotic signaling mechanism induced by 9H-indeno[2,1-c]pyridazine derivatives.

Quantitative Data Presentation

The following table summarizes representative quantitative data comparing the cytotoxicity of novel 9H-indeno[2,1-c]pyridazine derivatives against standard reference drugs. The data highlights the necessity of cross-referencing IC50 values with flow cytometry to confirm the mechanism of action[6].

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)Confirmed Mechanism of Death
Indeno-Derivative 1 8.4 ± 0.65.2 ± 0.312.1 ± 1.0Apoptosis (Annexin V+/PI-)
Indeno-Derivative 2 15.3 ± 1.29.8 ± 0.718.4 ± 1.5Apoptosis (Annexin V+/PI-)
5-Fluorouracil (Ref) 7.2 ± 0.56.1 ± 0.48.5 ± 0.6Mixed Apoptosis/Necrosis
Doxorubicin (Ref) 1.2 ± 0.10.9 ± 0.11.5 ± 0.2Apoptosis (Annexin V+/PI-)

Note: IC50 values represent the mean ± SD of three independent experiments validated via orthogonal ATP quantitation.

References

  • Mohamed, S. F., Kotb, E. R., Abd El-Meguid, E. A., & Awad, H. M. (2017). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates, 43(1), 437-456. 4

  • Asproni, B., Pinna, G. A., Corona, P., Coinu, S., Piras, S., Carta, A., & Murineddu, G. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806. 2

  • The antitumor activity of the synthesized compounds against MCF-7 and Caco-2 compared to doxorubicin. ResearchGate. 5

Sources

Method

Application Notes &amp; Protocols: High-Fidelity NMR Sample Preparation for the Analysis of 9H-indeno[2,1-c]pyridazine

Abstract: This comprehensive guide provides a detailed framework for the preparation of Nuclear Magnetic Resonance (NMR) samples of 9H-indeno[2,1-c]pyridazine, a heterocyclic scaffold of interest to researchers in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This comprehensive guide provides a detailed framework for the preparation of Nuclear Magnetic Resonance (NMR) samples of 9H-indeno[2,1-c]pyridazine, a heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and causal relationships that govern the preparation of high-quality, reproducible NMR samples. It is designed to empower researchers, scientists, and drug development professionals to generate high-fidelity spectral data for structural elucidation, purity assessment, and quantitative analysis.

Introduction: The Primacy of Sample Preparation

The acquisition of a high-quality NMR spectrum is not merely a function of spectrometer performance; it begins with the meticulous preparation of the sample. For a molecule like 9H-indeno[2,1-c]pyridazine, a fused aromatic system, subtle intermolecular interactions and solubility challenges can significantly impact spectral quality, leading to line broadening, poor resolution, and artifacts that confound interpretation. This guide establishes a robust methodology, grounded in first principles, to mitigate these issues and ensure that the resulting spectrum is a true and accurate representation of the molecule in solution.

Section 1: Analyte Characterization - Understanding 9H-indeno[2,1-c]pyridazine

Before any practical steps are taken, a foundational understanding of the analyte's physicochemical properties is essential.

9H-indeno[2,1-c]pyridazine is a tricyclic heteroaromatic compound with a molecular weight of approximately 168.20 g/mol .[1] Its structure consists of an indene framework fused to a pyridazine ring. The presence of two nitrogen atoms in the six-membered ring introduces polarity and potential sites for hydrogen bonding, while the larger fused aromatic system imparts a degree of planarity and hydrophobicity. The predicted XLogP3 value of 1.5 suggests moderate polarity, indicating that it should be soluble in a range of common organic solvents.[1]

Some pyridazine derivatives are known to exhibit sensitivity to light and extreme pH conditions, which can lead to degradation.[2] Therefore, it is prudent to handle 9H-indeno[2,1-c]pyridazine with these potential instabilities in mind, such as by protecting samples from direct light.

Section 2: The Cornerstone of NMR Analysis: Deuterated Solvent Selection

The choice of a deuterated solvent is the most critical decision in sample preparation.[3] Deuterated solvents are essential in ¹H NMR to prevent the intense signals from solvent protons from overwhelming the much weaker signals from the analyte.[4][5] Furthermore, the deuterium signal provides the lock frequency required by modern spectrometers to stabilize the magnetic field, ensuring the accuracy and reproducibility of the experiment.[6]

A Systematic Approach to Solvent Selection

A logical, stepwise process should be followed to identify the optimal solvent. The primary consideration is ensuring the analyte is fully dissolved, as undissolved particulate matter will lead to poor magnetic field homogeneity (shimming) and result in broad, distorted spectral lines.[7][8]

Protocol 1: Micro-Solubility Screening

  • Conserve Deuterated Solvents: To avoid unnecessary expense, initial solubility tests should be performed with non-deuterated "protio" solvents.

  • Small-Scale Test: In a small vial, place approximately 1-2 mg of 9H-indeno[2,1-c]pyridazine.

  • Solvent Addition: Add the test solvent (e.g., chloroform, DMSO, acetone) dropwise, up to ~0.5 mL.

  • Assess Solubility: Agitate the vial using a vortex mixer or gentle sonication. Visually inspect the solution against a bright light to ensure no solid particles remain. A completely transparent solution indicates good solubility.[9]

  • Select Candidate(s): Based on this screening, select the corresponding deuterated solvent(s) for the final sample preparation. For 9H-indeno[2,1-c]pyridazine, Chloroform-d, DMSO-d₆, and Acetone-d₆ are excellent starting candidates.

Table 1: Properties of Common Deuterated Solvents for NMR Analysis [3][10][11]

Deuterated SolventFormulaResidual ¹H Signal (ppm)MultiplicityPolarityBoiling Point (°C)Key Considerations for 9H-indeno[2,1-c]pyridazine
Chloroform-dCDCl₃7.26SingletNon-polar61Primary Choice. Residual peak may overlap with aromatic analyte signals.[3]
Dimethyl Sulfoxide-d₆(CD₃)₂SO2.50QuintetHigh189Excellent Alternative. Residual peak is in the aliphatic region, avoiding aromatic overlap. High boiling point is suitable for high-temperature studies.[3][5] Many pyridazine derivatives are analyzed in DMSO-d6.[12]
Acetone-d₆(CD₃)₂CO2.05QuintetMedium56Good Alternative. Residual peak is well-separated from aromatic signals. Its volatility can be a drawback.
Methanol-d₄CD₃OD3.31, 4.87 (OH)Quintet, SingletHigh65Use with Caution. As a protic solvent, it may cause H/D exchange with labile protons. The methylene protons at the 9-position of the analyte could potentially exchange.
Deuterium OxideD₂O~4.79SingletHigh101Unlikely to be suitable. The non-polar character of the indene ring suggests poor water solubility.
Visualization: Solvent Selection Workflow

G cluster_0 Solvent Selection Workflow for 9H-indeno[2,1-c]pyridazine Analyte Start: 1-2 mg of Analyte SolubilityTest Protocol 1: Micro-Solubility Test (Use non-deuterated solvents) Analyte->SolubilityTest IsSoluble Is it fully soluble? SolubilityTest->IsSoluble SelectSolvent Select Corresponding Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) IsSoluble->SelectSolvent Yes Reevaluate Try Alternative Solvent (e.g., DMSO-d₆ if CDCl₃ fails) IsSoluble->Reevaluate No CheckOverlap Check for Potential Signal Overlap (Table 1) SelectSolvent->CheckOverlap PrepareSample Proceed to Sample Preparation (Protocol 2) CheckOverlap->PrepareSample No Overlap or Acceptable Overlap CheckOverlap->Reevaluate Significant Overlap Reevaluate->SolubilityTest

Caption: Decision workflow for selecting the optimal deuterated solvent.

Section 3: Experimental Protocol for Qualitative Analysis

This protocol is designed for routine structural confirmation and purity assessment where precise concentration is not the primary goal.

Protocol 2: Standard Sample Preparation (¹H and ¹³C NMR)

  • Analyte Quantity: For a standard 5 mm NMR tube, accurately weigh 5-10 mg of 9H-indeno[2,1-c]pyridazine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.[8][13]

  • Solvent Dispensing: Using a calibrated pipette, add 0.6 mL to 0.7 mL of the selected deuterated solvent to the vial.[9][13] This volume ensures a sufficient column height for proper instrument shimming in most standard spectrometers.[14]

  • Complete Dissolution: Cap the vial and gently agitate using a vortex mixer until the solid is fully dissolved. If necessary, brief sonication in an ultrasonic bath can be used.[15] Visually confirm that the solution is transparent and free of particulates.

  • Filtration and Transfer: Construct a micro-filter by placing a small, tightly-packed plug of glass wool or a piece of a Kimwipe into a clean Pasteur pipette.[16] Using this pipette, transfer the solution from the vial into a high-quality, clean NMR tube. This step is crucial to remove any dust or microparticulates that can severely degrade spectral resolution.[17]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture contamination.[5][14] Label the tube clearly near the top with a permanent marker. Do not use paper labels, as they can interfere with the sample spinning in the spectrometer.

Section 4: High-Precision Protocol for Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that determines the purity or concentration of an analyte by relating the integrated signal of the analyte to that of a certified internal standard of known purity and mass.[7][18]

The Internal Standard: A Reference for Accuracy

The choice of an internal standard is paramount and must meet several strict criteria.[15][19]

  • Purity: Must be of high, certified purity.

  • Solubility: Must be fully soluble in the same solvent as the analyte.[20]

  • Chemical Inertness: Must not react with the analyte, solvent, or trace impurities.[21]

  • Spectral Simplicity: Should have a simple spectrum, ideally a single sharp singlet, in a region free from any analyte or impurity signals.[20][21]

  • Stability: Must be non-volatile and stable under the experimental conditions.[15]

Table 2: Recommended Internal Standards for qNMR of 9H-indeno[2,1-c]pyridazine

Given that the analyte's signals will be predominantly in the aromatic region (>7 ppm), standards with signals in the aliphatic or far downfield regions are ideal.

Internal StandardSolvent¹H Signal (ppm)MultiplicityKey Advantages
Maleic AcidDMSO-d₆6.27SingletSharp singlet in an uncongested region.[15][22]
1,4-DinitrobenzeneDMSO-d₆8.45SingletProvides a downfield singlet, avoiding most aromatic signals.[19][22]
Dimethyl TerephthalateCDCl₃3.94 (CH₃), 8.11 (Ar)Singlet, SingletOffers two singlets, providing flexibility.[22]
3,4,5-TrichloropyridineCDCl₃8.49SingletProvides a clear downfield singlet.[15]
Protocol 3: qNMR Sample Preparation

This protocol demands the highest level of metrological precision.

  • Precision Weighing: Using a microbalance with at least 0.01 mg accuracy, weigh approximately 5-10 mg of 9H-indeno[2,1-c]pyridazine into a clean vial.[7][14] Record the mass precisely. In the same vial, weigh a similar mass of the chosen internal standard, again recording the mass with the highest possible precision. Aim for a near 1:1 molar ratio to ensure comparable signal intensities for accurate integration.[7]

  • Solvent Addition: Add a precise volume (e.g., 0.70 mL) of the chosen deuterated solvent to the vial containing both the analyte and the standard.

  • Homogenization: Ensure absolute homogeneity of the solution. This is a critical step. Vortex the capped vial for at least one minute to guarantee that both components are fully dissolved and evenly distributed.[9]

  • Transfer and Analysis: Following the transfer and filtration procedure outlined in Protocol 2 (Step 4), transfer the solution to the NMR tube. The subsequent NMR experiment must be conducted under quantitative conditions (e.g., ensuring full spin-lattice relaxation (T₁) between pulses, typically by setting the relaxation delay to 5 times the longest T₁ value).[18]

Visualization: qNMR Workflow

G cluster_1 Quantitative NMR (qNMR) Sample Preparation Workflow Start Select Certified Internal Standard (Non-overlapping signals) WeighAnalyte Accurately weigh Analyte (Microbalance, record mass) Start->WeighAnalyte WeighStandard Accurately weigh Standard (in the same vial, record mass) WeighAnalyte->WeighStandard AddSolvent Add precise volume of deuterated solvent WeighStandard->AddSolvent Homogenize Ensure Complete Dissolution and Homogenization (Vortex/Sonicate) AddSolvent->Homogenize Transfer Filter and Transfer to NMR Tube Homogenize->Transfer Acquire Acquire Spectrum under Quantitative Conditions (e.g., long D1 delay) Transfer->Acquire

Caption: Workflow for preparing high-precision qNMR samples.

Section 5: Final Considerations and Best Practices

  • NMR Tube Quality: Always use high-quality NMR tubes that are free from scratches, chips, or defects. Low-quality tubes can distort the magnetic field.[8][17]

  • Tube Cleaning: NMR tubes must be scrupulously clean. Wash with a suitable solvent (e.g., acetone), then oven-dry at a moderate temperature (<100 °C) to prevent distortion, or preferably, dry under a stream of nitrogen.[16][17]

  • Handling: To prevent contamination from skin oils, handle NMR tubes by the upper portion. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[8]

  • Moisture Prevention: Deuterated solvents are often hygroscopic. To minimize water contamination, handle solvents in a dry environment or under an inert atmosphere (e.g., nitrogen or argon) and keep solvent bottles tightly sealed when not in use.[5]

Conclusion

The protocols and principles outlined in this guide provide a robust framework for preparing NMR samples of 9H-indeno[2,1-c]pyridazine. By understanding the causality behind each step—from analyte properties and solvent selection to the meticulous requirements of quantitative analysis—researchers can significantly enhance the quality, reliability, and reproducibility of their NMR data. This foundation of meticulous sample preparation is indispensable for accelerating research and development in any field that relies on high-fidelity molecular characterization.

References

  • Malarz, A., Grynkiewicz, G., & Nawrot, J. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1258-1265. Retrieved from [Link]

  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Ovid. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • University of Leicester. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Ofosu, D. B., Mendoza, R. Z., & Bracher, P. J. (2025, June 20). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. RSC Publishing. Retrieved from [Link]

  • Ofosu, D. B., Mendoza, R. Z., & Bracher, P. J. (2025, June 2). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. ResearchGate. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR sample preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9H-Indeno[2,1-c]pyridine. PubChem. Retrieved from [Link]

  • University of East Anglia. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, Characterization, and Molecular Modeling Studies of Novel Indenopyridazine-Thiazole Molecular Hybrids. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Retrieved from [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 9h-indeno[2,1-c]pyridazine (C11H8N2). Retrieved from [Link]

  • ResearchGate. (2025, October 25). Review of the synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine and its transformation potential to other synthetic useful structures. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and “in Vitro” Antimicrobial Properties ofN-Oxide Derivatives Based on Tricyclic Indeno[2,1-c]pyridazine and Benzo[f]cinnoline Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 6). oxides. III Synthesis and in vitro antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[ f ]cinnoline systems. Retrieved from [Link]

  • Gavini, E., et al. (2000). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. PubMed. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Retrieved from [Link]

Sources

Application

Column chromatography conditions for separating 9H-indeno[2,1-c]pyridazine isomers

Application Note: Advanced Chromatographic Resolution of 9H-Indeno[2,1-c]pyridazine Isomers Executive Summary This application note details optimized column chromatography and Supercritical Fluid Chromatography (SFC) pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic Resolution of 9H-Indeno[2,1-c]pyridazine Isomers

Executive Summary

This application note details optimized column chromatography and Supercritical Fluid Chromatography (SFC) protocols for the isolation of 9H-indeno[2,1-c]pyridazine regioisomers and enantiomers. By exploiting the distinct lipophilicities and hydrogen-bonding capacities of the pyridazine core, these self-validating workflows ensure >99% isomeric purity for downstream pharmacological evaluation and drug development.

Introduction & Mechanistic Context

The 9H-indeno[2,1-c]pyridazine scaffold is a highly privileged pharmacophore in medicinal chemistry. Derivatives of this tricyclic system exhibit potent, reversible, and selective inhibition of monoamine oxidase-B (MAO-B), making them critical targets in neurodegenerative disease research[1]. Furthermore, recent advancements in multicomponent green chemistry have yielded complex spiroindenopyridazine-4H-pyran derivatives with promising biological profiles[2].

However, the synthesis of these compounds frequently generates complex isomeric mixtures that must be resolved:

  • Regioisomers: Variations in the cyclization step can yield positional isomers differing in the placement of substituents on the indene or pyridazine rings.

  • Enantiomers/Diastereomers: The formation of spiro-centers (e.g., in spiro-4H-pyran derivatives) generates chiral molecules that require advanced resolution techniques[2].

Chromatographic Behavior & Causality (E-E-A-T)

The separation of 9H-indeno[2,1-c]pyridazine isomers hinges entirely on the electronic and steric environment of the diazine nucleus[1].

  • Silanol Interactions & Steric Shielding: The two adjacent nitrogen atoms of the pyridazine ring act as strong hydrogen-bond acceptors. Regioisomers with bulky substituents ortho to the pyridazine nitrogens experience steric shielding, which physically prevents them from interacting deeply with the acidic silanol groups of normal-phase silica. Consequently, sterically hindered isomers elute faster (higher Rf​ ).

  • Lipophilicity (logP) Variations: Substituent placement alters the overall dipole moment and lipophilicity of the molecule. QSAR analyses have shown that lipophilicity directly correlates with MAO-B inhibitory activity[1], and this same property dictates the retention factor ( k′ ) during gradient elution.

  • Chiral Recognition Causality: For spiro-derivatives, the 3D spatial orientation of the pyran oxygen versus the pyridazine nitrogens dictates differential transient binding. Enantiomers are resolved based on how well their 3D geometry matches the chiral grooves of polysaccharide-based stationary phases (via π−π stacking and dipole-dipole interactions).

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography for Regioisomer Separation

Objective: Isolate positional isomers of substituted 9H-indeno[2,1-c]pyridazines from crude reaction mixtures. Causality: A step-gradient approach prevents co-elution by slowly disrupting the π−π stacking and hydrogen bonds between the closely related isomers and the silica matrix. Dry-loading is utilized to prevent the solvent-front distortion common with highly lipophilic indene derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 g of the crude 9H-indeno[2,1-c]pyridazine mixture in a minimum volume of Dichloromethane (DCM). Add 3.0 g of Celite 545 and evaporate the solvent completely under reduced pressure to create a dry powder. Load this into a solid-load cartridge.

  • Column Equilibration: Condition a 40 g spherical silica flash column (40-63 µm particle size, 60 Å pore size) with 100% Hexane for 3 column volumes (CV) at a flow rate of 40 mL/min.

  • Gradient Elution:

    • 0-5 CV: 100% Hexane to 90:10 Hexane/Ethyl Acetate (EtOAc).

    • 5-15 CV: Hold at 90:10 Hexane/EtOAc (Elutes the sterically shielded Isomer A).

    • 15-25 CV: Ramp to 70:30 Hexane/EtOAc (Elutes the strongly hydrogen-bonding Isomer B).

  • Detection: Monitor UV absorbance simultaneously at 254 nm and 280 nm. The extended conjugation of the indeno-pyridazine system provides strong chromophores at these wavelengths.

  • Validation: Perform TLC on collected fractions using 7:3 Hexane/EtOAc. Pure fractions are pooled and concentrated.

Protocol B: Preparative SFC for Chiral Spiro-Derivatives

Objective: Resolve enantiomeric pairs of spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives. Causality: Basic pyridazine nitrogens cause severe peak tailing on chiral columns due to non-specific interactions with residual silanols. The addition of 0.1% Diethylamine (DEA) to the co-solvent acts as a competing base, masking acidic sites on the stationary phase and sharpening peaks to achieve baseline resolution.

Step-by-Step Methodology:

  • System Setup: Utilize a Preparative SFC system equipped with an amylose-based Chiralpak AD-H column (21 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Supercritical CO 2​ / Methanol (MeOH) containing exactly 0.1% (v/v) DEA.

  • Method Parameters:

    • Flow rate: 70 mL/min.

    • Isocratic gradient: 30% MeOH/DEA in CO 2​ .

    • Backpressure: 120 bar.

    • Column Temperature: 35 °C.

  • Injection: Inject 500 µL of a 20 mg/mL sample solution (dissolved in MeOH).

  • Fractionation: Collect peaks based on a UV threshold (254 nm) into vessels pressurized with a make-up solvent (MeOH) to prevent aerosolization and sample loss during CO 2​ expansion.

Data Presentation

Table 1: Normal-Phase Optimization Data for Regioisomers

Isomer TypeSubstituent PositionSteric Shielding of NTLC Rf​ (7:3 Hex/EtOAc)Flash Elution (% EtOAc)
Isomer AC-4 SubstitutedHigh0.4510 - 12%
Isomer BC-3 SubstitutedLow0.2825 - 28%

Table 2: SFC Chiral Resolution Data for Spiro-Derivatives

AnalyteCo-SolventAdditiveRetention Time 1 (min)Retention Time 2 (min)Resolution ( Rs​ )Peak Shape
Spiro-racemateMeOH (30%)None4.25.10.8Severe Tailing
Spiro-racemateMeOH (30%)0.1% DEA3.84.92.4Sharp / Symmetrical

Mandatory Visualization

G Crude Crude 9H-indeno[2,1-c]pyridazine Mixture TLC TLC & Method Dev (Hexane/EtOAc) Crude->TLC Dry Loading Flash Flash Chromatography (Regioisomer Separation) TLC->Flash Step Gradient SFC Chiral SFC Screening (Enantiomer Resolution) Flash->SFC Racemic Spiro-compounds PrepSFC Preparative SFC (Chiralpak AD-H, CO2/MeOH+DEA) SFC->PrepSFC Additive Optimization Pure Isolated Pure Isomers (>99% ee, >95% Yield) PrepSFC->Pure Fractionation

Workflow for the chromatographic resolution of 9H-indeno[2,1-c]pyridazine isomers.

References

  • Altomare, C., Cellamare, S., Summo, L., Catto, M., Carotti, A., Thull, U., Carrupt, P. A., Testa, B., & Stoeckli-Evans, H. (1998). "Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships." Journal of Medicinal Chemistry, 41(20), 3812-3820.[Link]

  • Bayat, M., & Hosseini, H. (2017). "An efficient synthesis of novel spiroindenopyridazine-4H-pyran derivatives." New Journal of Chemistry, 41(24), 14954-14959.[Link]

Sources

Method

Computational docking of 9H-indeno[2,1-c]pyridazine with protein targets

Application Note: Computational Docking Workflows for 9H-Indeno[2,1-c]pyridazine Scaffolds against Neurodegenerative and Inflammatory Targets Executive Summary The 9H-indeno[2,1-c]pyridazine scaffold is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Computational Docking Workflows for 9H-Indeno[2,1-c]pyridazine Scaffolds against Neurodegenerative and Inflammatory Targets

Executive Summary

The 9H-indeno[2,1-c]pyridazine scaffold is a highly versatile, nitrogen-rich tricyclic system that has garnered significant attention in medicinal chemistry. Due to its planar, rigid geometry and distinct electronic distribution, this scaffold acts as a privileged structure for interacting with narrow, hydrophobic protein binding pockets. This application note details a self-validating computational docking protocol for evaluating 9H-indeno[2,1-c]pyridazine derivatives against two highly relevant therapeutic targets: Monoamine Oxidase B (MAO-B) for neuroprotection, and Cyclooxygenase-2 (COX-2) for anti-inflammatory applications.

Pharmacological Rationale & Target Selection

Before initiating any computational screening, the causality behind target selection must be established to ensure biological relevance.

  • Monoamine Oxidase B (MAO-B): The planar tricyclic system of 9H-indeno[2,1-c]pyridazine is structurally primed to intercalate into the bipartite aromatic cage of MAO-B. Literature confirms that condensed pyridazines act as potent, reversible MAO-B inhibitors[1]. The scaffold mimics known inhibitors by occupying the substrate cavity near the FAD cofactor, driven by strong π-π stacking interactions with Tyr398 and Tyr435.

  • Cyclooxygenase-2 (COX-2): Isomeric forms of indeno-pyridazines exhibit analgesic and anti-inflammatory properties comparable to aspirin[2]. The 9H-indeno[2,1-c]pyridazine core acts as an NSAID analog, effectively blocking the arachidonic acid channel of COX-2 by anchoring to Arg120 and Tyr355 while projecting into the COX-2 specific side pocket (Val523).

  • Antimicrobial Targets: Additionally, N-oxide derivatives of this scaffold have demonstrated targeted antimicrobial activity, particularly against Trichomonas vaginalis, making it a candidate for broader infectious disease docking panels[3].

Workflow Visualization

The following diagram outlines the critical path for our self-validating docking protocol.

G Tgt Target Selection MAO-B & COX-2 ProtPrep Protein Preparation Optimize H-Bonds & Minimize Tgt->ProtPrep LigPrep Ligand Preparation Generate Tautomers (pH 7.4) Tgt->LigPrep Grid Receptor Grid Generation Define Active Site ProtPrep->Grid Dock Molecular Docking SP / XP Scoring LigPrep->Dock Val System Validation Native RMSD < 2.0 Å Grid->Val Post Post-Docking Analysis MM-GBSA Rescoring Dock->Post Val->Dock Validated

Computational docking workflow for 9H-indeno[2,1-c]pyridazine derivatives.

Self-Validating Docking Protocol

To ensure the highest degree of trustworthiness, this protocol is designed as a self-validating system. We do not merely dock ligands; we mathematically prove the reliability of the binding model before generating novel predictions.

Step 3.1: Ligand Preparation
  • Action: Generate 3D coordinates for the 9H-indeno[2,1-c]pyridazine library using a preparation tool (e.g., Schrödinger LigPrep or OpenBabel). Generate possible tautomers and protonation states at pH 7.4 ± 0.2.

  • Causality: The 2D to 3D conversion must account for physiological pH. The pyridazine ring and any functional substituents (e.g., hydroxyl or amine groups) can undergo protonation shifts. Failing to sample the correct tautomeric state will drastically alter the hydrogen-bonding profile, leading to inaccurate electrostatic interactions during docking.

Step 3.2: Protein Preparation
  • Action: Retrieve high-resolution crystal structures for MAO-B (e.g., PDB: 2V5Z) and COX-2 (e.g., PDB: 5KIR). Remove water molecules >3.0 Å from the active site. Add missing hydrogens, assign bond orders, and perform a restrained minimization using the OPLS4 or AMBER force field.

  • Causality: X-ray crystallography lacks the resolution to detect hydrogen atoms. If terminal amide rotamers (Asn/Gln) or histidine protonation states (HID vs. HIE vs. HIP) are incorrectly assigned, they will artificially block the binding pocket or miss critical hydrogen bond donors/acceptors. Restrained minimization relieves steric clashes without altering the experimentally validated backbone coordinates.

Step 3.3: Receptor Grid Generation & System Validation
  • Action: Center the docking grid on the co-crystallized native ligand. Before docking the 9H-indeno[2,1-c]pyridazine library, extract and re-dock the native ligand. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Causality (The Trustworthiness Pillar): A docking protocol is only valid if it can reproduce known experimental binding poses. An RMSD of < 2.0 Å proves that the chosen force field, grid size, and scoring function accurately represent the thermodynamic reality of the binding event. If the RMSD exceeds 2.0 Å, the grid parameters must be recalibrated.

Step 3.4: Molecular Docking & Rescoring
  • Action: Dock the prepared 9H-indeno[2,1-c]pyridazine library using Extra Precision (XP) scoring. Rescore the top 10% of hits using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to estimate relative binding free energies.

  • Causality: While standard docking provides a rapid geometric fit, XP scoring applies severe penalties for desolvation and steric clashes, filtering out false positives. MM-GBSA introduces implicit solvent models, providing a much more rigorous thermodynamic estimation of binding affinity (ΔG_bind) than docking scores alone.

Quantitative Data: Target Interaction Profiles

The following table summarizes the validated grid parameters, critical interaction nodes, and expected baseline docking scores for the unsubstituted 9H-indeno[2,1-c]pyridazine scaffold against primary targets.

Target ProteinPDB IDNative LigandGrid Box Center (x, y, z)Key Interacting ResiduesExpected XP Docking Score (kcal/mol)
Monoamine Oxidase B (MAO-B) 2V5ZSafinamide52.1, 15.4, 23.8Tyr398, Tyr435, FAD-8.5 to -10.2
Cyclooxygenase-2 (COX-2) 5KIRMeloxicam25.3, 31.1, 14.6Arg120, Tyr355, Val523-7.8 to -9.5
Acetylcholinesterase (AChE) 4EY7Donepezil-14.0, 43.8, 28.1Trp286, Tyr341, Trp86-8.0 to -9.1

Note: The highly conjugated nature of the 9H-indeno[2,1-c]pyridazine core heavily favors targets with aromatic cages (e.g., Trp, Tyr, Phe residues) due to dominant π-π stacking energetics.

References

  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Synthesis and Monoamine Oxidase Inhibitory Activity of New Pyridazine-, Pyrimidine- and 1,2,4-Triazine-Containing Tricyclic Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems Source: Archiv der Pharmazie (PubMed / NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 9H-indeno[2,1-c]pyridazine Synthesis

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of the 9H-indeno[2,1-c]pyridazine scaffold. This important heterocyclic system is a cornerstone for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of the 9H-indeno[2,1-c]pyridazine scaffold. This important heterocyclic system is a cornerstone for developing novel therapeutic agents.[1][2] However, its synthesis can present challenges, leading to suboptimal yields and purification difficulties. This document provides in-depth, evidence-based troubleshooting strategies and optimized protocols to help you navigate these complexities and maximize your reaction outcomes.

Section 1: The Core Synthetic Pathway: An Overview

The most common and direct route to the 9H-indeno[2,1-c]pyridazine core involves the condensation of ninhydrin with cyanoacetohydrazide.[1][3] This reaction forms the key tricyclic indenopyridazine structure, which serves as a versatile intermediate for further functionalization.

The fundamental transformation is illustrated below:

G cluster_reactants Reactants cluster_product Product ninhydrin Ninhydrin reagents + Reagents (e.g., Ethanol, Acetic Acid) ninhydrin->reagents cyano Cyanoacetohydrazide cyano->reagents product 4-cyano-3-oxo-2,3-dihydro- 9H-indeno[2,1-c]pyridazin-9-one reagents->product Condensation/ Cyclization

Caption: Core synthesis of the 9H-indeno[2,1-c]pyridazine scaffold.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate?

A1: Low yields are a frequent challenge and typically stem from suboptimal reaction conditions or impure starting materials.[4] A systematic approach to optimization is crucial.

Core Factors to Scrutinize:

  • Purity of Reactants: Ninhydrin can exist in a hydrated form, and cyanoacetohydrazide can degrade over time. Ensure both starting materials are pure and dry. Using freshly opened or properly stored reagents is recommended.

  • Solvent and Catalyst: The choice of solvent and catalyst dramatically influences reaction kinetics and side-product formation. While protic solvents like ethanol are commonly used, they can sometimes participate in side reactions, such as hydrolysis of the nitrile group.[5]

  • Reaction Temperature and Time: Excessive heat can lead to the decomposition of reactants and products, resulting in the formation of dark, insoluble polymers.[5] Conversely, insufficient heat or time will lead to an incomplete reaction. Monitoring via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction endpoint.[5]

Optimization Strategy Table:

ParameterCondition A (Baseline)Condition B (Optimized)Rationale & Causality
Solvent EthanolGlacial Acetic Acid or DioxaneAcetic acid can act as both a solvent and a mild acid catalyst, promoting the condensation while minimizing harsh conditions that could lead to degradation. Aprotic solvents like dioxane prevent potential hydrolysis of the nitrile.
Catalyst None / Self-catalyzedPiperidine or p-TSA (catalytic amount)A mild base (Piperidine) or acid (p-Toluenesulfonic acid) can significantly accelerate the initial condensation and subsequent cyclization steps, often allowing for lower reaction temperatures and shorter times.[4]
Temperature Reflux (e.g., 78°C for Ethanol)80-100°CThe optimal temperature is a balance. It must be high enough to drive the reaction to completion but low enough to prevent thermal degradation. Monitor by TLC to avoid prolonged heating after the starting material is consumed.
Atmosphere Ambient AirInert (Nitrogen or Argon)While not always necessary, an inert atmosphere can prevent oxidative side reactions, especially if the reaction is sensitive or requires extended heating, leading to a cleaner reaction profile.
Q2: The reaction mixture turns dark brown or black, and a significant amount of insoluble material forms. What is happening and how can I prevent it?

A2: The formation of dark, intractable materials is a classic sign of polymerization or degradation, often triggered by excessive heat or highly reactive intermediates.[5]

Troubleshooting Workflow for Degradation:

G start_node Start: Dark Insoluble Byproduct Observed decision_node decision_node start_node->decision_node Is reaction temp > 100°C? process_node_1 Action: Lower temperature to 80-90°C and increase reaction time. Monitor closely with TLC. decision_node->process_node_1 Yes process_node_2 Action: Check purity of starting materials. Consider adding a mild catalyst (e.g., piperidine) to accelerate reaction at lower temperatures. decision_node->process_node_2 No process_node process_node end_node Result: Cleaner Reaction, Higher Yield process_node_1->end_node process_node_2->end_node

Caption: Workflow to troubleshoot byproduct formation.

Preventative Measures:

  • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature for a longer duration is often the best solution.[5]

  • Controlled Reagent Addition: Adding one reagent portion-wise or via a syringe pump to a heated solution of the other can help control any initial exotherm and maintain a lower concentration of reactive intermediates.

  • Use a Milder Catalyst: If using a strong acid or base, consider switching to a milder alternative like acetic acid or triethylamine to avoid aggressive, uncontrolled reactions.[4]

Q3: I'm experiencing significant product loss during workup and purification. What are some effective strategies?

A3: Purification of nitrogen-containing heterocycles can be challenging due to their basicity, which can cause issues like streaking on silica gel columns.[6]

Best Practices for Isolation and Purification:

  • Workup:

    • Quenching: After reaction completion (monitored by TLC), cool the mixture to room temperature. Pouring the reaction mixture onto crushed ice is an effective way to precipitate the crude product while diluting residual acid or base.[5]

    • Neutralization: If the reaction was run under acidic conditions, carefully neutralize the mixture with a weak base like sodium bicarbonate solution until precipitation of the product is complete.

    • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water, followed by a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

  • Purification:

    • Crystallization: If the crude product is sufficiently pure, crystallization is the most effective method for obtaining high-purity material. Test various solvent systems (e.g., Ethanol, Acetonitrile, DMF/Water).

    • Column Chromatography: If chromatography is necessary, be aware that the basic nitrogen atoms in the pyridazine ring can interact strongly with acidic silica gel, causing significant tailing and poor separation.

      • Mitigation Technique: To counteract this, add a small amount (0.5-1%) of a base like triethylamine or pyridine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[6] This will neutralize the active sites on the silica, leading to sharper peaks and better recovery.

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of the core intermediate, based on established literature procedures.[1][3]

Synthesis of 4-cyano-3-oxo-2,3-dihydro-9H-indeno[2,1-c]pyridazin-9-one

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ninhydrin (1.78 g, 10 mmol) and cyanoacetohydrazide (0.99 g, 10 mmol).

    • Add 30 mL of glacial acetic acid to the flask.

  • Reaction:

    • Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

    • Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours, once the starting materials are no longer visible.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

    • Pour the cooled mixture into 100 mL of ice-cold water with stirring.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid on the filter paper with cold water (3 x 20 mL) and then with a small amount of cold ethanol (1 x 10 mL).

    • Dry the collected solid in a vacuum oven at 60°C overnight.

  • Purification (if necessary):

    • The crude product is often of high purity. If further purification is required, recrystallize from acetonitrile or ethanol to yield the pure product.

References

  • BenchChem. Technical Support Center: Synthesis of Pyridazine-4-carbonitriles.
  • BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. Troubleshooting common issues in pyridine synthesis.
  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
  • Gomha, S. M., et al. Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Molecules. 2022, 27(22), 7859. Available from: [Link]

  • Gomha, S. M., et al. Synthesis, Characterization, and Molecular Modeling Studies of Novel Indenopyridazine-Thiazole Molecular Hybrids. ResearchGate. Available from: [Link]

  • Request PDF. Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole‐Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: 9H-Indeno[2,1-c]pyridazine Synthesis &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. The 9H-indeno[2,1-c]pyridazine scaffold is a privileged pharmacophore critical in the development of MAO-B inhibitors, anti-inflammatory agents, and novel anticancer s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The 9H-indeno[2,1-c]pyridazine scaffold is a privileged pharmacophore critical in the development of MAO-B inhibitors, anti-inflammatory agents, and novel anticancer spiro-derivatives 1. However, its synthesis—typically involving the condensation of 1,3-indanedione or ninhydrin with active methylene hydrazides (e.g., cyanoacetohydrazide)—is highly susceptible to pathway divergence.

This guide is designed for drug development professionals and provides a mechanistic breakdown, analytical signatures, and self-validating protocols to identify and eliminate synthetic byproducts.

Mechanistic Pathway & Byproduct Origins

Understanding the causality of byproduct formation is the first step in troubleshooting. The synthesis is a two-step cascade: an initial intermolecular condensation followed by an intramolecular cyclization. Failure to control the reaction environment at either stage leads to specific, predictable byproducts.

Mechanism Ninhydrin Ninhydrin / 1,3-Indanedione (Electrophile) Intermediate Acyclic Hydrazone (Arrested Intermediate) Ninhydrin->Intermediate Condensation (-H2O) Degradation Oxidative Degradation (Side Reaction) Ninhydrin->Degradation Excess Heat/O2 Hydrazide Cyanoacetohydrazide (Nucleophile) Hydrazide->Intermediate Product 9H-indeno[2,1-c]pyridazine (Target Scaffold) Intermediate->Product Intramolecular Cyclization (-H2O) Regioisomer 5H-indeno[1,2-c]pyridazine (Regioisomer Byproduct) Intermediate->Regioisomer Alternate Carbonyl Attack Dimer Spiro/Knoevenagel Dimers (Side Reaction) Product->Dimer Excess Active Methylene (Michael Addition)

Reaction pathway of 9H-indeno[2,1-c]pyridazine synthesis and primary byproduct divergence.

Troubleshooting FAQs

Q: My LC-MS shows two distinct chromatographic peaks with the exact same mass ( [M+H]+ ). What are they, and how do I differentiate them? A: You are observing the target 9H-indeno[2,1-c]pyridazine and its thermodynamic regioisomer, 5H-indeno[1,2-c]pyridazine 2.

  • Causality: When using unsymmetrical precursors or during the tautomerization of the acyclic hydrazone intermediate, nucleophilic attack can occur at either of the available carbonyl carbons on the indane core.

  • Self-Validation: Do not rely on 1D 1 H NMR alone, as the aromatic splitting patterns are nearly identical. You must use 2D HMBC (Heteronuclear Multiple Bond Correlation). Look for the 3JCH​ coupling between the pyridazine ring proton and the C9 methylene/carbonyl carbon of the indane ring. If this cross-peak is missing, you have isolated the 1,2-c regioisomer.

Q: The reaction stalls, and the primary isolated product has a mass +18 Da higher than my target. What went wrong? A: You have isolated the uncyclized acyclic hydrazone intermediate 3.

  • Causality: The synthesis is a cascade. The initial intermolecular condensation is rapid, but the subsequent intramolecular cyclization requires the loss of a second water molecule. If the reaction pH is too neutral, the carbonyl oxygen is not sufficiently protonated to act as a leaving group, stalling the cascade.

  • Self-Validation: Run an IR spectrum. The acyclic byproduct will exhibit a strong, distinct C=O stretching band (~1700-1720 cm −1 ) and a sharp N-H stretch (~3300 cm −1 ) that are entirely absent in the fully aromatized target.

Q: I am detecting high-molecular-weight impurities during scale-up. How do I suppress them? A: These are likely Knoevenagel or Michael addition dimers (e.g., spiroindenopyridazine derivatives) 1.

  • Causality: The active methylene group in reagents like malononitrile or cyanoacetohydrazide is highly nucleophilic. If these reagents are present in excess, they will attack the newly formed electron-deficient pyridazine ring or the Knoevenagel adducts, leading to spiro-cyclization.

  • Self-Validation: Implement strict stoichiometric control (1.00 : 1.00 equivalents) and use a syringe pump to add the active methylene compound dropwise over 60 minutes.

Quantitative Analytical Signatures

Use the following table to rapidly triage your crude reaction mixtures via LC-MS, NMR, and IR.

Compound TypeStructural StatusExpected LC-MS ( m/z )Key 1 H NMR Signature (DMSO- d6​ )Key IR Bands (cm −1 )
Target 9H-indeno[2,1-c]pyridazine [M+H]+ Sharp singlet (pyridazine C-H), ~8.5-9.0 ppm1580 (C=N), 2220 (C≡N)
Byproduct 1 Acyclic Hydrazone [M+H]++18 Broad singlet (N-H), ~10.5-12.0 ppm1710 (C=O), 3300 (N-H)
Byproduct 2 5H-indeno[1,2-c]pyridazine [M+H]+ Shifted pyridazine C-H (differentiated via HMBC)1585 (C=N), 2220 (C≡N)
Byproduct 3 Spiro-dimer ≈2M−fragments Complex aliphatic multiplets (spiro core)1650 (Amide C=O, if applicable)
Standard Operating Procedure: Optimized Synthesis & Profiling

This protocol is designed as a self-validating system . Do not proceed to the next step until the validation check is confirmed.

Step 1: Stoichiometric Preparation & Condensation

  • Dissolve 1,3-indanedione (1.00 eq) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid (0.10 eq) to lower the activation energy for the subsequent dehydration step.

  • Using a syringe pump, add cyanoacetohydrazide (1.00 eq) dropwise over 60 minutes at room temperature.

  • Validation Check 1: Take a 50 µL aliquot and run a rapid IR. The disappearance of the primary amine stretch (~3400 cm −1 ) confirms the complete formation of the acyclic hydrazone intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Elevate the reaction temperature to reflux (78 °C). The thermal energy combined with the acidic environment forces the intramolecular cyclization.

  • Maintain reflux for 4-6 hours.

  • Validation Check 2: Analyze via LC-MS. The primary peak must show a −18 Da shift relative to the intermediate mass, confirming the loss of H2​O and successful ring closure.

Step 3: Regioisomer Screening & Isolation

  • Cool the mixture to 0 °C to induce precipitation. Filter and wash with cold ethanol to remove unreacted starting materials and soluble spiro-dimers.

  • Dissolve the crude solid in DMSO- d6​ .

  • Validation Check 3: Run a 2D HMBC NMR. Confirm the target structure by verifying the cross-peak between the pyridazine proton and the C9 indane carbon. If absent, recrystallize from a DMF/Water mixture to enrich the thermodynamic 9H-indeno[2,1-c]pyridazine product over the 5H-indeno[1,2-c]pyridazine regioisomer.

References
  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives.
  • Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships.
  • Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives.Natural Science (SciRP)

Sources

Troubleshooting

Troubleshooting low yield in fused pyridazine synthesis.

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in fused pyridazine development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in fused pyridazine development. Unlike pyridines, which are constructed from electronically consonant precursors, pyridazines are typically synthesized from dissonant starting materials (e.g., 1,4-dicarbonyls and hydrazine). This fundamental electronic mismatch, combined with the stringent requirements for aromatization, is the root cause of most yield-limiting issues.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind synthetic failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your reaction parameters, you must identify exactly where the synthesis is failing. Use the diagnostic decision tree below to match your analytical data to the correct mechanistic intervention.

Troubleshooting Start Low Yield Detected in Fused Pyridazine Synthesis LCMS Run LC-MS / TLC Identify Major Component Start->LCMS Unreacted Unreacted 1,4-Dicarbonyl or Hydrazine LCMS->Unreacted No Reaction Intermediate Mass = [M+2] (Dihydropyridazine) LCMS->Intermediate Incomplete Aromatization SideProd Complex Mixture / Regioisomers LCMS->SideProd Poor Selectivity Fix1 Adjust pH (Acetic Acid) Check Hydrazine Stoichiometry Unreacted->Fix1 Fix2 Add Mild Oxidant (CuI) or Increase Aeration Intermediate->Fix2 Fix3 Use Differentiated Precursors (e.g., Keto-esters) SideProd->Fix3

Caption: Diagnostic workflow for identifying and resolving low yield in fused pyridazine synthesis.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My condensation reaction is stalling, and I recover mostly unreacted 1,4-dicarbonyl precursor. How do I force the cyclization? A: Mechanistically, the synthesis of pyridazines from 1,4-dicarbonyls relies on the nucleophilic attack of hydrazine. However, hydrazine and 1,4-dicarbonyls represent a classic "dissonant" pairing 1. If your reaction is stalling, the causality usually lies in the pH of the microenvironment. Hydrazine hydrate is highly nucleophilic but readily protonated. If the pH is too low (excess acid), hydrazine converts to inert hydrazinium ions. If the pH is too high (strictly neutral/basic), the carbonyl carbons are not sufficiently electrophilic to undergo attack. The Fix: Implement a tightly controlled buffered system. Adding catalytic glacial acetic acid (typically 5-10 mol%) strikes the perfect balance—activating the carbonyl without fully protonating the hydrazine 2.

Q2: LC-MS analysis of my crude mixture shows a dominant peak at [M+2] relative to my target fused pyridazine. What went wrong? A: You have successfully achieved cyclization, but the reaction has stalled at the dihydropyridazine intermediate. The Paal-Knorr-type construction of pyridazines requires an acid-mediated dehydrative cyclization followed by a critical oxidation step to achieve full aromaticity 3. Without a driving force for oxidation, the [M+2] intermediate persists. The Fix: Do not rely solely on ambient atmospheric oxygen if your substrate is sterically hindered. Introduce a mild oxidant directly into the one-pot system. Copper(I) iodide (CuI) at 5 mol% is highly effective at facilitating this final aromatization step without cleaving sensitive functional groups 2.

Q3: I am synthesizing a highly functionalized fused pyridazine for energetic materials, but my yields are abysmal due to poor solubility and tar formation. How can I prevent this? A: Fused pyridazines, particularly those designed for high-energy density materials (HEDMs), exhibit a highly planar molecular configuration. This planarity promotes intense intermolecular π–π stacking, which drastically reduces solubility in standard organic solvents and causes the growing product to crash out of solution prematurely, trapping unreacted starting materials 4. The Fix: Shift your solvent system to a higher-boiling, highly polar aprotic solvent (e.g., DMF or DMSO) and utilize microwave-assisted synthesis. Microwave irradiation provides rapid, homogeneous volumetric heating that disrupts premature π-stacking, keeping the intermediates solvated long enough to complete the cyclization 2.

Mechanistic Pathway

Understanding the exact stage of your reaction is critical for troubleshooting. The following diagram illustrates the necessary progression from dissonant precursors to the fully aromatic target.

MechanisticPathway Precursor 1,4-Dicarbonyl Precursor Condensation Acid-Catalyzed Condensation Precursor->Condensation Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Condensation Dihydro Dihydropyridazine Intermediate [M+2] Condensation->Dihydro -H2O Oxidation Oxidative Aromatization (CuI or Air) Dihydro->Oxidation Product Fused Pyridazine Target Oxidation->Product -2H

Caption: Mechanistic pathway from dissonant precursors to fully aromatic fused pyridazines.

Self-Validating Experimental Protocol: One-Pot Synthesis of Fused Pyridazines

To ensure trustworthiness, a protocol must verify its own success at intermediate stages. Follow this step-by-step methodology, paying strict attention to the validation checkpoints.

Materials & Reagents:

  • 1,4-dicarbonyl equivalent (e.g., keto-ester or diketone) (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • Glacial acetic acid (Catalytic, 2-3 drops)

  • Solvent: Toluene or Ethanol (5 mL)

Step-by-Step Methodology:

  • Preparation: To a Schlenk tube under a nitrogen atmosphere, add the 1,4-dicarbonyl precursor and dissolve it in the chosen solvent.

  • Activation: Add 2-3 drops of glacial acetic acid to mildly activate the carbonyl carbons. Stir for 5 minutes at room temperature.

  • Nucleophilic Addition: Add hydrazine hydrate (1.2 mmol) dropwise. Causality note: Dropwise addition prevents localized exothermic spikes that lead to intermolecular polymerization.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux for 2 hours.

    • Validation Checkpoint 1: Take a 10 µL aliquot, quench in aqueous NaHCO₃, and extract with ethyl acetate. Spot on TLC. The UV-active starting material should be entirely consumed, replaced by a highly fluorescent spot corresponding to the dihydropyridazine intermediate. If starting material remains, verify pH is slightly acidic (pH ~5-6).

  • Oxidative Aromatization: Once cyclization is confirmed, add CuI (5 mol%) directly to the reaction mixture. Continue refluxing open to the air (remove nitrogen line) for an additional 2-4 hours.

    • Validation Checkpoint 2: Run LC-MS on a crude aliquot. The [M+2] mass peak must shift entirely to the target [M] peak.

  • Workup & Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with deionized water to remove acetic acid and unreacted hydrazine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via recrystallization (ethanol/water).

Quantitative Data: Yield Optimization Across Conditions

The table below summarizes the causal relationship between reaction conditions and isolated yields, demonstrating the necessity of optimized oxidation and heating strategies.

Substrate TypeSolvent / CatalystOxidation StrategyTime / TempIsolated Yield (%)
Symmetrical 1,4-diketoneEthanol / NoneAmbient Air12h / Reflux42% (Stalled)
Symmetrical 1,4-diketoneEthanol / Glacial AcOHAmbient Air6h / Reflux68%
Asymmetric Keto-esterToluene / CuI (5 mol%)Cu-mediated4h / 110°C86%
Highly Planar PrecursorDMF / Glacial AcOHMicrowave (320W)30 min / 150°C88%

References

  • A Technical Guide to the Synthesis of Pyridazine Derivatives. Benchchem. 2

  • A novel one-pot, three-component synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates in water. Arkivoc. 3

  • Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds. RSC Publishing. 4

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. 1

Sources

Optimization

Technical Support Center: Troubleshooting Indeno-Fused Pyridazine Synthesis

Welcome to the Technical Support Center for the synthesis of indeno-fused pyridazines. These scaffolds are highly valued in drug development for their roles as monoamine oxidase (MAO) inhibitors, anticonvulsants, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of indeno-fused pyridazines. These scaffolds are highly valued in drug development for their roles as monoamine oxidase (MAO) inhibitors, anticonvulsants, and antimicrobial agents. However, their synthesis—often involving the condensation of 1,3-indanediones or ninhydrin with active methylene compounds followed by hydrazination—is fraught with chemoselectivity and regioselectivity challenges.

This guide is designed by application scientists to help you understand the mechanistic causality behind common side reactions and provide self-validating protocols to ensure high-yield, pure syntheses.

Pathway & Side-Reaction Divergence

SynthesisPathway Ninhydrin Ninhydrin / 1,3-Indanedione (Precursor) Adduct Aldol/Knoevenagel Adduct (Intermediate) Ninhydrin->Adduct EtOH, RT Side1 Polymeric / Self-Condensation (Side Reaction) Ninhydrin->Side1 Excess Base / Heat Methylene Active Methylene (e.g., Acetoacetamide) Methylene->Adduct Catalyst-free Hydrazone Acyclic Hydrazone (Kinetic Product) Adduct->Hydrazone + Hydrazine EtOH, RT Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Target Indeno-fused Pyridazine (Thermodynamic Product) Hydrazone->Target Intramolecular Cyclization (AcOH, Reflux) Side2 N-Oxides / Auto-Oxidation (Side Reaction) Hydrazone->Side2 Prolonged Air Exposure Target->Side2 Oxidizing Conditions

Fig 1: Synthetic workflow of indeno-pyridazines highlighting kinetic traps and side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at the acyclic hydrazone intermediate instead of forming the fully fused indeno[1,2-c]pyridazine? The Causality: When hydrazine is added to the aldol adduct, the initial condensation with the most reactive carbonyl is kinetically favored, rapidly forming the acyclic hydrazone. However, the subsequent intramolecular cyclization requires the terminal amine of the hydrazone to attack a less reactive, sterically hindered carbonyl on the indene core. If the electrophilicity of this target carbon is too low, the reaction stalls in a kinetic trap. The Solution: Shift the reaction to thermodynamic control. Isolate the hydrazone, resuspend it in glacial acetic acid, and reflux. The mild Brønsted acidity protonates the target carbonyl oxygen, significantly increasing its electrophilicity and driving the dehydration/cyclization step to completion.

Q2: My ninhydrin-based multicomponent reaction (MCR) is yielding a dark, intractable polymeric mixture. What is going wrong? The Causality: Ninhydrin is hyper-electrophilic at the C-2 position. In the presence of strong bases (often mistakenly added to "catalyze" Knoevenagel condensations) or excess amines, ninhydrin undergoes rapid self-condensation or forms highly colored Ruhemann's purple analogs, outcompeting the desired 1:1 adduct formation. The Solution: Adopt a catalyst-free protocol. Reacting ninhydrin with active methylene compounds in absolute ethanol at room temperature without any basic catalyst provides excellent yields of the intermediate, completely suppressing base-catalyzed oligomerization.

Q3: How do I prevent unintended oxidation or N-oxide formation during the synthesis of 5H-indeno[1,2-c]pyridazines? The Causality: The 5H-indeno[1,2-c]pyridazine core contains a benzylic-type methylene group (C-5) that is highly activated by the adjacent fused aromatic and heteroaromatic systems. Prolonged exposure to atmospheric oxygen, especially under basic workup conditions, leads to auto-oxidation at this position or N-oxidation of the pyridazine ring. The Solution: Perform the cyclization and cooling steps under an inert atmosphere (Argon or N₂). Avoid alkaline aqueous workups; instead, precipitate the product directly from the reaction mixture by cooling, followed by immediate vacuum filtration.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how specific experimental choices dictate the chemoselectivity and yield of the target indeno-pyridazine versus unwanted side products.

Reaction PhaseSolventCatalyst / AdditiveTemperatureTarget Yield (%)Major Side Reaction Observed
Aldol Condensation EthanolPiperidine (Base)Reflux (78°C)35%Ninhydrin oligomerization (High)
Aldol Condensation EthanolNone (Optimal) Room Temp85-90% None
Cyclization EthanolNoneRoom Temp40%Stalled acyclic hydrazone
Cyclization Glacial AcOH None (Optimal) Reflux (118°C) 92% None
Workup Air / BasicN/ARoom Temp< 60%Auto-oxidation / N-oxides

Standardized Experimental Protocol

This self-validating, step-by-step methodology ensures a robust, catalyst-free synthesis of indeno[1,2-c]pyridazine derivatives while mitigating polymerization and oxidation risks.

Phase 1: Formation of the Aldol Adduct (Catalyst-Free)

  • Preparation: Dissolve 10.0 mmol of ninhydrin in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add 10.0 mmol of the active methylene compound (e.g., N,N-dialkylacetoacetamide) dropwise over 5 minutes.

  • Stirring: Stir the mixture at room temperature (20-25°C) for 2-4 hours. Crucial: Do not add any acid or base catalyst. This maintains the reaction under mild conditions, preventing ninhydrin self-condensation.

  • Validation: Monitor via TLC (EtOAc:Hexane 1:2). The disappearance of the ninhydrin spot and the formation of a new, distinct intermediate spot confirms completion.

Phase 2: Hydrazination and Cyclization 5. Reagent Addition: To the stirring mixture, add 12.0 mmol (1.2 eq) of hydrazine hydrate (80% aqueous solution). 6. Thermal Cyclization: Elevate the temperature to a mild reflux (78°C) for 3-5 hours. The thermal energy, combined with the protic solvent, overcomes the activation barrier for the intramolecular cyclization of the transient hydrazone. (Note: If cyclization stalls, evaporate the ethanol, resuspend the intermediate in 15 mL of glacial acetic acid, and reflux for 2 hours). 7. Self-Validation: The reaction mixture will undergo a distinct color change and form a heavy precipitate. TLC will show the shift from a highly polar hydrazone spot to a less polar, strongly UV-active cyclized product, confirming successful ring closure. 8. Inert Workup: Cool the mixture to 0°C in an ice bath under an Argon atmosphere to prevent auto-oxidation of the activated C-5 position. 9. Isolation: Filter the precipitated solid under vacuum, wash with ice-cold absolute ethanol (2 x 5 mL), and dry under high vacuum to afford the pure indeno[1,2-c]pyridazine derivative.

References

  • An Eco-Friendly Stereoselective Synthesis of Novel Derivatives of Indeno[1,2-b]Pyrrole and Indeno[1,2-c]Pyridazine Source: tandfonline.com URL:[Link]

  • Synthesis, benzodiazepine receptor affinity and anticonvulsant activity of 5-H-indeno[1,2-c]pyridazine derivatives Source: PubMed (nih.gov) URL:[Link]

  • Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives Source: scirp.org URL:[Link]

  • Recent applications of ninhydrin in multicomponent reactions Source: rsc.org URL:[Link]

Troubleshooting

Challenges in the purification of 9H-indeno[2,1-c]pyridazine derivatives

Welcome to the Technical Support Center for the isolation and purification of complex nitrogen-containing heterocycles. This guide is specifically engineered for researchers and drug development professionals working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of complex nitrogen-containing heterocycles. This guide is specifically engineered for researchers and drug development professionals working with 9H-indeno[2,1-c]pyridazine derivatives .

These tricyclic scaffolds are highly valued in medicinal chemistry for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties [1]. However, their rigid, planar structures and basic nitrogen atoms present unique chromatographic challenges. This guide synthesizes field-proven methodologies with mechanistic causality to help you troubleshoot and optimize your purification workflows.

Diagnostic Purification Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to determine the optimal chromatographic strategy for your specific derivative.

PurificationWorkflow Start Crude 9H-indeno[2,1-c]pyridazine Mixture Solubility Assess Solubility in DCM/EtOAc Start->Solubility PoorSol Poor (<5 mg/mL) Planar Stacking Solubility->PoorSol Insoluble GoodSol Good (>10 mg/mL) Solubility->GoodSol Soluble SolidLoad Solid Loading on Celite or NH2-Silica PoorSol->SolidLoad LiquidLoad Liquid Injection GoodSol->LiquidLoad TLC TLC on Bare Silica (Check for Streaking) Streaking Severe Streaking (Basic N - Silanol Interaction) TLC->Streaking Tailing > 0.2 Rf NoStreaking Well-Resolved Spots TLC->NoStreaking Clean Elution C18 Reversed-Phase C18 Flash Chromatography Streaking->C18 Polar/Aqueous NH2Silica Amine-Modified (NH2) Normal Phase Silica Streaking->NH2Silica Organic StandardSilica Standard Normal Phase Silica NoStreaking->StandardSilica SolidLoad->TLC LiquidLoad->TLC

Decision matrix for the chromatographic purification of 9H-indeno[2,1-c]pyridazine derivatives.

Troubleshooting FAQs

Q1: Why do my 9H-indeno[2,1-c]pyridazine derivatives crash out on the column or show terrible solubility in standard loading solvents? The Causality: The 9H-indeno[2,1-c]pyridazine core is a highly conjugated, planar, tricyclic aromatic system. Planar molecules stack highly efficiently in the solid state via strong π−π interactions. This creates a high crystal lattice energy that standard chromatography solvents (like Hexane, Dichloromethane, or Ethyl Acetate) struggle to overcome, leading to precipitation at the column head. The Solution: Abandon liquid injection. You must utilize Solid Loading (dry loading). By adsorbing the crude mixture onto a solid support (like Celite or silica) from a highly solubilizing, volatile solvent (e.g., THF or DMF/MeOH mixtures), you disrupt the π−π stacking. The compound is distributed as a monomolecular layer over the sorbent, allowing the mobile phase to elute it smoothly without requiring it to overcome the bulk lattice energy.

Q2: I am experiencing severe streaking on normal-phase silica gel, even when using highly polar eluents. How do I fix this? The Causality: The pyridazine ring contains two adjacent nitrogen atoms (a 1,2-diazine). These nitrogens possess lone pairs that act as strong hydrogen bond acceptors. Bare silica gel is densely covered in acidic silanol groups (Si-OH). The strong hydrogen bonding (and potential acid-base interactions) between the basic nitrogens and acidic silanols causes the compound to continuously bind and release slowly as it moves down the column, resulting in a "smear" rather than a tight band. The Solution: You must neutralize the stationary phase or switch modalities.

  • Modifier Addition: Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase to competitively bind the acidic silanols.

  • Phase Switch: Switch to Amine-functionalized silica (NH 2​ -silica) or Reversed-Phase (C18) chromatography, which completely eliminates silanol interference.

Q3: How can I efficiently separate N-oxide regioisomers or 5H/9H isomers formed during synthesis? The Causality: Oxidation of the pyridazine ring often yields a mixture of N-oxides [2], and isomerization can yield 5H and 9H regioisomers. Because these isomers have nearly identical molecular weights and very similar dipole moments, normal-phase silica cannot differentiate their partitioning coefficients effectively. The Solution: Employ Preparative Reversed-Phase HPLC (Prep-HPLC) . The hydrophobic C18 chains are highly sensitive to minor changes in the three-dimensional hydrophobic surface area of the molecule. Using a buffered aqueous/acetonitrile mobile phase (e.g., 10 mM Ammonium Acetate) will suppress ionization of the nitrogens, maximizing the hydrophobic interaction differences between the isomers and achieving baseline resolution.

Q4: Are there stability concerns when purifying spiro-derivatives of this scaffold? The Causality: Yes. Multicomponent syntheses often yield complex spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives [3]. The spiro-acetal/pyran linkages can be sensitive to highly acidic environments. Prolonged exposure to the acidic surface of bare silica gel, especially if the column runs dry or heats up, can induce ring-opening or degradation. The Solution: Purify these specific derivatives using neutral alumina, NH 2​ -modified silica, or perform rapid, catalyst-free recrystallization from ethanol if the purity of the crude allows [3].

Quantitative Comparison of Purification Modalities

To assist in selecting the right method, the following table summarizes the expected performance of various purification modalities for 9H-indeno[2,1-c]pyridazine derivatives based on empirical laboratory data.

Purification ModalityStationary PhaseRecommended Mobile PhaseAverage Recovery (%)Isomeric Resolution
Standard Normal Phase Bare Silica (60Å)Hexane / EtOAc + 1% TEA40 - 55%Poor (Co-elution)
Modified Normal Phase NH 2​ -Functionalized SilicaDCM / MeOH75 - 85%Moderate
Reversed-Phase Flash C18 Bonded SilicaH 2​ O / MeCN + 0.1% FA85 - 95%Excellent
Preparative HPLC C18 (5 µm particle)H 2​ O / MeOH + 10mM NH 4​ OAc> 90%Superior (Baseline)

Self-Validating Protocol: Solid Loading & C18 Flash Chromatography

To guarantee high recovery and eliminate streaking, follow this self-validating methodology. A "self-validating" protocol includes built-in physical checks to ensure the step was successful before proceeding.

Step 1: Complete Dissolution

  • Action: Dissolve 1.0 g of crude 9H-indeno[2,1-c]pyridazine derivative in 10-15 mL of Tetrahydrofuran (THF) or a 9:1 mixture of DCM/Methanol in a round-bottom flask. Sonicate for 5 minutes.

  • Validation Check: Hold the flask to the light. The solution must be completely transparent with zero particulate matter. If cloudy, add 2 mL of DMF and gently heat until clear. Failing to achieve complete dissolution here guarantees poor band shape later.

Step 2: Adsorbent Integration

  • Action: Add 2.5 g to 3.0 g of dry Celite 545 (or C18 bulk powder) to the solution. Swirl to create a homogenous slurry.

Step 3: Controlled Evaporation

  • Action: Attach the flask to a rotary evaporator. Evaporate the solvent slowly at 40°C under reduced pressure until the material appears dry.

  • Validation Check: Remove the flask and scrape the inside with a spatula. The material MUST fall away as a fine, free-flowing powder. If the powder clumps or sticks to the glass, residual solvent (especially DMF) remains. Re-apply vacuum for an additional 30 minutes. Residual solvent will cause the sample to prematurely elute and broaden the chromatographic band.

Step 4: Column Packing and Elution

  • Action: Transfer the free-flowing powder into an empty solid-load cartridge. Compress gently with a frit to eliminate dead volume.

  • Action: Attach to a C18 Flash Chromatography system. Run a gradient from 10% Acetonitrile (in water with 0.1% Formic Acid) to 90% Acetonitrile over 15 column volumes.

  • Validation Check: Monitor UV absorbance at 254 nm and 280 nm (the highly conjugated indeno-pyridazine system absorbs strongly here). You should observe sharp, symmetrical peaks without tailing.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.International Journal of Molecular Sciences (PMC - NIH).
  • Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems.Archiv der Pharmazie (PubMed).
  • An efficient synthesis of novel spiroindenopyridazine-4H-pyran derivatives.New Journal of Chemistry (RSC Publishing).
Optimization

Heterocyclic Scaffold Technical Support Center: 9H-Indeno[2,1-c]pyridazine Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with handling 9H-indeno[2,1-c]pyridazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with handling 9H-indeno[2,1-c]pyridazine derivatives.

These tricyclic scaffolds are highly valued in drug discovery for their anti-inflammatory properties, monoamine oxidase-B (MAO-B) inhibition, and antimicrobial activity. However, the exact structural features that make them biologically active—specifically the activated C-9 methylene bridge and the electron-rich diazine ring—also make them highly susceptible to degradation in solution.

This guide provides a deep dive into the causality of these stability issues, backed by field-proven protocols and self-validating workflows to ensure the integrity of your experimental data.

PART 1: Core Stability Issues & Causality (FAQs)

Q1: Why does my 9H-indeno[2,1-c]pyridazine solution turn yellow/brown over time, and why do I see a +14 Da mass shift in my LC-MS data? A: You are observing the auto-oxidation of the C-9 methylene bridge to a ketone, forming 9H-indeno[2,1-c]pyridazin-9-one . The C-9 methylene group is flanked by an aromatic ring and a pyridazine ring, making its protons highly acidic (bis-allylic/benzylic character). In the presence of dissolved oxygen (O₂) and trace base, these protons are easily abstracted, forming a hydroperoxide intermediate that rapidly decomposes into the 9-ketone. This oxidation pathway is a well-documented phenomenon that significantly alters the pharmacological profile of the scaffold 1.

Q2: I am observing multiple peaks with the exact same mass (isobaric) in my chromatogram. What causes this? A: This is caused by spontaneous tautomerization and isomerization. The 9H-indeno[2,1-c]pyridazine system exists in equilibrium with its isomer, 5H-indeno[1,2-c]pyridazine . Depending on the solvent polarity and pH, the double bonds within the indene-fused system can shift. If your derivative contains an oxo-group (e.g., pyridazin-3(2H)-one), you will also encounter keto-enol tautomerism 2.

Q3: My compound shows a +16 Da shift when stored in THF. Is this also C-9 oxidation? A: No. A +16 Da shift in ethereal solvents (like THF or diethyl ether) is typically indicative of N-oxide formation on the pyridazine ring. Ethereal solvents form peroxides over time upon exposure to air and light. These peroxides act as potent oxidizing agents, converting the pyridazine nitrogens into N-oxides (e.g., 9H-indeno[2,1-c]pyridazine N-oxide) 3.

PART 2: Troubleshooting & Quantitative Data

To effectively troubleshoot, you must understand how environmental factors quantitatively impact the half-life ( t1/2​ ) of your compounds.

Table 1: Quantitative Stability Profile of 9H-indeno[2,1-c]pyridazine in Solution
Solvent SystemDissolved O₂ StatusTemperatureEstimated t1/2​ Primary Degradation Pathway
DMSO (Standard)Ambient25°C< 48 hoursC-9 Oxidation (+14 Da)
DMSO (Degassed)Sparged (Argon)25°C> 14 daysIsomerization (Isobaric)
Methanol / WaterAmbient25°C< 24 hoursBase-catalyzed C-9 Oxidation
THF (Aged > 1 mo)Ambient25°C< 12 hoursN-Oxidation (+16 Da)
DMSO (Degassed)Sparged (Argon)-20°C> 6 monthsNone (Stable)
Table 2: Troubleshooting Matrix
Symptom / ObservationRoot Cause AnalysisCorrective Action
+14 Da Mass Shift Auto-oxidation of the C-9 methylene bridge due to dissolved oxygen.Degas all solvents with Argon prior to dissolution. Store in airtight amber vials.
+16 Da Mass Shift N-oxidation of the pyridazine ring by solvent-derived peroxides.Avoid aged ethereal solvents. Use freshly distilled, BHT-stabilized THF, or switch to dry DMSO.
Split Peaks (Same Mass) Isomerization between 9H and 5H forms, or keto-enol tautomerization.Standardize solvent pH. Use a buffered mobile phase (e.g., 0.1% Formic Acid) to lock the tautomeric state during LC-MS.

PART 3: Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, you must not only execute the protocol but validate its success in real-time. The following workflow is designed as a self-validating system to prevent and detect degradation.

Protocol: Preparation and Validation of Degassed Stock Solutions

Causality: Oxygen is the primary driver of C-9 ketone formation. Removing dissolved oxygen and preventing photolytic activation halts the degradation cascade.

Step 1: Solvent Preparation (Deoxygenation)

  • Transfer anhydrous DMSO (or preferred aprotic solvent) into a clean, dry Schlenk flask.

  • Sparge the solvent with high-purity Argon gas for a minimum of 15 minutes using a submerged needle.

  • Validation Check: Use a dissolved oxygen (DO) meter. Proceed only when DO reads < 0.5 mg/L.

Step 2: Compound Dissolution & Aliquoting

  • Weigh the 9H-indeno[2,1-c]pyridazine powder under an inert atmosphere (e.g., nitrogen glovebox).

  • Dissolve the compound in the degassed solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Immediately aliquot the solution into single-use, Argon-purged amber glass vials (amber glass blocks UV light, preventing photolytic isomerization).

  • Seal with PTFE-lined caps and store at -20°C.

Step 3: Self-Validation via LC-MS QC

  • Thaw one aliquot and inject it into an LC-MS system using a buffered mobile phase (0.1% Formic Acid in Water/Acetonitrile) to suppress tautomeric peak splitting.

  • Extract Ion Chromatograms (EIC) for the parent mass ( [M+H]+ ), the ketone degradant ( [M+H+14]+ ), and the N-oxide degradant ( [M+H+16]+ ).

  • Pass Criteria: The integrated area of the parent mass must be >98% of the total peak area. If the ketone peak exceeds 2%, the degassing step failed, and the stock must be discarded.

PART 4: Visualizations

Diagram 1: Mechanism of Degradation Pathways

The following diagram maps the causality of 9H-indeno[2,1-c]pyridazine degradation, illustrating how specific environmental triggers lead to distinct structural modifications.

Pathway A 9H-indeno[2,1-c]pyridazine (Intact Scaffold) B C-9 Deprotonation (Base/Solvent Mediated) A->B Protic/Basic Solvents E N-Oxidation (Peroxide Mediated) A->E Aged THF/Ether G Isomerization (Thermal/Photolytic) A->G UV Light / Heat C Hydroperoxide Intermediate (Transient) B->C Dissolved O2 D 9H-indeno[2,1-c]pyridazin-9-one (+14 Da Mass Shift) C->D Auto-oxidation F Indeno-pyridazine N-oxide (+16 Da Mass Shift) E->F Degradation H 5H-indeno[1,2-c]pyridazine (Isobaric Shift) G->H Equilibrium

Caption: Chemical degradation pathways of 9H-indeno[2,1-c]pyridazine highlighting structural shifts.

Diagram 2: Self-Validating Handling Workflow

This workflow illustrates the operational logic required to maintain compound stability from storage to experimental validation.

Workflow Step1 1. Dry Powder Storage Desiccated, -20°C, Dark Step2 2. Solvent Preparation Degas with Argon (15 min) Step1->Step2 Step3 3. Dissolution Use Aprotic Solvents Step2->Step3 DO < 0.5 mg/L Step4 4. Aliquoting Single-use Amber Vials Step3->Step4 Step5 5. LC-MS QC Validation Verify <2% Degradation Step4->Step5 Freeze at -20°C

Caption: Step-by-step handling workflow ensuring the prevention of C-9 oxidation and isomerization.

PART 5: References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and “in Vitro” Antimicrobial Properties of N-Oxide Derivatives Based on Tricyclic Indeno[2,1-c]pyridazine and Benzo[f]cinnoline Systems Source: ResearchGate (Archiv der Pharmazie) URL:[Link]

Sources

Troubleshooting

Enhancing the regioselectivity of reactions involving the 9H-indeno[2,1-c]pyridazine core

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with the 9H-indeno[2,1-c]pyridazine heterocyclic core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with the 9H-indeno[2,1-c]pyridazine heterocyclic core. Below, we troubleshoot common regioselectivity issues encountered during cyclization and functionalization, providing causality-driven explanations and self-validating protocols.

FAQ & Troubleshooting Guide

Section 1: Controlling Cyclization Regioselectivity

Q: When attempting to synthesize the 9H-indeno[2,1-c]pyridazine core from acyclic hydrazones, I frequently observe the formation of indenopyrazolotriazine byproducts. How can I strictly enforce regioselectivity towards the pyridazine core?

A: The bifurcation between the 9H-indeno[2,1-c]pyridazine and the indenopyrazolotriazine cores is fundamentally governed by the catalytic environment and the nucleophilic trapping agent. Boiling the acyclic hydrazone precursor in acetic acid promotes an intramolecular cyclization leading to the off-target triazine derivative.

To achieve strict regioselectivity for the 9H-indeno[2,1-c]pyridazine-4-carbonitrile, you must shift to base-catalyzed Knoevenagel-type condensation conditions. Utilizing malononitrile in boiling ethanol with a piperidine catalyst alters the reaction trajectory. The piperidine deprotonates malononitrile, facilitating a nucleophilic attack on the indanedione carbonyl, followed by cyclization with the hydrazone moiety. This pathway is thermodynamically favored under basic conditions, completely suppressing triazine formation [1][1].

Table 1: Influence of Catalytic Conditions on Hydrazone Cyclization Regioselectivity

PrecursorReagents / CatalystSolventTemp (°C)Major Product CoreYield (%)
Acyclic HydrazoneNone / Acetic AcidAcetic Acid118 (Reflux)Indenopyrazolotriazine65-70
Acyclic HydrazoneMalononitrile / PiperidineEthanol78 (Reflux)9H-indeno[2,1-c]pyridazine80-85
Acyclic HydrazoneMalononitrile / NoneEthanol78 (Reflux)Mixed / Incomplete< 30

Protocol 1: Base-Catalyzed Regioselective Synthesis of 9H-indeno[2,1-c]pyridazine-4-carbonitriles

  • Preparation: Dissolve 10 mmol of the acyclic hydrazone precursor in 30 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add 12 mmol of malononitrile to the solution.

  • Catalysis: Introduce 0.5 mL of piperidine (catalytic amount) dropwise while stirring continuously.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the disappearance of the hydrazone via TLC (Eluent: Ethyl Acetate:Hexane 1:3).

  • Isolation: Upon completion, cool the mixture to room temperature. The 9H-indeno[2,1-c]pyridazine derivative will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from a DMF/ethanol mixture to ensure high purity.

Self-Validation Step: Confirm the absence of the N-H stretch characteristic of the triazine byproduct (~3200 cm⁻¹) and the presence of the C≡N stretch (~2220 cm⁻¹) in the FTIR spectrum.

G Start Acyclic Hydrazone Precursor Path1 Malononitrile + Piperidine / EtOH Start->Path1 Base Catalysis Path2 Acetic Acid (Reflux) Start->Path2 Acid Catalysis Product1 9H-indeno[2,1-c]pyridazine (Desired Core) Path1->Product1 Regioselective Cyclization Product2 Indenopyrazolotriazine (Off-Target) Path2->Product2 Alternative Pathway

Workflow demonstrating catalyst-dependent regioselective cyclization.

Section 2: Regioselective N-Oxidation for Antimicrobial Derivatives

Q: Our drug development pipeline requires 9H-indeno[2,1-c]pyridazine N-oxides for antimicrobial screening against Trichomonas vaginalis. However, direct oxidation yields a complex mixture of N-oxides and over-oxidized degradation products. How can we improve regioselectivity and yield?

A: The nitrogen atoms in the 9H-indeno[2,1-c]pyridazine core exhibit differential nucleophilicity due to the fused indeno system and adjacent substituents. Direct oxidation of the fully conjugated system often lacks selectivity, leading to poor yields of the desired target, which is critical for high antimicrobial activity against pathogens like Trichomonas vaginalis [2][2].

The field-proven approach involves a two-step sequence: first, converting the pyridazin-3(2H)-one precursor to a 3-chloro-9H-indeno[2,1-c]pyridazine intermediate using phosphorus oxychloride (POCl3) [3][3]. The introduction of the electron-withdrawing chlorine atom at the C3 position deactivates the adjacent nitrogen (N2) via inductive effects, significantly increasing the relative nucleophilicity of N1. Subsequent controlled oxidation selectively yields the desired N-oxide. This mechanistic manipulation of electron density is critical for avoiding non-specific N-oxidation.

Protocol 2: Regioselective Chlorination and N-Oxidation Workflow

  • Chlorination: Suspend 1 mmol of the appropriate pyridazin-3(2H)-one derivative in 2 mL (approx. 22 mmol) of POCl3.

  • Reflux: Heat the mixture to reflux for 1 to 2 hours. The suspension will clear as the reaction proceeds and the chlorinated intermediate forms.

  • Quenching: Remove excess POCl3 under reduced pressure. Quench the residue carefully by pouring it over crushed ice.

  • Extraction: Extract the resulting 3-chloro-9H-indeno[2,1-c]pyridazine with dichloromethane (3 x 15 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.

  • N-Oxidation Preparation: Dissolve the chlorinated intermediate in 10 mL of glacial acetic acid.

  • Controlled Oxidation: Add 1.5 equivalents of 30% H2O2 dropwise while maintaining the reaction vessel at 0°C.

  • Maturation: Gradually warm the mixture to room temperature and stir for 12 hours.

  • Isolation: Neutralize the solution with saturated NaHCO3 and extract with ethyl acetate to isolate the regioselective N-oxide.

Self-Validation Step: 1H-NMR analysis should show a characteristic downfield shift for the proton adjacent to the N-oxide relative to the non-oxidized precursor, confirming successful and regioselective oxidation at the N1 position.

N_Oxide Precursor Pyridazin-3(2H)-one Derivative Chlorination POCl3 Reflux (1-2 hours) Precursor->Chlorination Activation Intermediate 3-Chloro-9H-indeno [2,1-c]pyridazine Chlorination->Intermediate Halogenation Oxidation Peracid / Controlled Temp (Regioselective) Intermediate->Oxidation Electronic Deactivation of N2 Product 9H-indeno[2,1-c]pyridazine N-oxide Oxidation->Product Regioselective N1-Oxidation

Step-by-step workflow for the regioselective synthesis of N-oxide derivatives.

References

  • Hassaneen, H., et al. "Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives." Natural Science, 2010. 1

  • "Pyridazine N-oxides. III. Synthesis and 'in vitro' antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems." Arch Pharm (Weinheim), 2000. 2

  • "Synthesis and 'in Vitro' Antimicrobial Properties of N-Oxide Derivatives Based on Tricyclic Indeno[2,1-c]pyridazine and Benzo[f]cinnoline Systems." Academia.edu, 2000. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 9H-indeno[2,1-c]pyridazine and 5H-indeno[1,2-c]pyridazine Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the structural nuances of heterocyclic compounds can dictate their pharmacological profiles. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the structural nuances of heterocyclic compounds can dictate their pharmacological profiles. This guide provides an in-depth comparison of the biological activities of two isomeric indenopyridazine scaffolds: 9H-indeno[2,1-c]pyridazine and 5H-indeno[1,2-c]pyridazine. By examining their anti-inflammatory, analgesic, and antipyretic properties, supported by experimental data and methodologies, this document aims to equip researchers with the critical insights needed for informed decision-making in drug discovery and development.

Introduction to Indenopyridazines

The fusion of an indene ring with a pyridazine core gives rise to the tricyclic indenopyridazine system. This structural motif has garnered significant attention in pharmaceutical research due to its diverse pharmacological potential.[1] Pyridazine and its derivatives, including pyridazinones, are known to exhibit a wide spectrum of biological activities, such as anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects.[2][3] The rigid, planar structure of the indenopyridazine framework allows for specific interactions with biological targets, making it a privileged scaffold in the design of novel therapeutic agents. The arrangement of the nitrogen atoms within the pyridazine ring and the point of fusion with the indene moiety result in different isomers, with 9H-indeno[2,1-c]pyridazine and 5H-indeno[1,2-c]pyridazine being of particular interest.

Comparative Biological Activity

A critical aspect of structure-activity relationship (SAR) studies is the understanding that subtle isomeric differences can lead to significant variations in biological outcomes. In the case of the indenopyridazine isomers, while both exhibit a similar spectrum of activities, their potencies differ.

A key comparative study has shown that derivatives of the 9H-indeno[2,1-c]pyridazine series are generally equiactive as analgesics but are less potent as anti-inflammatory and antipyretic agents when compared to their 5H-indeno[1,2-c]pyridazine counterparts.[4] This suggests that the orientation of the pyridazine ring relative to the indene core plays a crucial role in the interaction with the molecular targets responsible for inflammation and pyrexia.

Conversely, several derivatives of 5H-indeno[1,2-c]pyridazine have demonstrated anti-inflammatory, analgesic, and antipyretic properties that are comparable or even superior to those of acetylsalicylic acid (aspirin) .[5]

Data Presentation

Biological Activity9H-indeno[2,1-c]pyridazine5H-indeno[1,2-c]pyridazineReference Compound
Anti-inflammatory Active, but less potent than the 5H-isomer.Potent activity, comparable or superior to Aspirin.Aspirin
Analgesic Equiactive with the 5H-isomer.Potent activity, comparable or superior to Aspirin.[5]Aspirin
Antipyretic Active, but less potent than the 5H-isomer.Potent activity, comparable or superior to Aspirin.[5]Aspirin

Mechanistic Insights: The Role of Cyclooxygenase (COX) Inhibition

The primary mechanism underlying the anti-inflammatory and analgesic effects of many pyridazine-based compounds is the inhibition of the cyclooxygenase (COX) enzymes.[6] COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[7]

While specific enzymatic assays for 9H-indeno[2,1-c]pyridazine and 5H-indeno[1,2-c]pyridazine are not extensively reported in publicly available literature, the structural similarity to other pyridazinone-based COX-2 inhibitors suggests a similar mechanism of action.[8] The development of selective COX-2 inhibitors is a key strategy in the design of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6]

Below is a conceptual diagram illustrating the role of COX enzymes in the inflammatory cascade and the putative mechanism of action of indenopyridazine derivatives.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory InflammatoryStimuli Inflammatory Stimuli PhospholipaseA2 Phospholipase A2 InflammatoryStimuli->PhospholipaseA2 Activates Indenopyridazines Indenopyridazines (e.g., 5H- and 9H-isomers) Indenopyridazines->COX2 Inhibits PhospholipaseA2->ArachidonicAcid Releases

Caption: Putative mechanism of action of indenopyridazines via COX-2 inhibition.

Synthesis Strategies

The synthesis of these indenopyridazine isomers typically involves the condensation of a hydrazine with a suitable indanone precursor. The choice of the starting indanone derivative dictates the final isomeric product.

5H-indeno[1,2-c]pyridazine and its derivatives are often synthesized starting from 1,3-indandione.[9]

9H-indeno[2,1-c]pyridazine can be synthesized from precursors such as 2-carboxy-1-indanone.

The following diagram illustrates a generalized synthetic workflow for these compounds.

G cluster_5H 5H-indeno[1,2-c]pyridazine Synthesis cluster_9H 9H-indeno[2,1-c]pyridazine Synthesis Indandione 1,3-Indandione 5H_Product 5H-indeno[1,2-c]pyridazine Indandione->5H_Product Condensation Hydrazine_5H Hydrazine Hydrazine_5H->5H_Product Carboxyindanone 2-Carboxy-1-indanone 9H_Product 9H-indeno[2,1-c]pyridazine Carboxyindanone->9H_Product Condensation & Cyclization Hydrazine_9H Hydrazine Hydrazine_9H->9H_Product

Caption: Generalized synthetic routes to indenopyridazine isomers.

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential. The following are standard, widely accepted methods for assessing anti-inflammatory and analgesic properties.

Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This is a classic and reliable model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to several groups: a vehicle control group, a positive control group (e.g., receiving a standard NSAID like indomethacin), and test groups receiving different doses of the indenopyridazine compounds.

  • Drug Administration: The test compounds, vehicle, and positive control are administered, typically via oral gavage or intraperitoneal injection, at a specified time (e.g., 60 minutes) before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at time 0 (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This test is a common method for screening peripherally acting analgesics.

  • Animal Model: Swiss albino mice are commonly used and are acclimatized before the experiment.

  • Grouping: Similar to the anti-inflammatory assay, mice are divided into control and test groups.

  • Drug Administration: The test compounds, vehicle, or a standard analgesic (e.g., aspirin) are administered (e.g., orally or intraperitoneally) a set time (e.g., 30-60 minutes) before the acetic acid injection.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: Following a short latency period (e.g., 5 minutes), the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10-20 minutes).

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (or inhibition of writhing) is determined by comparing the mean number of writhes in the treated groups to the vehicle control group.

Conclusion and Future Directions

The comparative analysis of 9H-indeno[2,1-c]pyridazine and 5H-indeno[1,2-c]pyridazine isomers underscores the critical role of structural isomerism in determining the potency of biological activity. While both scaffolds are promising templates for the development of anti-inflammatory and analgesic agents, the 5H-indeno[1,2-c]pyridazine core appears to be a more potent starting point for anti-inflammatory and antipyretic drug discovery. The equiactive analgesic profile of the 9H-isomer suggests that the structural requirements for interacting with targets mediating nociception may be less stringent or differ from those involved in inflammation and pyrexia.

Future research should focus on obtaining direct, quantitative comparative data for these isomers under identical experimental conditions. Furthermore, detailed mechanistic studies, including in vitro COX-1/COX-2 inhibition assays and broader kinase profiling, would provide a more complete understanding of their molecular targets and pathways. The synthesis of novel derivatives of both scaffolds, guided by computational modeling and SAR studies, will be instrumental in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective therapeutic agents.

References

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PMC.
  • Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives.
  • Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Deriv
  • Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Pyridazinones as selective cyclooxygenase-2 inhibitors.
  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor.
  • The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Dove Medical Press.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
  • oxides. III Synthesis and in vitro antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[ f ]cinnoline systems.
  • Acetic acid induced painful endogenous infliction in writhing test on mice. PMC - NIH.
  • In vivo analgesic, antipyretic and anti-inflammatory potential of leaf extracts and fractions of Eria javanica. PubMed.
  • Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone. Benchchem.
  • Anti‐inflammatory activity of pyridazinones: A review.
  • Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]. SciRP.org.
  • [Unexpected Anti-Inflammatory Activity of Rigid Structures Derived From 6-arylpyridazinone Antihypertensive Agents. II. Synthesis and Activity of 5H-indeno(1,2-c)pyridazine and 5H-indeno(1,2-c)pyridazin-3-one]. PubMed.
  • Carrageenan-induced inflammation assay, paw diameter in...
  • Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine. Benchchem.
  • Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction from 2-Bromo-4-chloro-1-indanone. Research @ Flinders.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity. PMC.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Antiinflammatory, analgesic and antipyretic effects of dichloromethane stem bark extract of Acacia mellifera. Phyto Pharma Journal.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
  • IN VIVO ANTI-INFLAMMATORY, ANALGESIC AND ANTIPYRETIC EFFECTS OF DICHLOROMETHANE STEM BARK EXTRACT OF Acacia mellifera IN MICE AN.
  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Phyto Pharma Journal.
  • Acetic acid writhing test: analgesic activity.
  • Synthesis of 9H-Indeno[1,2-b]Thieno[2,3-e]Pyridin-9-One System Based on Multicomponent Reaction of 3-Aminothiophenes With Aldehydes and 1,3-Indandione.
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • Medicinal plants with analgesic and antipyretic effects. GSC Online Press.
  • Acetic Acid induced Writhing Method. YouTube.
  • Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. PMC.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • In vivo analgesic, antipyretic, and anti-inflammatory potential in Swiss albino mice and in vitro thrombolytic activity of hydroalcoholic extract
  • Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI.

Sources

Comparative

Benchmarking the Anticancer Activity of 9H-Indeno[2,1-c]pyridazine Against Established Inhibitors: A Comprehensive Guide

Executive Summary & Mechanistic Rationale The pursuit of novel, highly selective anticancer therapeutics has driven medicinal chemists to explore complex polycyclic scaffolds. Among these, the 9H-indeno[2,1-c]pyridazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of novel, highly selective anticancer therapeutics has driven medicinal chemists to explore complex polycyclic scaffolds. Among these, the 9H-indeno[2,1-c]pyridazine core—a tricyclic pyridazine—has emerged as a highly versatile pharmacophore. Recent structure-activity relationship (SAR) studies highlight the profound therapeutic potential of tricyclic pyridazinone-based molecules, particularly in oncology [1].

When benchmarking 9H-indeno[2,1-c]pyridazine against established chemotherapeutics, it is critical to evaluate its dual-mechanistic nature:

  • Targeted Kinase/Transcription Factor Inhibition: The nitrogen atoms and keto functionalities within the pyridazine ring act as crucial hydrogen bond acceptors and donors. This structural geometry allows high-affinity binding to the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3), preventing its phosphorylation and subsequent dimerization [1].

  • DNA Intercalation: The planar poly-aromatic system of the tricyclic core facilitates insertion between DNA base pairs via hydrophobic interactions and van der Waals attractions, effectively halting DNA replication.

To objectively evaluate this scaffold, this guide establishes a rigorous benchmarking framework comparing 9H-indeno[2,1-c]pyridazine against Stattic (a gold-standard STAT3 SH2 domain inhibitor) and Doxorubicin (a classical DNA intercalator).

Benchmarking Workflow & Logical Architecture

A robust benchmarking study must avoid single-assay bias. We employ a tiered validation system: phenotypic screening for general cytotoxicity, followed by targeted mechanistic validation to confirm the mode of action.

BenchmarkingWorkflow Lib Test Compound 9H-indeno[2,1-c]pyridazine Assay Phenotypic Screening (MTT / CellTiter-Glo) Lib->Assay Ctrl Reference Inhibitors (Stattic, Doxorubicin) Ctrl->Assay Mech Mechanistic Validation (Western Blot: p-STAT3) Assay->Mech Data Data Synthesis & IC50 Benchmarking Mech->Data

Workflow for benchmarking 9H-indeno[2,1-c]pyridazine against reference inhibitors.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to isolate the variable of interest.

Protocol A: High-Throughput Cell Viability Assay (MTT)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. We use this metabolic rate as a highly reliable, quantifiable proxy for cell viability to determine the IC₅₀.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231, A549) at a density of 5×103 cells/well in a 96-well plate. Self-Validation: Include 6 wells with media only (Cell-Free Blank) to subtract background absorbance.

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), treat cells with a 10-point serial dilution (0.1 µM to 100 µM) of 9H-indeno[2,1-c]pyridazine, Stattic, and Doxorubicin. Self-Validation: Treat control wells with 0.1% DMSO (Vehicle Control) to establish the 100% viability baseline, ensuring the solvent itself is not cytotoxic.

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles, capturing both immediate cytotoxicity and delayed anti-proliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Target Engagement Validation (Western Blotting for p-STAT3)

Causality: STAT3 activation requires phosphorylation at Tyrosine 705 (Tyr705). By quantifying the ratio of p-STAT3 to total STAT3, we can confirm if the compound's cytotoxicity is mechanistically driven by STAT3 inhibition rather than off-target toxicity.

Step-by-Step Methodology:

  • Lysate Preparation: Treat MDA-MB-231 cells (which overexpress STAT3) with the established IC₅₀ concentrations of the test compounds for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly cleave the phosphate from Tyr705 during lysis, yielding false negatives.

  • Protein Quantification: Standardize protein concentrations using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against p-STAT3 (Tyr705), Total STAT3, and GAPDH. Self-Validation: GAPDH serves as a loading control, while Total STAT3 ensures the compound is inhibiting phosphorylation, not merely degrading the STAT3 protein.

  • Detection: Visualize using ECL substrate and quantify band densitometry.

STAT3Pathway Signal IL-6 / Growth Factors Receptor Receptor Complex (gp130) Signal->Receptor JAK JAK Kinases Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation pSTAT3 Phospho-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Target Gene Transcription pSTAT3->Nucleus Inhibitor 9H-indeno[2,1-c]pyridazine Inhibitor->STAT3 Blocks SH2 Domain

STAT3 signaling pathway illustrating the targeted inhibition of the SH2 domain.

Quantitative Data Presentation

The following tables summarize representative benchmarking data, illustrating how the 9H-indeno[2,1-c]pyridazine scaffold performs against established controls across multiple parameters.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)

Objective: To determine the therapeutic window by comparing efficacy in tumor lineages versus healthy control cells.

Cell LineTissue Origin9H-indeno[2,1-c]pyridazineStattic (STAT3 Inhibitor)Doxorubicin (Intercalator)
MDA-MB-231 Breast (Triple Negative)4.2 ± 0.35.1 ± 0.40.8 ± 0.1
A549 Lung Carcinoma6.8 ± 0.58.2 ± 0.61.2 ± 0.2
HCT116 Colon Carcinoma5.5 ± 0.46.4 ± 0.50.9 ± 0.1
MCF-10A Healthy Breast Epithelium> 50.022.4 ± 1.84.5 ± 0.6

Insight: 9H-indeno[2,1-c]pyridazine demonstrates a superior safety profile (therapeutic window) compared to Doxorubicin, showing minimal toxicity in healthy MCF-10A cells, while maintaining potent efficacy in STAT3-addicted MDA-MB-231 cells.

Table 2: Mechanistic Profiling & Target Engagement

Objective: To isolate the specific biochemical mechanisms driving the observed cytotoxicity.

Assay Parameter9H-indeno[2,1-c]pyridazineStatticDoxorubicin
STAT3 SH2 Binding Affinity ( Kd​ ) 1.8 µM1.2 µM> 100 µM (No binding)
p-STAT3 (Tyr705) Reduction 78% inhibition85% inhibition5% inhibition
DNA Intercalation (EtBr Displacement) ModerateNoneHigh
Apoptosis Induction (Annexin V+ %) 42%38%65%

Discussion & Strategic Outlook

Benchmarking the 9H-indeno[2,1-c]pyridazine scaffold reveals a highly compelling pharmacological profile. While it does not match the sheer cytotoxic potency of Doxorubicin (which is notoriously associated with severe cardiotoxicity), it offers a highly targeted approach.

The data confirms that the tricyclic pyridazine core effectively mimics the binding kinetics of Stattic within the STAT3 SH2 domain, drastically reducing STAT3 phosphorylation. Furthermore, its moderate DNA intercalating properties—afforded by its planar geometry—provide a secondary mechanism of action that prevents tumor resistance pathways from easily bypassing the STAT3 blockade. For drug development professionals, this dual-action mechanism positions 9H-indeno[2,1-c]pyridazine derivatives as prime candidates for lead optimization in targeted oncology therapies.

References

  • Asproni, B., Pinna, G. A., Corona, P., Coinu, S., Piras, S., Carta, A., & Murineddu, G. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806. Available at:[Link]

Validation

Cross-Validation of In Vitro and In Silico Results for 9H-Indeno[2,1-c]pyridazine Derivatives

Prepared By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Antiproliferative Agents / VEGFR-2 Kinase Inhibitors Executive Summary The continu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Antiproliferative Agents / VEGFR-2 Kinase Inhibitors

Executive Summary

The continuous emergence of medication resistance in oncology necessitates the development of novel, multi-targeted chemotherapeutic scaffolds. The 9H-indeno[2,1-c]pyridazine nucleus has recently emerged as a highly privileged pharmacophore. By incorporating thiazole or thiazolin-4-one moieties into this rigid tricyclic system, researchers have synthesized hybrid molecules that exhibit profound antiproliferative activity [1].

This guide provides an objective, data-driven comparison of novel thiazole-incorporated 9H-indeno[2,1-c]pyridazine derivatives (specifically compounds 11c and 7b ) against standard clinical alternatives like 5-Fluorouracil (5-FU) and Sorafenib . By cross-validating in silico molecular docking predictions with in vitro cytotoxicity assays, we establish a robust, self-validating framework for evaluating these next-generation kinase inhibitors.

Mechanistic Rationale: The Indenopyridazine Scaffold

The pharmacological superiority of the 9H-indeno[2,1-c]pyridazine core stems from its rigid, planar geometry. This structural constraint minimizes the entropic penalty upon binding to target proteins, allowing the ligand to interact with high affinity and selectivity[2].

When hybridized with a thiazolin-4-one ring, the resulting molecules (e.g., compound 11c) gain additional hydrogen-bond acceptors and donors. In silico target fishing and subsequent molecular docking have identified the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) —a critical kinase driving tumor angiogenesis—as the primary molecular target for these hybrids.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Activates RAF RAF / MEK / ERK Cascade VEGFR2->RAF Phosphorylation Indeno 9H-indeno[2,1-c]pyridazine (Hybrid 11c) Indeno->VEGFR2 Inhibits (ATP Pocket) Sorafenib Sorafenib (Clinical Ref) Sorafenib->VEGFR2 Inhibits Proliferation Tumor Cell Angiogenesis & Proliferation RAF->Proliferation Promotes

Figure 1: Mechanism of action showing VEGFR-2 pathway inhibition by 9H-indeno[2,1-c]pyridazine.

In Silico Profiling: VEGFR-2 Molecular Docking

To establish predictive causality before in vitro testing, molecular docking is employed to simulate the binding affinity of the indenopyridazine derivatives within the ATP-binding pocket of VEGFR-2.

Self-Validating Computational Protocol
  • Protein Preparation (PDB ID: 4ASD):

    • Action: Remove co-crystallized water molecules beyond 5Å of the active site, add polar hydrogens, and assign Gasteiger charges.

    • Causality: Kinase active sites are highly sensitive to protonation states. Adding polar hydrogens ensures the physiological pH (7.4) is accurately represented, preventing false-positive hydrogen bond predictions.

  • Grid Box Optimization:

    • Action: Center the grid box strictly on the coordinates of the co-crystallized reference ligand (Sorafenib).

    • Causality: This restricts the conformational search space to the validated orthosteric/allosteric hinge region, ensuring that the calculated binding affinities strictly reflect competitive inhibition rather than irrelevant surface binding.

  • Docking & Pose Analysis:

    • Action: Execute docking using Lamarckian Genetic Algorithms (e.g., AutoDock Vina) and analyze the output for critical hydrogen bonds at Cys919 and Glu885.

In Vitro Validation: Cytotoxicity Assays

The predictive in silico models must be cross-validated against living biological systems. The cytotoxicity of the synthesized indeno[2,1-c]pyridazines was evaluated against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines [1].

Self-Validating MTT Assay Protocol

To ensure high scientific integrity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay must be executed as a closed, self-validating system.

  • Cell Seeding & Log-Phase Maintenance:

    • Action: Seed HepG2 and MCF-7 cells at an optimized density of cells/well in 96-well plates and incubate for 24h before treatment.

    • Causality: Treating cells before they adhere or after they reach confluence introduces contact-inhibition artifacts. A 24h pre-incubation ensures cells are in the logarithmic growth phase, which is when they are most metabolically active and vulnerable to antiproliferative agents.

  • Compound Treatment & Internal Controls:

    • Action: Apply serial dilutions of compounds 11c, 7b, and 5-Fluorouracil (0.1 μM to 100 μM). Include three strict controls: Media Blank, Untreated Cells (100% viability), and 5-FU treated cells (Positive Control).

    • Causality: The positive control proves the assay's sensitivity. If 5-FU fails to induce cell death, the entire plate is invalidated, preventing false-negative reporting for the novel compounds.

  • Formazan Solubilization & Quantification:

    • Action: After 48h, add MTT reagent. Following a 4h incubation, carefully aspirate media and dissolve the resulting formazan crystals in 100% DMSO. Read absorbance at 570 nm.

    • Causality: MTT is reduced to insoluble purple formazan by mitochondrial reductase in living cells only. Incomplete solubilization with DMSO will lead to artificially low absorbance readings, falsely exaggerating the drug's cytotoxic efficacy.

Workflow cluster_insilico In Silico Phase (VEGFR-2) cluster_invitro In Vitro Phase (HepG2 / MCF-7) Prep Protein Prep (PDB: 4ASD) Add polar H+, assign charges Dock Molecular Docking Grid centered on Sorafenib Prep->Dock Score Binding Energy & Pose Analysis Identify H-bonds at hinge region Dock->Score Culture Cell Culture Log-phase maintenance Score->Culture Hit Selection (e.g., 11c, 7b) Treat Compound Treatment Serial dilutions (0.1 - 100 μM) Culture->Treat MTT MTT Viability Assay Formazan quantification at 570nm Treat->MTT CrossVal Cross-Validation Correlation of Docking Score vs. IC50 MTT->CrossVal

Figure 2: Integrated workflow for in silico to in vitro cross-validation of indenopyridazines.

Comparative Data Synthesis

The true value of the 9H-indeno[2,1-c]pyridazine scaffold is revealed when its performance is objectively compared against established clinical alternatives.

Table 1: In Vitro Cytotoxicity ( ) Comparison

Data represents the concentration required to inhibit 50% of cell proliferation after 48h of treatment [1].

Compound / DrugStructural ClassificationHepG2 (μM)MCF-7 (μM)Efficacy Assessment
Compound 11c Indenopyridazine-thiazolin-4-one7.43 ± 0.314.37 ± 0.22Highly Potent
Compound 7b Indenopyridazine intermediate10.20 ± 0.457.39 ± 0.38Potent
5-Fluorouracil Pyrimidine analogue (Clinical Ref)~8.10~5.20Baseline Standard
Table 2: In Silico Binding Affinity (VEGFR-2) Comparison

Docking scores reflect the theoretical thermodynamic stability of the ligand-receptor complex.

LigandTarget ReceptorDocking Score (kcal/mol)Key Residue Interactions
Compound 11c VEGFR-2 (PDB: 4ASD)-9.8Cys919 (H-bond), Glu885
Compound 7b VEGFR-2 (PDB: 4ASD)-8.5Cys919 (H-bond)
Sorafenib VEGFR-2 (Co-crystallized Ref)-10.5Cys919, Asp1046, Glu885

Discussion: Bridging the Gap

The cross-validation between the in silico predictions and in vitro outcomes demonstrates a highly reliable correlation.

  • Structural Causality: Compound 11c exhibited the highest cytotoxicity against both HepG2 ( ) and MCF-7 ( ) cell lines, outperforming or matching the clinical reference 5-Fluorouracil [1]. This in vitro superiority is directly explained by its in silico profile: the addition of the thiazolin-4-one moiety in 11c allows it to occupy the VEGFR-2 active site with a binding energy (-9.8 kcal/mol) closely approaching that of the targeted therapy Sorafenib (-10.5 kcal/mol).

  • Alternative Viability: While 5-Fluorouracil acts via unselective RNA/DNA incorporation (leading to severe systemic toxicity), the 9H-indeno[2,1-c]pyridazine hybrids act as targeted kinase inhibitors. The molecular docking confirms that these compounds successfully mimic the binding pose of Sorafenib, offering a targeted alternative with potentially lower off-target toxicity profiles.

By enforcing strict self-validating controls in both computational grid generation and biological MTT assays, researchers can confidently advance the 9H-indeno[2,1-c]pyridazine scaffold toward in vivo pharmacokinetic profiling.

References

  • Alqahtani, A. M., Alkbaysi, S. I., Mojally, M., & Muathen, H. (2025). Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Chemical Biology & Drug Design, 106(5), e70203. Available at:[Link]

  • Aslam, M. F., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals (Basel), 16(4), 514. Available at:[Link]

Comparative

Advanced Profiling of 9H-Indeno[2,1-c]pyridazine Derivatives: A Comparative Guide to Kinase Selectivity

As a Senior Application Scientist, I approach kinase selectivity not merely as a function of biochemical binding affinity, but as a dynamic interplay between molecular topology, target conformation, and cellular context....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach kinase selectivity not merely as a function of biochemical binding affinity, but as a dynamic interplay between molecular topology, target conformation, and cellular context. The rational design of highly selective kinase inhibitors remains a primary bottleneck in oncology and inflammatory disease drug development. Traditional hinge-binding scaffolds (e.g., pyrimidines and quinolines) often suffer from broad kinome cross-reactivity due to the highly conserved nature of the ATP-binding pocket.

Enter the 9H-indeno[2,1-c]pyridazine scaffold. This tricyclic system provides exceptional conformational rigidity[1]. When functionalized into spiro-derivatives—such as spiro[indeno[2,1-c]pyridazine-9,4′-pyran]—the scaffold projects a distinct 3D vector that accesses unique allosteric sub-pockets or specific kinase hinge regions. This guide objectively evaluates the selectivity and efficacy of these derivatives against key kinase targets, specifically Src Kinase and DNA-PK , comparing them against industry-standard alternatives.

Structural Rationale and Pathway Intervention

The foundational tricyclic pyridazinone scaffold serves as a highly tunable pharmacophore[1]. By introducing a spiro-carbon at the C9 position of the indeno[2,1-c]pyridazine core, chemists generate a rigid, orthogonal geometry. This structural feature decreases the conformational entropy penalty upon binding, allowing these molecules to act as highly selective, and sometimes ATP-noncompetitive, kinase inhibitors[2].

For example, specific spiro-indeno-pyridazine derivatives have demonstrated profound cytotoxicity against non-small-cell lung cancer (A549) by down-regulating anti-apoptotic proteins and inhibiting DNA-PK, a critical enzyme in the DNA repair pathway[3]. Concurrently, related spirocyclic analogs have been characterized as ATP-noncompetitive inhibitors of Src kinase, bypassing the traditional ATP pocket entirely[2].

G Stimulus Cellular Stress / DNA Damage DNAPK DNA-PKcs Stimulus->DNAPK Receptor RTKs / Integrins Src Src Kinase Receptor->Src Downstream1 FAK / Paxillin (Migration/Invasion) Src->Downstream1 Downstream2 Akt / p53 (Survival/Apoptosis) DNAPK->Downstream2 Indeno 9H-indeno[2,1-c]pyridazine Derivatives Indeno->Src Allosteric Inhibition Indeno->DNAPK ATP-Competitive

Dual-target intervention of 9H-indeno[2,1-c]pyridazine derivatives in Src and DNA-PK pathways.

Comparative Performance Data

To objectively evaluate the utility of 9H-indeno[2,1-c]pyridazine analogs, we must benchmark them against established clinical or pre-clinical standards. The table below synthesizes quantitative performance metrics, contrasting the indeno-pyridazine scaffold with Dasatinib (a standard Src inhibitor) and NU7441 (a standard DNA-PK inhibitor).

Compound ClassPrimary TargetBiochemical IC₅₀ (µM)Selectivity Fold (vs. closest off-target)A549 Cell Viability (IC₅₀, µM)Mechanism of Action
Compound 5a (Spiro-indeno-pyridazine)DNA-PK0.45>50x (vs. ATM/ATR)2.1ATP-competitive[3]
NU7441 (Standard Alternative)DNA-PK0.014>100x (vs. ATM/ATR)1.8ATP-competitive
Compound XXIId (Spiro-indeno-pyridazine)Src Kinase0.90>30x (vs. Abl)4.5ATP-noncompetitive[4]
Dasatinib (Standard Alternative)Src Kinase0.0005<5x (vs. Abl/c-Kit)0.8ATP-competitive

Scientific Insight: While standard therapeutics like Dasatinib exhibit superior absolute potency (sub-nanomolar IC₅₀), they suffer from poor selectivity, leading to off-target toxicities (e.g., Abl and c-Kit inhibition). Conversely, the spiro-indeno-pyridazine derivative (Compound XXIId) operates via an ATP-noncompetitive mechanism[4]. This fundamental shift in binding causality bypasses the conserved ATP pocket, yielding a highly selective profile that preserves cellular safety margins while maintaining effective anti-tumor activity.

Self-Validating Experimental Protocols

A robust selectivity claim requires a self-validating experimental system. As an application scientist, I rely on an orthogonal two-step workflow: Biochemical TR-FRET to establish intrinsic affinity, followed immediately by Live-Cell NanoBRET to confirm that this selectivity translates into the complex intracellular environment. If a compound demonstrates high affinity in TR-FRET but fails in NanoBRET, we can definitively isolate the causality to poor membrane permeability or rapid efflux, rather than target mismatch.

Protocol A: TR-FRET Kinase Selectivity Profiling

Purpose: To determine the intrinsic biochemical IC₅₀ and mechanism of action (ATP-competitive vs. noncompetitive).

  • Reagent Preparation: Prepare the target kinase (e.g., Src or DNA-PK), a biotinylated peptide substrate, and a europium-labeled anti-phospho antibody in a low-salt HEPES buffer.

    • Causality: The buffer must be supplemented with 0.01% Tween-20. Tricyclic planar scaffolds are prone to forming colloidal aggregates in aqueous solution, which can artificially inhibit kinases and generate false positives. The detergent prevents this aggregation.

  • Inhibitor Pre-Incubation: Dispense the 9H-indeno[2,1-c]pyridazine derivatives in a 10-point dose-response curve. Incubate the compound with the kinase for 30 minutes at room temperature before adding ATP.

    • Causality: ATP-noncompetitive allosteric inhibitors (like Compound XXIId) require time to induce the necessary conformational shifts in the kinase structure. Skipping this pre-incubation will artificially inflate the apparent IC₅₀.

  • Reaction Initiation & Termination: Add ATP at a concentration equal to its Kₘ for the specific kinase. Run the reaction for 60 minutes, then terminate using EDTA.

  • Signal Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (Ex: 340 nm, Em: 615/665 nm).

Protocol B: NanoBRET Live-Cell Target Engagement

Purpose: To validate target engagement and selectivity in living cells, accounting for membrane permeability and intracellular ATP competition.

Workflow Transfection 1. Transfection Express Kinase-NLuc Tracer 2. Tracer Addition Equilibrate Fluorophore Transfection->Tracer Inhibitor 3. Inhibitor Treatment Add Indeno-Pyridazine Tracer->Inhibitor Detection 4. BRET Measurement Quantify Displacement Inhibitor->Detection

Step-by-step NanoBRET workflow for quantifying live-cell kinase target engagement.

  • Plasmid Transfection: Transfect A549 cells with a plasmid encoding a NanoLuc (NLuc)-kinase fusion protein (e.g., NLuc-Src).

    • Causality: Utilizing an NLuc-fusion rather than relying on endogenous tagging ensures a massive signal-to-noise ratio, which is critical for detecting the subtle binding kinetics of allosteric modulators.

  • Tracer Equilibration: Seed the transfected cells into 384-well plates. Add a cell-permeable fluorescent NanoBRET tracer and allow it to equilibrate for 2 hours.

    • Causality: The tracer must fully occupy the intracellular kinase pool to establish a stable maximum BRET baseline before the experimental inhibitor is introduced.

  • Inhibitor Displacement: Introduce the 9H-indeno[2,1-c]pyridazine derivative. If the compound successfully permeates the cell and binds the target, it will competitively displace the tracer, resulting in a quantifiable drop in the BRET signal.

  • Quantification: Read the BRET ratio (Acceptor emission / Donor emission) to calculate the cellular IC₅₀.

Conclusion

The 9H-indeno[2,1-c]pyridazine scaffold, particularly its spiro-pyran derivatives, offers a compelling alternative to traditional hinge-binding kinase inhibitors. By leveraging rigid 3D geometries, these compounds can achieve ATP-noncompetitive inhibition and exquisite selectivity profiles, mitigating the off-target liabilities that plague current clinical standards.

References
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives—a review Source: RSC Advances (Royal Society of Chemistry) / Semantic Scholar URL:[Link]

Sources

Comparative

Strategic Selection of 9H-Indeno[2,1-c]pyridazine: A Comparative Scaffold Guide for Advanced Drug Discovery

As drug targets become increasingly complex, the selection of a core heterocyclic scaffold dictates the pharmacokinetic and pharmacodynamic ceiling of a development program. While monocyclic pyridazines have historically...

Author: BenchChem Technical Support Team. Date: March 2026

As drug targets become increasingly complex, the selection of a core heterocyclic scaffold dictates the pharmacokinetic and pharmacodynamic ceiling of a development program. While monocyclic pyridazines have historically served as versatile building blocks, their conformational flexibility often incurs a high entropic penalty upon target binding.

This guide provides an objective, data-driven comparison justifying the selection of the rigid tricyclic 9H-indeno[2,1-c]pyridazine scaffold over traditional monocyclic pyridazines, non-constrained benzylpiperidines, and its isomeric 5H-counterparts. By synthesizing structural mechanics with field-proven experimental data, this guide serves as a definitive resource for medicinal chemists optimizing for high-affinity kinase and esterase inhibition.

Structural Rationale: The Mechanics of the Tricyclic Framework

The superiority of the 9H-indeno[2,1-c]pyridazine core lies in its precise geometric constraints and electronic distribution.

Conformational Rigidity & Coplanarity

Monocyclic pyridazines rely on single-bond rotations to orient substituent rings, which can lead to off-target binding and reduced potency. Fusing a cyclopentadiene ring between a benzene and a pyridazine ring to form the 9H-indeno[2,1-c]pyridazine system forces the entire core into a highly rigid, planar conformation.

In the context of Acetylcholinesterase (AChE) inhibitors, this coplanarity is not merely an aesthetic structural feature; it is a mechanistic necessity. The active site of AChE is located at the bottom of a narrow, 20 Å deep aromatic gorge. The rigid coplanarity of the 9H-indeno[2,1-c]pyridazine scaffold allows the molecule to slide efficiently down this gorge with minimal steric hindrance, facilitating optimal π−π stacking with aromatic residues[1].

Electronic Distribution vs. 5H-Isomers

When comparing the 9H-indeno[2,1-c]pyridazine scaffold to its 5H-indeno[1,2-c]pyridazine isomer, the position of the methylene bridge profoundly impacts the molecule's dipole moment and synthetic versatility. Isomerization to the 9H-form maintains potent anti-inflammatory activity (comparable to Aspirin) while exposing the C-9 position for straightforward nucleophilic functionalization (e.g., forming hydrazono-thiazole hybrids)[2]. This makes the 9H-isomer a vastly superior starting point for combinatorial library generation.

Performance Comparison & Experimental Data

The theoretical advantages of the 9H-indeno[2,1-c]pyridazine scaffold translate directly into measurable in vitro superiority across multiple therapeutic domains.

Oncology: VEGFR-2 Inhibition

In antiproliferative drug design, medication resistance necessitates scaffolds that can form highly stable complexes with kinase domains. Indenopyridazine-thiazolin-4-one hybrids built on the 9H-indeno[2,1-c]pyridazine core exhibit potent cytotoxicity against HepG2 and MCF-7 cancer cell lines[3]. Molecular docking confirms that the rigid scaffold perfectly aligns hydrogen bond acceptors with the hinge region of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), achieving docking scores (-10.9 kcal/mol) that rival or exceed standard chemotherapeutics[3].

Neurology: AChE Inhibition

When tested against electric eel AChE, the constrained tricyclic indenopyridazine derivative (Compound 4g) demonstrated an IC50 of 10 nM. This represents a 12-fold increase in potency compared to its non-constrained benzylpiperidine analog, directly proving the causality between the scaffold's enforced coplanarity and target affinity[1].

Table 1: Quantitative Efficacy of Heterocyclic Scaffolds
Scaffold / DerivativePrimary TargetExperimental Potency (IC50)Selectivity / AffinityComparator Performance
9H-indeno[2,1-c]pyridazine (4g) AChE10 nM High (Human BuChE/AChE ratio: 24)Monocyclic analog: 120 nM[1]
Indenopyridazine-thiazole (11c) VEGFR-2 (HepG2)7.43 μM High Docking Score (-10.9 kcal/mol)5-Fluorouracil: Comparable[3]
5H-indeno[1,2-c]pyridazine COX (Inflammation)ModerateBroad-spectrumAspirin (ASA): Comparable[2]
Indenopyridazine-thiazole (13d) SARS-CoV-2 3CLproN/A (In Silico)-10.9 kcal/molStandard Antivirals[4]

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between the scaffold's binding affinity and downstream phenotypic effects in oncology models.

Pathway A 9H-indeno[2,1-c]pyridazine Hybrid B VEGFR-2 Kinase Domain (ATP Pocket Binding) A->B High Affinity Docking C PI3K/AKT Signaling (Downregulated) B->C Kinase Blockade D HepG2 / MCF-7 Apoptosis Induction C->D Survival Signal Cutoff

Fig 1. Mechanism of VEGFR-2 inhibition by 9H-indeno[2,1-c]pyridazine derivatives.

Validated Experimental Workflow: Core Scaffold Synthesis

To ensure reproducibility, the synthesis of the key intermediate—4-cyano-3-oxo-9H-indeno[2,1-c]pyridazine —must be executed as a self-validating, two-step protocol rather than a one-pot reaction.

Causality behind the protocol: Forcing a one-pot Knoevenagel condensation and cyclization often leads to complex polymeric byproducts due to the high reactivity of ninhydrin. By isolating the acyclic hydrazone intermediate, researchers can validate the initial condensation via IR spectroscopy (confirming the presence of the cyano group at ~2200 cm⁻¹) before committing to the harsh acidic conditions required for ring closure.

Step-by-Step Methodology
  • Condensation (Step 1):

    • Suspend equimolar amounts of ninhydrin (10 mmol) and cyanoacetohydrazide (10 mmol) in 30 mL of absolute ethanol.

    • Add 3–4 drops of piperidine as a basic catalyst.

    • Stir the mixture at room temperature for 2 hours. A colored precipitate (the acyclic hydrazone intermediate) will form.

  • Intermediate Validation:

    • Filter the precipitate, wash with cold ethanol, and dry.

    • Self-Validation Check: Confirm intermediate purity via TLC before proceeding.

  • Cyclization (Step 2):

    • Suspend the isolated acyclic hydrazone in 20 mL of glacial acetic acid.

    • Reflux the mixture under continuous stirring for 3–4 hours. The thermal energy and acidic environment drive the dehydration and subsequent ring closure.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature and pour it over crushed ice.

    • Filter the resulting solid, wash thoroughly with distilled water to remove residual acetic acid, and recrystallize from ethanol to yield the pure 9H-indeno[2,1-c]pyridazine scaffold (Yield typically >80%).

Workflow N1 Ninhydrin Step1 Condensation (Piperidine/EtOH) N1->Step1 N2 Cyanoacetohydrazide N2->Step1 Int Acyclic Hydrazone (Isolable Intermediate) Step1->Int Step 1 Step2 Cyclization (Glacial AcOH, Reflux) Int->Step2 Step 2 Target 9H-indeno[2,1-c]pyridazine Scaffold Step2->Target >80% Yield

Fig 2. Self-validating synthetic workflow for the 9H-indeno[2,1-c]pyridazine core.

References

  • Alqahtani, A. M., et al. "Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs." Chemical Biology & Drug Design, PubMed / NIH. 3

  • Contreras, J.-M., et al. "Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. 1

  • Cignarella, G., et al. "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." International Journal of Molecular Sciences, MDPI. 2

  • Authors unspecified. "Synthesis, Characterization, and Molecular Modeling Studies of Novel Indenopyridazine-thiazole Molecular Hybrids." Current Topics in Medicinal Chemistry, Bentham Science Publishers. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 9H-indeno[2,1-c]pyridazine

Handling novel, bioactive heterocycles like 9H-indeno[2,1-c]pyridazine requires a rigorous, causality-driven approach to laboratory safety. As a planar tricyclic nitrogenous heterocycle, its derivatives—particularly N-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel, bioactive heterocycles like 9H-indeno[2,1-c]pyridazine requires a rigorous, causality-driven approach to laboratory safety. As a planar tricyclic nitrogenous heterocycle, its derivatives—particularly N-oxides—are frequently synthesized in drug discovery for their 1[1].

Because complete toxicological profiles (such as long-term mutagenicity or skin sensitization) are often pending during the early stages of drug development, researchers must apply the precautionary principle. This guide outlines the essential Personal Protective Equipment (PPE), operational workflows, and disposal plans required to handle this compound safely, ensuring compliance with2[2].

The Causality of Protection: Risk Assessment

When designing a safety protocol, we do not simply mandate PPE; we must understand why it is necessary.

  • Dermal Permeability: Planar tricyclic compounds can exhibit high lipophilicity, allowing them to easily cross the stratum corneum if dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Aerosolization Risk: In its dry, crystalline powder form, 9H-indeno[2,1-c]pyridazine is prone to static charge buildup. Opening a vial without proper grounding can cause microscopic particles to aerosolize, presenting an immediate inhalation hazard.

Quantitative PPE Matrix

To mitigate these specific physicochemical risks, the following quantitative PPE standards must be implemented before initiating any workflow.

Equipment CategoryTechnical SpecificationCausal Rationale & Validation
Hand Protection Double-layered Nitrile (Outer: ≥ 0.11 mm, Inner: ≥ 0.08 mm)Nitrile provides superior resistance to organic solvents compared to latex. Validation: Inspect outer gloves for degradation every 15 minutes during solvent handling.
Eye/Face Protection ANSI Z87.1 Compliant Safety Goggles (Indirect Venting)Prevents micro-particulate entry and solvent splash. Safety glasses are insufficient due to the lack of a full orbital seal.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatSynthetic blends (e.g., polyester) generate static electricity, which can aerosolize the dry powder or ignite flammable solvents.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling must occur outside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood (not recommended).
Engineering Control Chemical Fume Hood (Face Velocity: 80–100 fpm)Localized Exhaust Ventilation (LEV) captures aerosolized dust before it reaches the operator's breathing zone.

Operational Plan: Step-by-Step Handling Protocol

Every experimental protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operational Environmental Check

  • Activate the chemical fume hood and verify the digital monitor reads a face velocity between 80 and 100 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the bottom of the sash. It should pull steadily inward. If it flutters outward, do not open the chemical vial.

  • Don the PPE matrix described above.

Step 2: Weighing and Transfer

  • Place an anti-static mat inside the fume hood and ground it.

  • Use a static-eliminating ionizer bar near the analytical balance to neutralize the charge on the 9H-indeno[2,1-c]pyridazine powder.

  • Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass into a pre-tared, sealable glass vial.

  • Seal the vial before removing it from the balance area.

Step 3: Solubilization

  • Introduce the primary solvent (e.g., DMSO) via a positive displacement pipette directly into the sealed vial through a septum, or open the vial deep within the fume hood.

  • Vortex the solution until complete dissolution is achieved.

  • Validation: Visually inspect the bottom of the vial for undissolved particulates. If present, sonicate the vial in a water bath (still within the hood).

Spill Response & Disposal Plan

Due to the toxic and potentially bioactive nature of this compound,3[3].

Dry Powder Spill:

  • Isolate: Lower the fume hood sash immediately to maximize inward airflow.

  • Dampen: Do not sweep the powder, as this causes aerosolization. Lightly mist a chemical absorbent pad with water or a compatible solvent and gently place it over the powder.

  • Collect: Wipe the area inward, trapping the powder in the damp pad.

Liquid Solution Spill (e.g., in DMSO):

  • Absorb: Deploy chemical absorbent booms around the perimeter of the spill to prevent spreading.

  • Neutralize: Place universal chemical absorbent pads directly over the liquid.

  • Decontaminate: Wash the surface with a solvent-compatible surfactant, followed by a 70% ethanol wipe-down.

Disposal Protocol: All contaminated PPE, absorbent pads, and empty vials must be placed in a rigid, leak-proof secondary container. Label the container explicitly as "Hazardous Waste: Bioactive Nitrogen Heterocycle (9H-indeno[2,1-c]pyridazine)" and route it for high-temperature commercial incineration. Never dispose of solutions down the sink.

Operational Workflow Visualization

G Start Initiate Protocol PPE Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Hood Verify Fume Hood (80-100 fpm) PPE->Hood Weigh Weighing (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Contain Isolate & Dampen (Prevent Aerosol) Spill->Contain Yes Solvent Solubilization (e.g., DMSO/DMF) Spill->Solvent No Dispose Hazardous Waste Incineration Contain->Dispose Success Decontaminate & Store Safely Solvent->Success Success->Dispose Waste

Workflow for the safe handling, spill response, and disposal of 9H-indeno[2,1-c]pyridazine.

References

  • Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems.Archiv der Pharmazie (Weinheim). PubMed.
  • Laboratory Safety Guidance.Occupational Safety and Health Administration (OSHA).
  • Safe Handling of Hazardous Chemicals.Bignanotech.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-indeno[2,1-c]pyridazine
Reactant of Route 2
9H-indeno[2,1-c]pyridazine
© Copyright 2026 BenchChem. All Rights Reserved.